Lcmv GP (61-80)
Description
Structure
2D Structure
Properties
Molecular Formula |
C108H160N24O31 |
|---|---|
Molecular Weight |
2290.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C108H160N24O31/c1-9-61(8)91(131-102(156)78(52-87(142)143)124-104(158)81-30-22-46-132(81)85(139)56-115-93(147)69(28-17-20-44-110)117-97(151)73(47-58(2)3)116-83(137)54-112)107(161)126-77(51-65-33-37-67(135)38-34-65)99(153)118-68(27-16-19-43-109)92(146)114-55-84(138)129-89(59(4)5)105(159)125-76(50-64-31-35-66(134)36-32-64)100(154)120-71(39-41-82(113)136)95(149)122-74(48-62-23-12-10-13-24-62)98(152)119-70(29-18-21-45-111)94(148)128-80(57-133)103(157)130-90(60(6)7)106(160)121-72(40-42-86(140)141)96(150)123-75(49-63-25-14-11-15-26-63)101(155)127-79(108(162)163)53-88(144)145/h10-15,23-26,31-38,58-61,68-81,89-91,133-135H,9,16-22,27-30,39-57,109-112H2,1-8H3,(H2,113,136)(H,114,146)(H,115,147)(H,116,137)(H,117,151)(H,118,153)(H,119,152)(H,120,154)(H,121,160)(H,122,149)(H,123,150)(H,124,158)(H,125,159)(H,126,161)(H,127,155)(H,128,148)(H,129,138)(H,130,157)(H,131,156)(H,140,141)(H,142,143)(H,144,145)(H,162,163)/t61-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-/m0/s1 |
InChI Key |
FZOSFZDRHOCVOK-TVDVXXQISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Role of LCMV Glycoprotein Peptide (61-80) in Viral Immunology
Executive Summary: The Lymphocytic Choriomeningitis Virus (LCMV) model system has been foundational to modern immunology, offering critical insights into T-cell responses, viral persistence, and immunological memory.[1] Central to many of these studies is the glycoprotein-derived peptide spanning amino acids 61-80 (GP 61-80). This peptide constitutes an immunodominant, MHC class II-restricted epitope that elicits a robust and well-characterized CD4+ T-cell response, particularly in the C57BL/6 mouse model.[2] This guide provides an in-depth technical overview of the LCMV GP (61-80) epitope, its core characteristics, associated quantitative data, key experimental protocols, and its broad applications for researchers, scientists, and drug development professionals.
Introduction to the LCMV GP (61-80) Epitope
Lymphocytic choriomeningitis virus (LCMV) is a non-lytic arenavirus that has served as a powerful tool for studying the dynamics of antiviral immunity.[1][3] In C57BL/6 (H-2b) mice, the CD4+ T-cell response to LCMV infection is dominated by the recognition of a peptide derived from the viral glycoprotein, GP (61-80).[2] First identified by Oxenius et al. (1995), this epitope is presented by the I-Ab MHC class II molecule and is crucial for orchestrating the overall immune response, including providing "help" for B-cell and CD8+ T-cell functions. The availability of TCR transgenic mice (SMARTA) with CD4+ T cells specific for this epitope has further solidified its importance as a model antigen for dissecting CD4+ T-cell differentiation, function, and memory formation in both acute and chronic viral infections.
Core Epitope Characteristics and Immunobiology
The GP (61-80) peptide (Sequence: GLKGPDIYKGVYQFKSVEFD) is a 20-amino-acid fragment of the LCMV glycoprotein. Extensive research has refined the understanding of this epitope, revealing several key features:
-
Minimal Core Epitope: Studies using truncated peptides have identified an 11-amino-acid core motif, GP (67-77), as sufficient for inducing a majority of the IFN-γ response from specific CD4+ T-cell lines. In primary T cells, the GP (67-77) peptide often elicits a response of slightly greater magnitude than the full GP (61-80) peptide.
-
MHC Restriction: The primary recognition of GP (61-80) is by CD4+ T cells in the context of the I-Ab MHC class II molecule in H-2b mice.
-
Overlapping CD8+ T-Cell Epitope: Interestingly, the core GP (67-77) region also contains a nested, cryptic epitope that can be recognized by CD8+ T cells in the context of the Db MHC class I molecule. This overlap provides a unique system to study the interplay between CD4+ and CD8+ T-cell responses to the same peptide region.
-
Immunodominance: Following acute LCMV Armstrong infection, the response to GP (61-80) is one of the strongest and most consistently detected CD4+ T-cell responses, making it an immunodominant epitope.
Quantitative Analysis of GP (61-80)-Specific T-Cell Responses
The magnitude of the CD4+ T-cell response to GP (61-80) has been quantified in numerous studies. These data are critical for establishing baseline responses and evaluating the impact of immunological interventions.
| Parameter | Value | Experimental Context | Citation |
| Peptide Concentration (In Vitro) | 1 - 5 µg/mL | Standard concentration for stimulating splenocytes for intracellular cytokine staining (ICCS). | |
| Responding CD4+ T Cells (ICCS) | >10% of CD4+ T cells | Percentage of CD4+ T cells producing IFN-γ after peptide stimulation post-LCMV infection. | |
| Responding CD4+ T Cells (ICCS) | ~4.7% of endogenous CD4+ T cells | Percentage of endogenous CD4+ T cells producing IFN-γ/TNF post-LCMV infection (Day 8). | |
| Responding CD4+ T Cells (Tetramer) | 8.9 ± 0.4% of CD4+ T cells | Frequency of GP (61-80)-specific CD4+ T cells detected by I-Ab/GP66-77 tetramer (Day 8 post-infection). | |
| Responding CD4+ T Cells (2D Adhesion) | 33.7 ± 4.8% of CD4+ T cells | Frequency of GP (61-80)-specific CD4+ T cells detected by a high-sensitivity 2D adhesion analysis, indicating a large population of low-affinity, tetramer-negative cells. | |
| Functional Avidity (Cytokine Production) | 65.6 ± 5.7% | Percentage of tetramer-negative, GP (61-80)-specific CD4+ T cells producing TNF and/or IFN-γ after stimulation. |
Key Experimental Methodologies
The study of GP (61-80)-specific T cells relies on a set of well-established protocols.
Mouse and Virus Handling
-
Mice: C57BL/6 (H-2b) mice, typically 8-10 weeks old, are the standard model. TCR transgenic SMARTA mice, whose CD4+ T cells recognize GP (61-80), are frequently used for adoptive transfer experiments.
-
Virus Strains:
-
LCMV Armstrong (Arm): Used to study acute, self-limiting infections. A typical intraperitoneal (i.p.) dose is 2 x 10^5 plaque-forming units (PFU).
-
LCMV Clone 13 (Cl-13): A variant that establishes a persistent, chronic infection.
-
-
Peptide: The GP (61-80) peptide is synthesized and purified to >90-95% purity for use in T-cell assays.
Intracellular Cytokine Staining (ICCS)
This is the most common assay to functionally assess GP (61-80)-specific T cells.
-
Cell Preparation: Prepare a single-cell suspension from the spleen of an LCMV-infected mouse (typically 8 days post-infection for peak response).
-
In Vitro Stimulation: Culture 1-5 x 10^6 splenocytes for 5-6 hours in RPMI 1640 medium.
-
Add Stimulants: Add LCMV GP (61-80) peptide to a final concentration of 1-5 µg/mL.
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (1 µg/mL), for the duration of the stimulation to trap cytokines intracellularly.
-
Optional Supplements: Recombinant human or murine IL-2 (20-50 U/mL) can be included in the culture.
-
Staining: After incubation, cells are stained for surface markers (e.g., anti-CD4, anti-CD44), then fixed, permeabilized, and stained for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Analysis: Analyze cells using a flow cytometer, gating on CD4+ lymphocytes to determine the percentage of cells producing specific cytokines.
Tetramer Staining
MHC class II tetramers allow for the direct visualization and quantification of antigen-specific T cells regardless of their functional state.
-
Tetramer: Use an I-Ab tetramer complexed with the core epitope peptide (often GP 66-77).
-
Staining: Incubate single-cell suspensions from spleen or other tissues with the fluorescently labeled tetramer according to the manufacturer's protocol, typically at 37°C.
-
Co-staining: Stain for surface markers like CD4, CD8, and CD44 to identify the specific T-cell population.
-
Analysis: Analyze by flow cytometry. The percentage of tetramer-positive cells within the CD4+ gate represents the frequency of GP (61-80)-specific T cells.
Generation of GP (61-80)-Specific T-Cell Lines
-
Infection: Infect a C57BL/6 mouse with LCMV Armstrong.
-
Spleen Harvest: Harvest the spleen 13 days post-infection.
-
Cell Preparation: Prepare a single-cell suspension and deplete CD8+ T cells using antibody-coated magnetic beads.
-
Culture: Culture the remaining cells at 5 x 10^6 cells/mL in cloning medium (e.g., RPMI 1640 with 8% FCS) supplemented with 1 µg/mL GP (61-80) peptide and human IL-2 (50 units/mL).
-
Restimulation: Periodically restimulate the T-cell lines with peptide-pulsed, irradiated splenocytes to maintain and expand the antigen-specific population.
Visualized Pathways and Workflows
Understanding the context in which GP (61-80) functions is critical. The following diagrams illustrate the key biological and experimental pathways.
Caption: MHC Class II antigen presentation pathway for the LCMV GP(61-80) epitope.
Caption: Experimental workflow for analyzing GP(61-80) specific T-cell responses.
Applications in Research and Drug Development
The reliability and robustness of the GP (61-80) model epitope have made it invaluable across several research domains:
-
T-Cell Memory and Exhaustion: By comparing the GP (61-80) response in acute (Armstrong) versus chronic (Clone 13) LCMV infection, researchers have delineated the molecular and functional signatures of effective T-cell memory versus T-cell exhaustion.
-
Vaccine Development: The peptide is used as a benchmark antigen in novel vaccine platforms. For instance, recombinant vaccinia virus or Listeria vectors expressing GP (61-80) have been developed to test their ability to elicit protective CD4+ T-cell immunity. This is crucial for designing vaccines that induce not just antibodies but also potent T-cell help.
-
Anti-Tumor Immunity: Tumor models have been engineered to express LCMV glycoprotein epitopes, including GP (61-80). This allows researchers to study the dynamics of tumor-specific CD4+ T cells and test the efficacy of immunotherapies, such as checkpoint blockades, in combination with epitope-based vaccines.
-
Autoimmunity Studies: Transgenic mouse models expressing LCMV glycoprotein in specific tissues (e.g., pancreatic islets or oligodendrocytes) have been instrumental in understanding how a viral infection can trigger autoimmune disease through mechanisms like molecular mimicry and bystander activation.
Conclusion
The LCMV GP (61-80) peptide is more than just a sequence of amino acids; it is a cornerstone of viral immunology research. Its status as an immunodominant CD4+ T-cell epitope in a highly tractable mouse model provides a consistent and reproducible system for investigating fundamental principles of T-cell biology. From defining the rules of antigen presentation and T-cell activation to pioneering new strategies for vaccines and cancer immunotherapy, the study of GP (61-80) continues to yield critical knowledge for researchers and drug developers aiming to harness the power of the immune system.
References
- 1. Role of Lymphocytic Choriomeningitis Virus (LCMV) in Understanding Viral Immunology: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral Infections and Autoimmune Disease: Roles of LCMV in Delineating Mechanisms of Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
discovery and significance of LCMV GP (61-80) epitope
An In-Depth Technical Guide to the Discovery and Significance of the LCMV GP(61-80) Epitope
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The lymphocytic choriomeningitis virus (LCMV) has long served as a cornerstone model system in immunology, providing profound insights into T-cell responses to viral infections. Within this model, the glycoprotein-derived peptide spanning amino acids 61-80, known as LCMV GP(61-80), has emerged as a critical tool for dissecting the intricacies of CD4+ T-cell immunity. This technical guide provides a comprehensive overview of the discovery of this immunodominant epitope, its multifaceted significance in immunological research, quantitative data on the T-cell responses it elicits, and detailed protocols for its study.
Discovery and Core Characteristics
The LCMV GP(61-80) epitope was first identified in 1995 by Oxenius and colleagues as an immunodominant, I-A^b-restricted determinant for CD4+ T cells in C57BL/6 mice infected with the LCMV WE strain.[1] Subsequent research confirmed its dominance in responses to the widely used LCMV Armstrong strain as well.[1][2] This 20-amino acid peptide (Sequence: GLKGPDIYKGVYQFKSVEFD) has become a vital reagent for tracking CD4+ T-cell responses.[3]
Further investigation using truncated peptides revealed a minimal core epitope, GP(67-77) (Sequence: IYKGVYQFKSV), which elicits a response of an even greater magnitude than the full GP(61-80) peptide.[2] Remarkably, this 11-amino acid core was found to be a rare example of a dually-restricted viral epitope, capable of being presented by both MHC class II (I-A^b) to CD4+ T cells and MHC class I (H-2D^b) to CD8+ T cells.
Immunological Significance
The significance of the GP(61-80) epitope is extensive, impacting basic research and therapeutic development.
-
Model for CD4+ T-Cell Immunity: GP(61-80) is the principal epitope used to study the dynamics of CD4+ T-cell activation, expansion, contraction, and memory formation during an acute viral infection.
-
SMARTA Transgenic Model: The creation of T-cell receptor (TCR) transgenic mice, known as SMARTA mice, whose CD4+ T cells almost exclusively recognize the GP(61-80) epitope presented by I-A^b, has been a transformative event in immunology. This model allows for the tracking of a monoclonal, antigen-specific CD4+ T-cell population in vivo, providing clarity in complex immune environments.
-
Studying Immune Dysfunction: In chronic LCMV infection models (e.g., using LCMV Clone 13), the response to GP(61-80) is a key readout for studying T-cell exhaustion, a state of functional inactivation that occurs during persistent antigen exposure.
-
Vaccine Development: As a potent CD4+ T-cell epitope, GP(61-80) has been incorporated into various vaccine platforms, including Listeria and influenza virus vectors, to study how to elicit robust anti-viral and anti-tumor T-helper cell immunity.
-
Understanding T-Cell Help: The robust CD4+ T-cell "help" generated by this epitope is critical for the development and maintenance of effective CD8+ T-cell and B-cell responses, which are essential for viral clearance.
Quantitative Analysis of the GP(61-80) Immune Response
The cellular response to the GP(61-80) epitope has been quantified using several key immunological metrics. These data are crucial for comparing responses across different experimental conditions, such as acute versus chronic infection or in various genetic knockout models.
Table 1: Functional Avidity (EC₅₀) of T-Cells Responding to LCMV GP Epitopes
Functional avidity measures the sensitivity of T cells to their cognate antigen. It is determined by calculating the peptide concentration that elicits a half-maximal response (EC₅₀), typically measured by IFN-γ production. A lower EC₅₀ value indicates higher functional avidity.
| T-Cell Specificity | Responding Cell Type | Infection Model | EC₅₀ (Peptide Concentration) | Source(s) |
| GP(61-80) | Polyclonal CD4+ | LCMV Armstrong (Acute) | ~1.1 x 10⁻⁸ M | |
| GP(61-80) | Polyclonal CD4+ | LCMV Armstrong (Acute) | 2.5 x 10⁻² µg/ml | |
| GP(67-77) | Polyclonal CD4+ | LCMV Armstrong (Acute) | 2.9 x 10⁻² µg/ml | |
| GP(67-77) | Polyclonal CD8+ | LCMV Armstrong (Acute) | 1.1 x 10⁻² µg/ml | |
| GP(61-80) | Polyclonal CD4+ | LCMV Clone 13 (Chronic) | Significantly higher than acute |
Table 2: Frequency of Antigen-Specific CD4+ T-Cells
The frequency of GP(61-80)-specific CD4+ T-cells at the peak of the immune response (Day 8 post-infection) highlights the immunodominance of this epitope. Different detection methods can yield varying results, underscoring the importance of methodology.
| Detection Method | Specificity | % of Total CD4+ T-Cells in Spleen | Source(s) |
| pMHC II Tetramer (I-A^b:GP66-77) | GP(61-80) | 8.9% ± 0.4% | |
| 2D Adhesion Assay | GP(61-80) | 33.7% ± 4.8% |
Key Experimental Protocols
The study of the GP(61-80) epitope relies on a set of core immunological assays. Detailed methodologies for the most critical of these are provided below.
Protocol: Intracellular Cytokine Staining (ICCS) for Epitope-Specific T-Cells
ICCS is used to identify and quantify T-cells that produce a specific cytokine (e.g., IFN-γ, TNF-α, IL-2) in response to antigen stimulation.
1. Cell Preparation and Stimulation (6 hours total): a. Prepare a single-cell suspension from the spleen or lymph nodes of an LCMV-infected mouse (typically 8 days post-infection for peak response). b. Resuspend cells at 1-2 x 10⁶ cells/mL in complete RPMI medium. c. Aliquot 1 mL of cell suspension into wells of a 24-well plate or into 5 mL polystyrene tubes. d. For stimulated samples, add the GP(61-80) peptide to a final concentration of 1-5 µg/mL. For a positive control, use a cell stimulation cocktail (e.g., PMA and Ionomycin). Leave one sample unstimulated as a negative control. e. After 1-2 hours of incubation at 37°C, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all samples to trap cytokines intracellularly. f. Incubate for an additional 4-5 hours at 37°C.
2. Surface Marker Staining (30 minutes): a. Harvest cells and wash with FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide). b. Resuspend cells in 50 µL of FACS buffer containing fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD4, anti-CD8, anti-CD44). A viability dye should be included to exclude dead cells. c. Incubate for 20-30 minutes at 4°C in the dark. d. Wash cells twice with FACS buffer.
3. Fixation and Permeabilization (30 minutes): a. Resuspend the cell pellet in 100-200 µL of a fixation/permeabilization solution (commercial kits are recommended, e.g., Cytofix/Cytoperm). b. Incubate for 20 minutes at room temperature in the dark. c. Wash cells twice with 1x Permeabilization Buffer (provided in kits).
4. Intracellular Staining and Analysis (30-60 minutes): a. Resuspend the permeabilized cell pellet in 50 µL of 1x Permeabilization Buffer containing fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α). b. Incubate for 30-60 minutes at room temperature in the dark. c. Wash cells twice with 1x Permeabilization Buffer. d. Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer. Analyze by gating on CD4+ lymphocytes and quantifying the percentage of cytokine-positive cells.
Protocol: Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.
1. Plate Preparation (Day 1): a. Pre-wet a 96-well PVDF membrane plate by adding 20 µL of 35% ethanol to each well for 1 minute. b. Wash the plate 5 times with sterile PBS. c. Coat each well with 100 µL of an anti-cytokine capture antibody (e.g., anti-IFN-γ) diluted in sterile PBS. d. Cover the plate and incubate overnight at 4°C.
2. Cell Plating and Incubation (Day 2): a. Decant the capture antibody solution and wash the plate 3-5 times with sterile PBS. b. Block the membrane by adding 200 µL of complete RPMI medium to each well and incubating for at least 1 hour at 37°C. c. Prepare a single-cell suspension from lymphoid tissues as in the ICCS protocol. d. Decant the blocking medium. Add 100 µL of your stimulant (e.g., GP(61-80) peptide) diluted in medium to the appropriate wells. e. Add 100 µL of the cell suspension (typically 2-4 x 10⁵ cells/well) to each well. f. Cover the plate and incubate for 18-24 hours at 37°C in a CO₂ incubator.
3. Detection and Development (Day 3): a. Decant cells and wash the plate 5 times with wash buffer (PBS + 0.05% Tween-20). b. Add 100 µL of a biotinylated anti-cytokine detection antibody to each well. Incubate for 2 hours at room temperature. c. Wash the plate 5 times with wash buffer. d. Add 100 µL of streptavidin conjugated to an enzyme (e.g., Alkaline Phosphatase - AP) to each well. Incubate for 1 hour at room temperature. e. Wash the plate 5 times with wash buffer, followed by 2 washes with PBS. f. Add 100 µL of a chromogenic substrate (e.g., BCIP/NBT for AP) to each well. Monitor spot development (5-30 minutes). g. Stop the reaction by washing thoroughly with tap water. Allow the plate to dry completely. h. Count the spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
Protocol: Generation of GP(61-80)-Specific CD4+ T-Cell Lines
This protocol allows for the in vitro expansion of antigen-specific T-cells for further functional studies.
1. Mouse Infection and Spleen Harvest: a. Infect a C57BL/6 mouse intraperitoneally (i.p.) with 1.5 x 10⁵ plaque-forming units (pfu) of LCMV Armstrong. b. After 13 days, euthanize the mouse and harvest the spleen under sterile conditions.
2. Cell Preparation and Depletion: a. Prepare a single-cell suspension of splenocytes. Lyse red blood cells using ACK lysis buffer. b. Deplete CD8+ T-cells using antibody-coated magnetic beads according to the manufacturer's protocol.
3. In Vitro Culture and Expansion: a. Count the remaining cells and adjust the concentration to 5 x 10⁶ cells/mL in complete RPMI medium supplemented with IL-2 (10-20 U/mL). b. Add the GP(61-80) peptide to a final concentration of 1-2 µg/mL. c. Culture the cells at 37°C. Every 3-4 days, split the cultures and add fresh medium containing IL-2 and peptide. d. After 1-2 weeks, the resulting cell lines can be tested for specificity and function using ICCS or other functional assays.
Visualizations: Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental designs.
Experimental Workflow for T-Cell Response Analysis
Dual MHC Presentation of the GP(67-77) Core Epitope
Simplified T-Cell Receptor Signaling Cascade
References
- 1. CD4 T cell affinity diversity is equally maintained during acute and chronic infection Chronic infection fails to alter T cell affinity diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
The Lynchpin of Antiviral CD4+ T Cell Immunity: A Technical Guide to LCMV GP (61-80) as a Model Antigen
For Researchers, Scientists, and Drug Development Professionals
The lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide, GP (61-80), has emerged as a cornerstone model antigen for dissecting the intricacies of CD4+ T cell responses in the context of viral infections. Its immunodominance in C57BL/6 mice, coupled with the availability of robust research tools, provides an unparalleled system for investigating T helper cell activation, differentiation, memory formation, and effector function. This in-depth technical guide synthesizes key data, experimental protocols, and signaling pathways associated with the LCMV GP (61-80)-specific CD4+ T cell response.
Quantitative Insights into the LCMV GP (61-80) CD4+ T Cell Response
The study of the GP (61-80) epitope has yielded a wealth of quantitative data that delineates the magnitude and quality of the antigen-specific CD4+ T cell response. These data are crucial for establishing experimental benchmarks and understanding the dynamic nature of T cell immunity.
| Parameter | Value | Experimental Context | Citation |
| Core Epitope | GP (67-77) | Identified as the minimal immunodominant core epitope within GP (61-80) for I-Ab-restricted CD4+ T cells. | [1][2] |
| MHC Restriction | I-Ab | The GP (61-80) epitope is presented by the MHC class II molecule I-Ab. | [1] |
| Peak Effector Frequency (Tetramer Staining) | 8.9 ± 0.4% of CD4+ T cells | In the spleen of C57BL/6 mice at day 8 post-infection with LCMV Armstrong. | [3] |
| Peak Effector Frequency (2D Adhesion Analysis) | 33.7 ± 4.8% of CD4+ T cells | In the spleen of C57BL/6 mice at day 8 post-infection with LCMV Armstrong, suggesting tetramers may underestimate the total responding population. | |
| In Vitro Expanded Frequency (Tetramer Staining) | 32.4 ± 7.7% to 59.2 ± 7.0% of CD4+ T cells | After one or repeated rounds of in vitro restimulation with GP (61-80) peptide, respectively. | |
| Functional Avidity (EC50) | Significantly higher than for self-antigen MOG35-55 | GP (61-80)-specific CD4+ T cells exhibit a 61-fold higher functional avidity. | |
| Binding Affinity to I-Ab | High | The shorter epitope GP (66-80) demonstrates the greatest binding affinity to I-Ab among several tested LCMV GP epitopes. | |
| TCR Vβ Usage | ~33% Vβ8.1/8.2 | Approximately one-third of GP (61-80)-specific effector and memory CD4+ T cells utilize Vβ8.1/8.2 TCRs. |
Core Experimental Protocols
Detailed methodologies are paramount for reproducible research. The following sections outline key experimental protocols for studying the LCMV GP (61-80)-specific CD4+ T cell response.
LCMV Infection for Induction of CD4+ T Cell Response
This protocol describes the standard procedure for infecting mice to generate a primary LCMV-specific T cell response.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
LCMV Armstrong strain (e.g., clone 53b)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Thaw a stock aliquot of LCMV Armstrong on ice.
-
Dilute the virus in sterile PBS to the desired concentration. A typical dose for inducing a robust acute infection is 2 x 105 plaque-forming units (PFU) per mouse.
-
Inject mice intraperitoneally (i.p.) with the viral suspension in a volume of 200-500 µL.
-
House the infected animals in appropriate biosafety level facilities.
-
Monitor the mice for signs of infection. The peak of the primary CD4+ T cell response typically occurs around day 8 post-infection.
Intracellular Cytokine Staining (ICS) for Functional Analysis
ICS is a powerful technique to quantify cytokine-producing T cells at a single-cell level.
Materials:
-
Splenocytes from LCMV-infected mice
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
LCMV GP (61-80) peptide (e.g., 5 µg/mL)
-
Brefeldin A (e.g., 1 µg/mL)
-
Anti-CD4, anti-Thy1.1 (if using SMARTA cells), and other surface marker antibodies
-
Fixation/Permeabilization buffers
-
Anti-IFN-γ, anti-TNF-α, anti-IL-2 antibodies
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes from LCMV-infected mice.
-
Resuspend cells at a concentration of 1-2 x 106 cells/well in a 96-well plate.
-
Stimulate the cells with GP (61-80) peptide for 5-6 hours at 37°C. Include a no-peptide control.
-
Add Brefeldin A for the final 4-5 hours of stimulation to inhibit cytokine secretion.
-
Wash the cells and stain for surface markers (e.g., CD4) for 30 minutes at 4°C.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.
-
Wash the cells and acquire data on a flow cytometer.
-
Gate on CD4+ T cells to analyze the percentage of cytokine-producing cells.
MHC Class II Tetramer Staining for Antigen-Specific T Cell Enumeration
Tetramer staining allows for the direct visualization and quantification of antigen-specific T cells.
Materials:
-
Splenocytes from LCMV-infected mice
-
I-Ab GP (66-77)-PE or other fluorochrome-conjugated tetramer
-
Anti-CD4 and other surface marker antibodies
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes.
-
Resuspend approximately 2 x 106 cells in flow cytometry buffer.
-
Add the I-Ab GP (66-77) tetramer and incubate for 75 minutes at 37°C.
-
Wash the cells to remove unbound tetramer.
-
Stain with anti-CD4 and other surface antibodies for 30 minutes at 4°C.
-
Wash the cells and resuspend in flow cytometry buffer.
-
Acquire data immediately on a flow cytometer.
-
Gate on CD4+ lymphocytes to determine the percentage of tetramer-positive cells.
Adoptive Transfer of SMARTA CD4+ T Cells
The use of TCR transgenic SMARTA cells allows for the tracking of a homogenous population of GP (61-80)-specific CD4+ T cells.
Materials:
-
SMARTA transgenic mice (Thy1.1+)
-
Naïve C57BL/6 recipient mice (Thy1.2+)
-
Materials for preparing a single-cell suspension from the spleen and lymph nodes of SMARTA mice
-
PBS, sterile
-
Syringes and needles for intravenous injection
Procedure:
-
Euthanize a naïve SMARTA mouse and harvest the spleen and lymph nodes.
-
Prepare a single-cell suspension and lyse red blood cells.
-
Enrich for CD4+ T cells using a negative selection kit to improve purity.
-
Count the purified SMARTA CD4+ T cells and resuspend in sterile PBS at the desired concentration (e.g., 1 x 104 to 5 x 106 cells per recipient, depending on the experimental design).
-
Inject the cell suspension intravenously (i.v.) into the tail vein of recipient C57BL/6 mice.
-
One day after transfer, infect the recipient mice with LCMV as described above.
-
At various time points post-infection, tissues can be harvested to analyze the expansion, differentiation, and function of the transferred Thy1.1+ SMARTA T cells.
Visualizing the Molecular and Experimental Landscape
Diagrams are indispensable for conceptualizing the complex biological pathways and experimental workflows involved in the study of LCMV GP (61-80).
Caption: Antigen processing and presentation of LCMV GP (61-80) by an APC.
Caption: Simplified TCR signaling cascade upon recognition of GP (61-80).
Caption: Experimental workflow for SMARTA CD4+ T cell adoptive transfer.
Conclusion
The LCMV GP (61-80) model antigen system provides an indispensable platform for advancing our understanding of CD4+ T cell immunity. The well-characterized nature of the epitope, the availability of specific TCR transgenic mice, and the robustness of the viral infection model allow for detailed and reproducible investigations into the fundamental principles of T helper cell biology. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to leverage this powerful tool to explore novel immunotherapies and vaccine strategies.
References
immunodominance of the LCMV GP (61-80) epitope
An In-Depth Technical Guide to the Immunodominance of the LCMV GP(61-80) Epitope
Introduction
The Lymphocytic Choriomeningitis Virus (LCMV) model system is a cornerstone of modern immunology, providing profound insights into the dynamics of T-cell responses during acute and chronic viral infections. A key concept elucidated through this model is immunodominance , a phenomenon where the immune response is focused on a limited number of epitopes from a complex pathogen. Within the C57BL/6 mouse model, the glycoprotein-derived peptide spanning amino acids 61-80, GP(61-80) , is the archetypal immunodominant CD4+ T-cell epitope.[1][2][3] This guide provides a comprehensive technical overview of the factors governing its dominance, quantitative measures of the response, detailed experimental protocols for its study, and visual representations of the underlying biological processes.
Data Presentation: Quantitative Analysis of the GP(61-80) Response
The immunodominance of GP(61-80) is quantitatively demonstrated by the magnitude of the CD4+ T-cell response it elicits compared to other epitopes. The core immunogenic sequence has been further mapped to an 11-amino acid peptide, GP(67-77).[1][2]
Table 1: Frequency of LCMV-Specific CD4+ T-Cell Responses in C57BL/6 Mice (Day 8-9 Post-Infection with LCMV Armstrong)
| Epitope | Stimulation Peptide | Assay | Percentage of CD4+ T-cells Responding (Mean ± SD) | Reference |
| GP(61-80) | GP(61-80) | 2D Adhesion | 33.7 ± 4.8% | |
| GP(66-77) (core) | GP(66-77) | I-Ab Tetramer | 8.9 ± 0.4% | |
| GP(66-80) (core) | GP(66-80) | ICCS (IFN-γ) | ~3.0% | |
| NP(309-328) | NP(311-325) | ICCS (IFN-γ) | ~0.5% | |
| GP(126-140) | GP(126-140) | ICCS (IFN-γ) | ~1.0% |
Note: Discrepancies in frequencies between assays (e.g., 2D Adhesion vs. Tetramer) highlight that tetramer staining may underestimate the total population of antigen-specific T-cells, particularly those with lower affinity.
Table 2: Comparison of T-Cell Responses in Acute vs. Chronic LCMV Infection
| LCMV Strain | Infection Type | Key Feature | Impact on T-Cell Response Hierarchy | Reference |
| Armstrong | Acute | Rapidly cleared by day 8 | NP396 is the dominant CD8 epitope; GP(61-80) is the dominant CD4 epitope. | |
| Clone 13 | Chronic | Persists in tissues for >1 month | The immunodominance hierarchy shifts; GP33 and GP276 CD8 responses become more prominent as the NP396 response is eliminated. GP(61-80) remains a dominant CD4 epitope. |
Experimental Protocols
The study of the GP(61-80) epitope relies on a set of well-established immunological techniques.
Mouse and Virus Handling
-
Mice: C57BL/6 (H-2b) mice are the standard model for studying the I-Ab-restricted GP(61-80) epitope. For adoptive transfer studies, TCR transgenic mice such as SMARTA (expressing a TCR specific for GP(61-80)) are used.
-
Virus Strains:
-
LCMV Armstrong: Used to study acute, self-resolving infections. A typical dose is 2 x 105 Plaque Forming Units (PFU) administered intraperitoneally (i.p.).
-
LCMV Clone 13 (Cl-13): Used to study chronic infections. A typical dose is 2 x 106 PFU administered intravenously (i.v.).
-
-
Virus Propagation and Titer: LCMV is propagated in Baby Hamster Kidney (BHK-21) cells. Viral titers are determined via plaque assay on Vero cell monolayers. Virus stocks are stored at -80°C, as the virus is heat-labile and loses infectivity with freeze-thaw cycles.
Adoptive Transfer of SMARTA CD4+ T-Cells
This protocol is used to track a synchronized population of GP(61-80)-specific T-cells.
-
Isolate CD4+ T-cells from the spleen and lymph nodes of a SMARTA mouse (Thy1.1+).
-
Purify naïve (CD44lo) SMARTA cells.
-
Adoptively transfer 1 x 104 to 2 x 104 naïve SMARTA cells into recipient C57BL/6 mice (Thy1.2+) via intravenous injection.
-
One day post-transfer, infect recipient mice with LCMV as described above.
Intracellular Cytokine Staining (ICCS)
This assay measures the frequency of cytokine-producing T-cells following antigen-specific restimulation.
-
Harvest spleens from LCMV-infected mice at the desired time point (e.g., day 8 for peak effector response).
-
Prepare a single-cell suspension.
-
Stimulate splenocytes for 5 hours at 37°C with the relevant peptide (e.g., 1-2 µg/mL of GP(61-80) peptide ).
-
Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the duration of the stimulation to trap cytokines intracellularly.
-
Following stimulation, stain cells with antibodies against surface markers (e.g., anti-CD4, anti-CD44).
-
Fix and permeabilize the cells.
-
Stain with antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Analyze the cell population by multi-color flow cytometry, gating on CD4+ T-cells to determine the percentage of cells producing cytokines in response to the peptide.
MHC Class II Tetramer Staining
This method directly visualizes antigen-specific T-cells by using fluorescently labeled, multivalent pMHC complexes.
-
Prepare a single-cell suspension from the spleen.
-
Incubate cells with an I-Ab tetramer complexed with the core GP(61-80) epitope, typically GP(66-77) . A control tetramer with an irrelevant peptide (e.g., hCLIP) should be used to determine background staining.
-
Stain for surface markers (e.g., anti-CD4, anti-CD8).
-
Analyze by flow cytometry. The tetramer-positive population is identified within the CD4+ T-cell gate.
Cytotoxicity (51Cr Release) Assay
While primarily for CD8+ T-cells, this assay can be adapted to assess CD4+ T-cell cytotoxic potential or overall splenocyte cytotoxicity.
-
Prepare effector cells (splenocytes from infected mice).
-
Prepare target cells (e.g., MC57G cells) and label them with 51Cr.
-
Pulse target cells with the specific peptide or infect them with LCMV.
-
Co-culture effector and target cells at various ratios for 4-6 hours.
-
Measure the amount of 51Cr released into the supernatant, which is proportional to the degree of cell lysis.
Visualizations: Pathways and Processes
Antigen Processing and Presentation of GP(61-80)
The processing of the GP(61-80) epitope for presentation on MHC Class II molecules can follow a pathway that is independent of lysosomal degradation. Studies have shown that forcing the epitope into the lysosomal compartment, for example by fusing it to the LIMP-II tail, abrogates its presentation because it is susceptible to cleavage by the lysosomal enzyme Cathepsin D. This suggests that in a natural infection, the epitope is processed in a different compartment or via an alternative pathway that avoids this destructive cleavage.
Experimental Workflow for T-Cell Response Analysis
The process of quantifying the GP(61-80) specific T-cell response follows a standardized workflow from animal infection to data acquisition.
Factors Contributing to Immunodominance
The dominance of the GP(61-80) epitope is not coincidental but rather the result of a confluence of factors at different stages of the immune response.
References
initial characterization of LCMV GP (61-80) specific T cells
An In-depth Technical Guide: Initial Characterization of LCMV Glycoprotein (61-80) Specific T Cells
Abstract
The study of antiviral T cell immunity has been significantly advanced by the lymphocytic choriomeningitis virus (LCMV) mouse model. Within this system, the CD4+ T cell response to the glycoprotein-derived peptide GP(61-80) in C57BL/6 mice stands out as a critical and immunodominant component of the adaptive immune response. These I-Ab-restricted T cells are instrumental in orchestrating effective viral control, primarily by providing essential help to both B cell and CD8+ T cell populations.[1][2] This technical guide provides a comprehensive overview of the initial characterization of LCMV GP(61-80) specific T cells, detailing their phenotype and function. It includes quantitative data summaries, detailed experimental protocols for their isolation and analysis, and visualizations of the core signaling pathways and experimental workflows involved in their study. This document is intended for researchers, scientists, and drug development professionals engaged in immunology and virology research.
Introduction
The lymphocytic choriomeningitis virus (LCMV) model is a cornerstone of modern immunology, offering profound insights into the dynamics of T cell responses during acute and chronic viral infections. A key element of the anti-LCMV immune response in the widely used C57BL/6 mouse strain is the robust CD4+ T cell population targeting the viral glycoprotein.[1] Research has identified the peptide spanning amino acids 61-80, presented by the MHC class II molecule I-Ab, as the immunodominant epitope for this CD4+ T cell response.[1] In fact, this single specificity can account for more than half of the entire LCMV-specific CD4+ T cell response.[1] Further mapping has refined the core epitope to the 11-amino-acid sequence GP(67-77). Understanding the initial characteristics of these T cells—from their surface phenotype and cytokine profile to their functional capabilities—is crucial for dissecting the mechanisms of effective antiviral immunity.
Phenotypic and Functional Characterization
The initial response of GP(61-80) specific CD4+ T cells following LCMV infection is marked by a dynamic set of phenotypic and functional changes.
Phenotype:
-
Activation Markers: Upon activation, these T cells upregulate canonical activation markers such as CD44 while downregulating lymph node homing receptors like CD62L.
-
TCR Usage: A notable portion, approximately one-third, of the GP(61-80) specific effector and memory CD4+ T cells utilize Vβ8.1/8.2 T cell receptors (TCRs).
-
Cytokine Profile: A primary hallmark of these cells is their capacity to produce Interferon-gamma (IFN-γ) upon antigen-specific restimulation. They are also capable of producing Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2), exhibiting a polyfunctional Th1 profile that is critical for their helper function.
-
Exhaustion Markers: In the context of chronic infection established by LCMV Clone 13, these T cells progressively lose effector function and begin to express inhibitory receptors, most notably PD-1, a key indicator of T cell exhaustion.
Function:
-
Helper Functions: The cardinal role of GP(61-80) specific CD4+ T cells is to provide "help" to other immune cells. This is critical for sustaining antiviral CD8+ T cell numbers and function, which is essential for viral control, particularly during persistent infections. They also contribute to the generation of robust B cell and antibody responses.
-
Direct Effector Activity: Through the secretion of cytokines like IFN-γ, these cells exert direct antiviral effects and modulate the overall immune environment at the site of infection.
-
Functional Avidity: The functional avidity of LCMV-specific CD4+ T cells, which is a measure of their sensitivity to peptide stimulation, is considerably lower than that of their LCMV-specific CD8+ T cell counterparts.
Quantitative Analysis of the GP(61-80) T Cell Response
The magnitude and quality of the T cell response can be quantified using several methods. The data below is compiled from studies using C57BL/6 mice at the peak of the acute response (Day 8 post-infection with LCMV Armstrong).
| Parameter | Method | Value | Reference |
| Frequency in Spleen | pMHC II Tetramer Staining (GP66-77-I-Ab) | 8.9 ± 0.4% of CD4+ T cells | |
| Frequency in Spleen | 2D Adhesion Analysis | 33.7 ± 4.8% of CD4+ T cells | |
| 2D Effective Affinity | Micropipette Adhesion Frequency Assay | 1.65 ± 0.79 x 10-4 µm4 | |
| Functional Avidity (EC50) | IFN-γ Induction | EC50 values for GP(61-80) specific CD4+ T cells were higher (indicating lower avidity) than for specific CD8+ T cells. |
| Cytokine Production Profile (Post-Peptide Restimulation) | Cell Subset | Value | Reference |
| IFN-γ Production | GP(61-80) specific SMARTA CD4+ T cells | >60% of Thy1.1+ cells | |
| TNF-α Production | GP(61-80) specific SMARTA CD4+ T cells | >60% of Thy1.1+ cells | |
| Polyfunctionality (IFN-γ+TNF-α+IL-2+) | Antigen-specific CD4+ T cells in Medial Lymph Node | Significantly increased in LCMV-primed mice upon secondary challenge. |
Key Signaling Pathways and Workflows
Visualizing the molecular and experimental pathways is essential for understanding the characterization of GP(61-80) specific T cells.
Caption: TCR-mediated activation of a GP(61-80) specific CD4+ T cell.
Caption: Innate immune recognition of LCMV leading to T cell activation.
Caption: Workflow for phenotypic and functional analysis of T cells.
Experimental Protocols
The following protocols provide a standardized approach for the initial characterization of LCMV GP(61-80) specific T cells.
Mouse Model and Virus Infection
-
Animals: Use 6- to 8-week-old female C57BL/6 mice (H-2b). For adoptive transfer studies, SMARTA TCR transgenic mice (Thy1.1+), whose CD4+ T cells recognize the GP(61-80) epitope, are commonly used.
-
Virus: Use the Armstrong strain of LCMV for acute infection studies.
-
Infection: Infect mice with a dose of 2 x 105 plaque-forming units (PFU) of LCMV Armstrong via intraperitoneal (i.p.) injection. The peak of the primary T cell response occurs around day 8 post-infection.
Isolation of Splenocytes
-
Euthanize mice at day 8 post-infection.
-
Aseptically harvest spleens into a petri dish containing 5 mL of RPMI-1640 medium.
-
Generate a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides or using a cell strainer (70 µm).
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of ACK Lysis Buffer to lyse red blood cells (RBCs). Incubate for 2 minutes at room temperature.
-
Quench the lysis by adding 10 mL of complete RPMI medium.
-
Centrifuge cells, discard the supernatant, and resuspend in FACS buffer (PBS with 2% FBS and 0.05% sodium azide) or complete RPMI for subsequent assays.
-
Count viable cells using a hemocytometer and Trypan Blue exclusion.
Ex Vivo Peptide Restimulation and Intracellular Cytokine Staining (ICS)
This protocol is adapted from standard procedures for detecting cytokine-producing T cells.
-
Adjust splenocyte concentration to 1 x 107 cells/mL in complete RPMI medium.
-
Plate 100 µL of cell suspension (1 x 106 cells) per well in a 96-well round-bottom plate.
-
Prepare peptide stimulation cocktails. For each sample, create:
-
Stimulated: GP(61-80) peptide at a final concentration of 1 µg/mL.
-
Unstimulated (Negative Control): Medium only.
-
-
Add costimulatory antibodies anti-CD28 and anti-CD49d (1 µg/mL each) to all wells to enhance signal detection.
-
Add 100 µL of the appropriate stimulation cocktail to the cells.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) at the manufacturer's recommended concentration.
-
Incubate for an additional 4-5 hours at 37°C, 5% CO2.
-
Proceed with staining by first staining for surface markers (e.g., anti-CD4, anti-CD44), followed by fixation and permeabilization, and finally intracellular staining for cytokines (e.g., anti-IFN-γ, anti-TNF-α) as per standard protocols.
MHC Class II Tetramer Staining
This method directly identifies antigen-specific T cells without requiring functional stimulation.
-
Aliquot 1-2 x 106 splenocytes per tube in FACS buffer.
-
Add PE- or APC-conjugated I-Ab GP(66-77) tetramer at the pre-titrated optimal concentration.
-
Incubate for 1 hour at 37°C in the dark. This incubation at 37°C is often required for optimal MHC-II tetramer staining.
-
Wash cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Discard supernatant and resuspend cells in the antibody cocktail for surface markers (e.g., anti-CD4, anti-CD44, anti-CD62L).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend in 200-300 µL of FACS buffer for analysis by flow cytometry.
Conclusion
The GP(61-80) specific CD4+ T cell population represents a powerful tool for dissecting the fundamental principles of antiviral immunity. As the immunodominant helper T cell response in the LCMV Armstrong-infected C57BL/6 mouse, its initial characterization reveals a classic Th1 phenotype, defined by the production of IFN-γ and TNF-α. These cells are essential for orchestrating a fully effective immune response, providing crucial help to both cytotoxic T lymphocytes and B cells. The quantitative methods and detailed protocols outlined in this guide provide a robust framework for researchers to reliably identify, phenotype, and functionally assess this key T cell population, paving the way for further investigations into T cell memory, exhaustion, and the development of novel therapeutic strategies.
References
The Role of LCMV Glycoprotein Peptide (61-80) in Chronic Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The lymphocytic choriomeningitis virus (LCMV) infection model in mice is a cornerstone for studying T-cell responses to viral infections, particularly in the context of chronic disease where T-cell exhaustion is a critical factor. Within this model, the glycoprotein peptide spanning amino acids 61-80 (GP 61-80) has emerged as an invaluable tool. This peptide represents the immunodominant I-Ab-restricted CD4+ T-cell epitope in C57BL/6 mice, making it essential for tracking and manipulating the CD4+ T-cell response during chronic LCMV infection.[1][2][3] This guide provides an in-depth overview of the role of LCMV GP (61-80), detailing experimental protocols, quantitative data from key studies, and the signaling pathways governing the fate of GP (61-80)-specific CD4+ T cells.
Quantitative Analysis of LCMV-Specific T-Cell Responses
The magnitude and function of T-cell responses are critical metrics in understanding the dynamics of viral clearance versus persistence. The following tables summarize quantitative data on LCMV-specific T-cell populations, with a focus on those targeting glycoprotein epitopes.
| Parameter | LCMV Armstrong (Acute) | LCMV Clone 13 (Chronic) | Mouse Strain | Measurement Time | Source |
| CD4+ T-Cell Response (GP 61-80 specific) | |||||
| % of CD4+ T-cells producing IL-2 (in spleen) | ~2% | Not specified | C57BL/6 | Day 9 post-infection | [4] |
| % of CD4+ T-cells producing IFN-γ (in spleen) | High | Lower than acute | C57BL/6 | Day 10 post-infection | [4] |
| CD8+ T-Cell Response (GP 33-41 specific) | |||||
| % of CD8+ T-cells (in spleen) | 50-70% (total LCMV specific) | Exhausted phenotype | C57BL/6 | Peak of infection | |
| Viral Titer in Spleen (PFU/spleen) | Cleared by day 8 | Persists at high levels | C57BL/6 | Day 8 post-infection |
Table 1: Comparison of T-Cell Responses in Acute vs. Chronic LCMV Infection. This table highlights the differences in the magnitude and functionality of T-cell responses directed against key LCMV glycoprotein epitopes in C57BL/6 mice infected with the Armstrong (acute) and Clone 13 (chronic) strains of the virus.
Core Experimental Protocols
Precise and reproducible experimental protocols are fundamental to the study of LCMV infection. Below are detailed methodologies for key experimental procedures cited in the literature.
Mouse Models of Chronic LCMV Infection
The most widely used model for studying chronic viral infection utilizes the LCMV Clone 13 strain.
-
Virus Strain: LCMV Clone 13 ( Cl 13 ) is a variant of the Armstrong strain and is capable of establishing a persistent infection. It differs from the Armstrong strain by only a few amino acids, which results in a higher affinity for the viral receptor α-dystroglycan, leading to rapid and widespread dissemination.
-
Infection Protocol: Adult C57BL/6 mice are typically infected intravenously (i.v.) with 2 x 106 plaque-forming units (PFU) of LCMV Clone 13. This high-dose intravenous infection leads to viral persistence in multiple organs and the exhaustion of virus-specific T-cells.
-
Monitoring Infection: Viral titers can be monitored over time in the blood, spleen, liver, and kidneys using plaque assays. T-cell responses are typically analyzed at various time points post-infection, with key analyses occurring around day 8 for the peak acute response and later time points (e.g., day 30 and beyond) for the chronic phase.
Quantification of Antigen-Specific T-Cells
Two primary techniques are employed to identify and quantify LCMV-specific T-cells: MHC tetramer staining and intracellular cytokine staining (ICS).
1. MHC Class II Tetramer Staining for GP (61-80)-Specific CD4+ T-Cells
This method allows for the direct visualization and quantification of T-cells specific for the GP 61-80 epitope.
-
Cell Preparation: Prepare single-cell suspensions from the spleens of infected mice.
-
Tetramer Staining:
-
Incubate 2 x 106 splenocytes with APC-labeled I-Ab/GP 61-80 tetramer in RPMI 1640 medium with 2% FBS for 3 hours at 37°C. Gently mix the cells every 30 minutes.
-
Wash the cells with FACS buffer (PBS with 2% BSA and 0.1% sodium azide).
-
-
Surface Marker Staining: Stain the cells with fluorescently labeled antibodies against surface markers such as CD4, CD44, and PD-1 for 30 minutes at 4°C.
-
Data Acquisition: Analyze the cells by flow cytometry. Gate on CD4+ T-cells and identify the tetramer-positive population.
2. Intracellular Cytokine Staining (ICS)
ICS is used to assess the functional capacity of T-cells by measuring their ability to produce cytokines upon antigen-specific stimulation.
-
Cell Stimulation:
-
Incubate 1-2 x 106 splenocytes in 96-well plates with the LCMV GP 61-80 peptide (1 µg/ml) for 5-6 hours at 37°C.
-
Include a protein transport inhibitor, such as Brefeldin A or Monensin, to block cytokine secretion and cause their accumulation within the cell.
-
-
Surface Staining: Stain for surface markers (e.g., CD4, CD8) as described in the tetramer staining protocol.
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin).
-
-
Intracellular Staining: Stain with fluorescently labeled antibodies against intracellular cytokines such as IFN-γ, TNF-α, and IL-2 for 30 minutes at room temperature.
-
Data Acquisition: Analyze by flow cytometry to determine the percentage of cytokine-producing cells within the CD4+ T-cell population.
Adoptive Transfer of SMARTA CD4+ T-Cells
To specifically track the fate of GP 61-80-specific CD4+ T-cells, researchers often utilize SMARTA (TCR transgenic) mice, whose CD4+ T-cells recognize the GP 61-80 epitope.
-
Cell Isolation: Isolate CD4+ T-cells from the spleens and lymph nodes of naive SMARTA mice.
-
Labeling (Optional): For tracking proliferation, cells can be labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) before transfer.
-
Transfer: Adoptively transfer a known number of SMARTA CD4+ T-cells (e.g., 105) into recipient C57BL/6 mice via intravenous injection.
-
Infection: Infect the recipient mice with LCMV Clone 13 one day after the cell transfer. The transferred SMARTA cells can then be tracked throughout the course of the infection using congenic markers (e.g., Thy1.1).
Signaling Pathways and Logical Relationships
The functional state of GP 61-80-specific CD4+ T-cells during chronic LCMV infection is governed by a complex interplay of signaling pathways. T-cell exhaustion is a key outcome, characterized by the upregulation of inhibitory receptors and a progressive loss of effector functions.
T-Cell Receptor (TCR) Signaling and Exhaustion
During chronic infection, persistent antigen stimulation leads to chronic TCR signaling, which is a major driver of T-cell exhaustion. This sustained signaling, in contrast to the transient signaling in an acute infection, initiates a distinct transcriptional program.
References
- 1. Lymphocytic Choriomeningitis Virus Infection Yields Overlapping CD4+ and CD8+ T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High Frequency of Virus-Specific Interleukin-2-Producing CD4+ T Cells and Th1 Dominance during Lymphocytic Choriomeningitis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Properties of Lymphocytic Choriomeningitis Virus Glycoprotein Fragment 61-80
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core biochemical and immunological properties of the lymphocytic choriomeningitis virus (LCMV) glycoprotein fragment 61-80 (gp61-80). The content herein is curated for an audience with a professional background in immunology, virology, and drug development, offering a centralized resource of quantitative data, experimental methodologies, and visual representations of key biological processes.
Core Biochemical Properties
The LCMV gp61-80 is a 20-amino acid peptide derived from the glycoprotein of the lymphocytic choriomeningitis virus. It is a well-characterized immunodominant epitope for CD4+ T cells in the context of the H-2IAb MHC class II molecule, particularly in the C57BL/6 mouse model.[1][2]
| Property | Value | Reference |
| Amino Acid Sequence | GLKGPDIYKGVYQFKSVEFD | [3] |
| Molecular Weight | 2290.6 Da | [3] |
| Core Epitope | gp67-77 (DIYKGVYQFKSV) | [1] |
Immunological Properties and Quantitative Data
The primary immunological function of LCMV gp61-80 is its ability to be presented by antigen-presenting cells (APCs) via the MHC class II pathway to CD4+ T helper cells, initiating a cascade of adaptive immune responses.
MHC Class II Binding Affinity
| Peptide | MHC Allele | Assay Type | IC50 (nM) | Reference |
| LCMV gp66-80 | I-Ab | Competitive Binding | <11,000 |
T-Cell Receptor (TCR) Interaction and T-Cell Activation
The interaction of the gp61-80/I-Ab complex with the T-cell receptor on specific CD4+ T cells triggers T-cell activation, proliferation, and cytokine production. The strength of this interaction and the subsequent T-cell response can be quantified.
| Interaction/Response | Parameter | Value | Cell Type | Reference |
| TCR-pMHC Binding | Kd | 4.2 µM | Clonal CD4+ T cells | |
| T-Cell Activation (CD69 Expression) | EC50 | ~5 nM | SMARTA CD4+ T cells | |
| IFN-γ Production | EC50 | Not significantly different from gp67-77 | Primary LCMV-specific CD4+ T cells | |
| IL-2 Production | % of CD4+ T cells | ~2% (at day 9 post-infection) | Splenocytes from LCMV-infected mice | |
| TNF-α Production | % of CD4+ T cells | 1.4 ± 0.9% (at day 7 post-infection) | Splenocytes from LCMV-infected mice |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize the properties of LCMV gp61-80.
MHC Class II Peptide Binding Assay
This assay quantifies the binding affinity of a peptide to a specific MHC class II molecule.
Principle: A competitive binding assay is performed where the unlabeled test peptide (gp61-80) competes with a labeled (e.g., biotinylated or radiolabeled) high-affinity reference peptide for binding to purified, soluble MHC class II molecules (I-Ab). The concentration of the test peptide that inhibits 50% of the binding of the labeled reference peptide is the IC50 value.
Methodology:
-
Reagents: Purified soluble I-Ab molecules, a high-affinity labeled reference peptide, and the unlabeled gp61-80 test peptide.
-
Incubation: A constant concentration of I-Ab and the labeled reference peptide are incubated with serial dilutions of the gp61-80 peptide in a suitable binding buffer (e.g., citrate-phosphate buffer, pH 5.5) for 48-72 hours at 37°C to reach equilibrium.
-
Capture: The peptide-MHC complexes are captured on an antibody-coated plate (e.g., an anti-I-Ab antibody).
-
Detection: The amount of bound labeled reference peptide is quantified. For biotinylated peptides, this is typically done using a streptavidin-enzyme conjugate followed by a colorimetric or fluorometric substrate. For radiolabeled peptides, scintillation counting is used.
-
Analysis: A competition curve is generated by plotting the signal against the concentration of the gp61-80 peptide. The IC50 is calculated from this curve.
Intracellular Cytokine Staining (ICS) Assay
This flow cytometry-based assay measures the production of specific cytokines by individual T cells in response to antigen stimulation.
Principle: T cells are stimulated with the gp61-80 peptide. During incubation, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to block cytokine secretion, causing them to accumulate in the Golgi apparatus and endoplasmic reticulum. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines (e.g., IFN-γ, IL-2, TNF-α) and cell surface markers (e.g., CD4).
Methodology:
-
Cell Preparation: Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated from LCMV-infected or immunized mice.
-
Stimulation: Cells are cultured in the presence of LCMV gp61-80 peptide (typically 1-10 µg/mL) for several hours (e.g., 5-6 hours) at 37°C. A protein transport inhibitor is added for the last few hours of culture.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD4.
-
Fixation and Permeabilization: Cells are treated with a fixation buffer (e.g., paraformaldehyde) followed by a permeabilization buffer (e.g., containing saponin or a mild detergent).
-
Intracellular Staining: Cells are incubated with fluorescently labeled antibodies against the cytokines of interest.
-
Flow Cytometry: The percentage of CD4+ T cells producing each cytokine is determined by flow cytometric analysis.
T-Cell Proliferation Assay
This assay measures the proliferation of T cells in response to antigenic stimulation.
Principle: T cells are labeled with a fluorescent dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE, or CellTrace™ Violet) that is equally distributed between daughter cells upon cell division. The dilution of the dye, measured by flow cytometry, is proportional to the number of cell divisions.
Methodology:
-
Cell Labeling: CD4+ T cells are isolated and labeled with a proliferation-tracking dye according to the manufacturer's instructions.
-
Co-culture: The labeled T cells are co-cultured with antigen-presenting cells (APCs), such as irradiated splenocytes or dendritic cells, that have been pulsed with the LCMV gp61-80 peptide at various concentrations.
-
Incubation: The co-culture is incubated for 3-5 days at 37°C to allow for T-cell proliferation.
-
Flow Cytometry: The cells are harvested and analyzed by flow cytometry. The fluorescence intensity of the dye in the CD4+ T-cell population is measured.
-
Analysis: The degree of proliferation is determined by the decrease in fluorescence intensity, with distinct peaks representing successive generations of divided cells.
Visualizations of Key Processes
Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental workflows.
Caption: TCR signaling cascade in a CD4+ T cell upon recognition of LCMV gp61-80 presented by I-Ab.
Caption: Experimental workflow for determining the MHC class II binding affinity of LCMV gp61-80.
Caption: Experimental workflow for intracellular cytokine staining to measure T-cell responses to LCMV gp61-80.
References
- 1. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lymphocytic Choriomeningitis Virus Infection Yields Overlapping CD4+ and CD8+ T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocol: In Vitro Stimulation of Splenocytes with LCMV GP (61-80)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Lymphocytic Choriomeningitis Virus (LCMV) infection model is a cornerstone for studying T-cell responses to viral infections. The glycoprotein (GP) derived peptide, spanning amino acids 61-80 (GP 61-80), is a primary immunodominant epitope recognized by CD4+ T helper cells in H-2b mice, such as the C57BL/6 strain[1][2][3][4][5]. In vitro stimulation of splenocytes from LCMV-infected mice with this peptide is a robust method to recall and quantify the antigen-specific T-cell response.
This protocol details the procedure for stimulating splenocytes with LCMV GP (61-80) to measure effector functions, primarily cytokine production, through Intracellular Cytokine Staining (ICS) and Enzyme-Linked Immunospot (ELISpot) assays. These assays are critical for evaluating vaccine efficacy, studying immune memory, and understanding the dynamics of T-cell exhaustion during chronic infections. It is noteworthy that the GP (61-80) peptide also contains an embedded CD8+ T-cell epitope (GP 70-77), which may result in the stimulation of both CD4+ and CD8+ T-cell populations.
Experimental Workflow
The overall experimental process involves isolating splenocytes from LCMV-infected mice, stimulating them with the GP (61-80) peptide, and subsequently analyzing the cellular response using techniques like flow cytometry or ELISpot.
Caption: Overall workflow for LCMV GP (61-80) splenocyte stimulation.
Materials and Reagents
-
Cells: Splenocytes from LCMV-infected mice (e.g., C57BL/6 infected with LCMV Armstrong, harvested 8 days post-infection).
-
Peptide: LCMV GP (61-80) peptide (Sequence: GLNGPDIYKGVYQFKSVEFD), purity >95%.
-
Media: Complete RPMI (RPMI 1640, 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin).
-
Protein Transport Inhibitor: Brefeldin A (BFA) (for ICS).
-
Antibodies for ICS:
-
Fluorochrome-conjugated anti-mouse CD4, CD8, CD44.
-
Fluorochrome-conjugated anti-mouse IFN-γ, TNF-α, IL-2.
-
Live/Dead fixable viability stain.
-
-
Buffers: FACS Buffer (PBS + 2% FBS), Fixation/Permeabilization Buffer.
-
Assay Kits: Mouse IFN-γ ELISpot kit.
-
General Lab Equipment: 96-well U-bottom plates, centrifuge, incubators (37°C, 5% CO2), flow cytometer, ELISpot reader.
Detailed Experimental Protocols
Protocol 1: Preparation of Splenocyte Suspension
-
Aseptically harvest spleens from mice 8 days post-LCMV infection and place them in a petri dish containing 5 mL of cold complete RPMI.
-
Mechanically dissociate the spleens by gently mashing them between the frosted ends of two sterile glass slides or using a gentleMACS dissociator.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to remove debris.
-
Centrifuge the suspension at 600 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 3-5 minutes at room temperature.
-
Quench the lysis by adding 20 mL of complete RPMI.
-
Centrifuge again, discard the supernatant, and resuspend the splenocyte pellet in 10 mL of fresh complete RPMI.
-
Count the live cells using a hemocytometer and Trypan Blue exclusion. Adjust the cell concentration as required for the specific assay.
Protocol 2: In Vitro Peptide Stimulation
This protocol is optimized for a 96-well plate format.
-
Adjust the splenocyte suspension to a concentration of 2 x 10^6 cells/mL in complete RPMI.
-
Add 1 x 10^6 cells (in 500 µL) to each well of a 96-well U-bottom plate.
-
Prepare stimulation conditions:
-
Unstimulated Control: Add media only.
-
Positive Control: Add a cell stimulation cocktail (e.g., PMA/Ionomycin).
-
Test Condition: Add LCMV GP (61-80) peptide to a final concentration of 1-5 µg/mL.
-
-
For Intracellular Cytokine Staining (ICS) , add a protein transport inhibitor like Brefeldin A (typically 1-4 µg/mL).
-
Incubate the plate for 4-6 hours at 37°C with 5% CO2. For ELISpot assays , the incubation is typically longer (16-24 hours) and Brefeldin A is not added.
| Parameter | Intracellular Cytokine Staining (ICS) | ELISpot Assay |
| Cell Density/Well | 1-2 x 10^6 | 0.2-1 x 10^6 |
| Peptide Conc. | 1 - 5 µg/mL | 1 - 10 µg/mL |
| Incubation Time | 4 - 6 hours | 16 - 24 hours |
| Brefeldin A | Required | Not Used |
| IL-2 Supplement | Optional (50 U/mL) | Not typically required |
Table 1: Recommended parameters for ICS and ELISpot assays following LCMV GP (61-80) stimulation.
Protocol 3: Downstream Analysis - Intracellular Cytokine Staining (ICS)
-
After incubation, centrifuge the plate and discard the supernatant.
-
Surface Staining: Resuspend cells in FACS buffer containing a live/dead stain and fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8). Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fixation & Permeabilization: Resuspend cells in a fixation/permeabilization buffer according to the manufacturer's protocol. Incubate for 20-30 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α). Incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer and finally resuspend in FACS buffer.
-
Acquire samples on a flow cytometer. Analyze the data by gating on live, single lymphocytes, then on CD4+ or CD8+ T-cell populations to determine the frequency of cytokine-producing cells.
T-Cell Receptor Signaling Pathway
Upon recognition of the LCMV GP (61-80) peptide presented by an Antigen Presenting Cell (APC) on an MHC class II molecule, the T-Cell Receptor (TCR) on a CD4+ T-cell initiates a signaling cascade leading to cytokine production.
Caption: TCR signaling cascade upon LCMV GP (61-80) recognition.
Expected Results
Following stimulation of splenocytes from an acutely infected (Day 8) C57BL/6 mouse, a significant population of CD4+ T-cells should produce IFN-γ and TNF-α. The frequency of these responding cells can vary but provides a quantitative measure of the anti-viral T-cell response.
| Assay Type | Mouse Model | Time Post-Infection | Responding Population | Typical Cytokine Profile | Reference |
| ICS | C57BL/6 (LCMV Armstrong) | Day 8-9 | CD4+ T-cells | IFN-γ+, TNF-α+ | |
| ICS | C57BL/6 (LCMV Clone 13) | Day 9 | CD4+ T-cells | IFN-γ+ | |
| ICS | C57BL/6 (LCMV Armstrong) | Day 8 | CD4+ T-cells | IFN-γ+ |
Table 2: Summary of expected outcomes based on published data.
Troubleshooting and Considerations
-
Low/No Response: Ensure the peptide is of high purity and has been stored correctly. Check cell viability after isolation; it should be >95%. The timing of spleen harvest is critical, as the peak T-cell response occurs around day 8-9 post-infection.
-
High Background: High background in the unstimulated control may indicate non-specific cell death or activation. Ensure aseptic technique during splenocyte preparation and handle cells gently.
-
CD8+ T-Cell Response: As the GP (61-80) peptide contains a known CD8+ T-cell epitope, it is advisable to co-stain for both CD4 and CD8 to fully characterize the responding populations.
-
Assay Choice: ICS provides data on the frequency and phenotype of cytokine-producing cells (multi-parameter analysis), while ELISpot is generally more sensitive for detecting rare cytokine-secreting cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LCMV GP (61-80) | Arenavirus | 232598-19-5 | Invivochem [invivochem.com]
- 3. Interrogating adaptive immunity using LCMV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LCMV GP (61-80) - 1 mg [anaspec.com]
Application Notes and Protocols for LCMV GP (61-80) in ELISpot Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lymphocytic Choriomeningitis Virus (LCMV) glycoprotein-derived peptide GP (61-80) is a well-characterized MHC class II-restricted epitope that serves as a powerful tool for studying CD4+ T cell responses. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. This document provides detailed application notes and a comprehensive protocol for the use of LCMV GP (61-80) peptide in an IFN-γ ELISpot assay to monitor antigen-specific CD4+ T cell immunity, a critical aspect of vaccine development and immunological research.
Data Presentation
The following table summarizes representative quantitative data from IFN-γ ELISpot assays using LCMV GP (61-80) peptide to stimulate splenocytes from LCMV-infected mice. This data illustrates the typical magnitude of response observed.
| Experimental Group | Peptide Stimulant | Mean Spot-Forming Cells (SFCs) per 10^6 Splenocytes | Reference |
| LCMV Armstrong Infected (Day 8) | LCMV GP (61-80) | 516.7 | [1] |
| LCMV Armstrong Infected (Day 8) | LCMV GP (66-81) | 1261.1 | [1] |
| Naive (Uninfected) | LCMV GP (61-80) | < 10 | [1] |
| LCMV Armstrong Infected (Day 8) | No Peptide Control | < 20 | [2] |
Experimental Protocols
Principle of the IFN-γ ELISpot Assay
The IFN-γ ELISpot assay is designed to capture and visualize the IFN-γ secreted by individual T cells upon stimulation with a specific antigen, in this case, the LCMV GP (61-80) peptide. The assay is performed in a 96-well plate coated with a capture antibody specific for IFN-γ. When splenocytes from an LCMV-infected animal are cultured in these wells with the LCMV GP (61-80) peptide, the antigen-specific CD4+ T cells are activated and begin to secrete IFN-γ. This secreted cytokine is captured by the antibody on the plate membrane in the immediate vicinity of the secreting cell. After an appropriate incubation period, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that is converted by the enzyme into a colored, insoluble spot. Each spot represents a single IFN-γ-secreting cell.
Materials and Reagents
-
LCMV GP (61-80) Peptide: Sequence H-GLKGPDIYKGVYQFKSVEFD-OH. Lyophilized peptide should be reconstituted in sterile DMSO to a stock concentration of 1 mg/mL and then diluted to the working concentration in sterile PBS or cell culture medium.
-
ELISpot Plate: 96-well PVDF membrane plates.
-
Cell Source: Splenocytes isolated from LCMV-infected and naive control mice.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Antibodies:
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
-
Enzyme Conjugate: Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP).
-
Substrate: BCIP/NBT for AP or AEC for HRP.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20.
-
Blocking Solution: Sterile PBS with 1% Bovine Serum Albumin (BSA).
-
Positive Control: Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Negative Control: Culture medium alone (no peptide).
Detailed ELISpot Protocol
-
Plate Coating:
-
Pre-wet the ELISpot plate with 15 µL of 35% ethanol for 30 seconds.
-
Wash the plate three times with 200 µL/well of sterile PBS.
-
Coat the wells with 100 µL/well of anti-mouse IFN-γ capture antibody diluted to the manufacturer's recommended concentration in sterile PBS.
-
Incubate overnight at 4°C.
-
-
Cell Preparation:
-
Aseptically harvest spleens from LCMV-infected and control mice.
-
Prepare a single-cell suspension by mechanical disruption of the spleens through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes twice with complete RPMI-1640 medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in complete RPMI-1640 medium to a final concentration of 2-5 x 10^6 cells/mL.
-
-
Incubation:
-
Wash the coated plate three times with 200 µL/well of sterile PBS.
-
Block the plate with 200 µL/well of complete RPMI-1640 medium for at least 1 hour at 37°C.
-
Remove the blocking medium.
-
Add 100 µL of the cell suspension to each well (2-5 x 10^5 cells/well).
-
Add 50 µL of the LCMV GP (61-80) peptide solution to the appropriate wells to achieve a final concentration of 1-10 µg/mL.[3]
-
For the positive control wells, add 50 µL of PHA to a final concentration of 5 µg/mL.
-
For the negative control wells, add 50 µL of culture medium.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Detection:
-
Wash the plate three times with PBS-T (PBS with 0.05% Tween-20) and three times with PBS to remove the cells.
-
Add 100 µL/well of the biotinylated anti-mouse IFN-γ detection antibody, diluted according to the manufacturer's instructions in PBS with 1% BSA.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with PBS-T.
-
Add 100 µL/well of the streptavidin-enzyme conjugate (e.g., Streptavidin-AP) diluted in PBS with 1% BSA.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBS-T.
-
-
Spot Development and Analysis:
-
Add 100 µL/well of the substrate solution (e.g., BCIP/NBT).
-
Monitor the development of spots, which typically takes 5-20 minutes.
-
Stop the reaction by washing the plate thoroughly with distilled water.
-
Allow the plate to dry completely in the dark.
-
Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot-Forming Cells (SFCs) per million plated cells.
-
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for Intracellular Cytokine Staining using LCMV GP (61-80)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the identification and quantification of LCMV-specific CD4+ T cells using the glycoprotein (GP) derived peptide (61-80) for intracellular cytokine staining (ICS). This method is crucial for evaluating vaccine efficacy, studying T cell responses in infectious diseases, and developing immunotherapeutic strategies.
Introduction
The lymphocytic choriomeningitis virus (LCMV) is a widely studied model system in immunology to understand T cell responses to viral infections. The LCMV glycoprotein peptide spanning amino acids 61-80 (LCMV GP (61-80)) is an immunodominant MHC class II-restricted epitope that elicits a robust CD4+ T cell response in C57BL/6 mice.[1][2] Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique used to detect and quantify the frequency and phenotype of antigen-specific T cells by measuring the production of intracellular cytokines following in vitro restimulation with a specific antigen.[3]
This protocol details the steps for stimulating splenocytes from LCMV-infected mice with the LCMV GP (61-80) peptide and subsequently staining for intracellular cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).
Data Presentation
The following table summarizes representative quantitative data from studies utilizing LCMV GP (61-80) for intracellular cytokine staining to highlight the expected frequencies of cytokine-producing CD4+ T cells.
| Study Context | Mouse Strain | Time Point Post-Infection | Peptide Concentration | Stimulation Time | Cytokine Measured | % of CD4+ T cells | Reference |
| Acute LCMV Armstrong Infection | C57BL/6 | Day 8 | Not Specified | 5 hours | IFN-γ | ~3-4% | [2] |
| Acute LCMV Armstrong Infection | C57BL/6 | Day 9 | 4 µg/ml | 5 hours | IFN-γ | ~1.5% | [4] |
| Chronic LCMV Clone 13 Infection | C57BL/6 | Day 40 | 5 µg/ml | 6 hours | IFN-γ | ~1% | |
| Heterologous Prime-Boost Vaccination | C57BL/6 | Not Applicable | 0.2 µg/ml | 5 hours | IFN-γ, TNF-α | Not Specified | |
| Acute LCMV Infection | C57BL/6 | Day 8 | Not Specified | Not Specified | IFN-γ | Not Specified |
Experimental Protocols
Principle of the Assay
Single-cell suspensions from lymphoid organs (e.g., spleen) of LCMV-infected mice are stimulated ex vivo with the LCMV GP (61-80) peptide. This peptide is presented by antigen-presenting cells (APCs) on MHC class II molecules, leading to the activation of specific CD4+ T cells. A protein transport inhibitor, such as Brefeldin A, is added to block the secretion of newly synthesized cytokines, causing them to accumulate in the cytoplasm. The cells are then stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD4) and, after fixation and permeabilization, with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α). Flow cytometry is used to identify and quantify the percentage of CD4+ T cells that are producing specific cytokines in response to the peptide stimulation.
Materials and Reagents
-
Cells: Single-cell suspension of splenocytes from LCMV-infected C57BL/6 mice.
-
Peptide: LCMV GP (61-80) peptide (Sequence: GLKGPDIYKGVYQFKSVEFD), purity >90%.
-
Media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Protein Transport Inhibitor: Brefeldin A (e.g., from BD GolgiPlug™).
-
Cell Stimulation Cocktail (Positive Control): Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
-
Antibodies for Surface Staining:
-
Anti-mouse CD4 (e.g., clone RM4-5)
-
Anti-mouse CD8a (e.g., clone 53-6.7)
-
Live/Dead fixable viability dye
-
-
Fixation/Permeabilization Buffer: Commercially available kits are recommended (e.g., BD Cytofix/Cytoperm™).
-
Antibodies for Intracellular Staining:
-
Anti-mouse IFN-γ (e.g., clone XMG1.2)
-
Anti-mouse TNF-α (e.g., clone MP6-XT22)
-
Anti-mouse IL-2 (e.g., clone JES6-5H4)
-
-
FACS Buffer: Phosphate-Buffered Saline (PBS) with 2% FBS.
-
Equipment: 96-well round-bottom plates, centrifuge, 37°C incubator with 5% CO₂, flow cytometer.
Step-by-Step Protocol
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from LCMV-infected mice.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash the cells with complete RPMI medium and count them.
-
Resuspend the cells at a concentration of 1 x 10⁷ cells/ml in complete RPMI medium.
-
-
Cell Stimulation:
-
Plate 100 µl of the cell suspension (1 x 10⁶ cells) into each well of a 96-well round-bottom plate.
-
Prepare stimulation solutions:
-
Unstimulated Control: Complete RPMI medium.
-
Peptide Stimulation: LCMV GP (61-80) peptide at a final concentration of 2-5 µg/ml.
-
Positive Control: Cell stimulation cocktail (e.g., PMA and Ionomycin).
-
-
Add 100 µl of the appropriate stimulation solution to the wells.
-
Add Brefeldin A at the manufacturer's recommended concentration to all wells.
-
Incubate the plate for 5-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Surface Marker Staining:
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in 50 µl of FACS buffer containing the viability dye and fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD4, anti-CD8a).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µl of fixation/permeabilization solution.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with 1X permeabilization/wash buffer.
-
-
Intracellular Cytokine Staining:
-
Resuspend the fixed and permeabilized cells in 50 µl of permeabilization/wash buffer containing the fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization/wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 200 µl of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet, CD4+ lymphocytes and then determine the percentage of cells positive for each cytokine.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for LCMV GP (61-80) Intracellular Cytokine Staining.
T-Cell Activation Signaling Pathway
References
Application of LCMV GP (61-80) in Flow Cytometry Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lymphocytic Choriomeningitis Virus (LCMV) glycoprotein-derived peptide, amino acids 61-80 (GP 61-80), is a well-characterized, immunodominant H-2 I-Ab restricted epitope critical for inducing CD4+ T cell responses in C57BL/6 mice.[1][2] This peptide is an invaluable tool in immunological research, particularly for studying T cell responses to viral infections. Flow cytometry, a powerful technique for single-cell analysis, is frequently employed in conjunction with LCMV GP (61-80) to identify, enumerate, and characterize antigen-specific CD4+ T cells. This document provides detailed application notes and protocols for the use of LCMV GP (61-80) in flow cytometry experiments.
Principle
LCMV GP (61-80) is used to stimulate or directly stain antigen-specific CD4+ T cells. The two primary flow cytometry-based applications are:
-
Intracellular Cytokine Staining (ICS): This method involves the in vitro restimulation of T cells with the GP (61-80) peptide. Activated antigen-specific CD4+ T cells produce cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2). These cytokines are retained within the cell by a protein transport inhibitor (e.g., Brefeldin A), allowing for their detection by fluorescently labeled antibodies via flow cytometry.[3][4][5]
-
MHC Class II Tetramer Staining: This technique allows for the direct visualization and quantification of GP (61-80)-specific CD4+ T cells. It utilizes recombinant MHC class II molecules (I-Ab) complexed with the GP (61-80) peptide. These complexes are multimerized to form a tetramer, which is labeled with a fluorochrome. The tetramer binds with high avidity to the T cell receptors (TCRs) of CD4+ T cells that recognize the GP (61-80) epitope, enabling their detection by flow cytometry.
Applications
-
Enumeration and Phenotyping of Antigen-Specific CD4+ T Cells: Quantify the magnitude of the CD4+ T cell response following infection, vaccination, or immunotherapy.
-
Functional Characterization of T Cell Responses: Assess the cytokine profile (e.g., Th1, Th2) of responding CD4+ T cells through ICS.
-
Tracking T Cell Responses Over Time: Monitor the expansion, contraction, and memory formation of antigen-specific CD4+ T cells during acute and chronic infections.
-
Evaluation of Vaccine Efficacy: Determine the ability of vaccine candidates to elicit a robust LCMV GP (61-80)-specific CD4+ T cell response.
-
Immunological Studies: Investigate the fundamental mechanisms of T cell activation, differentiation, and memory.
Data Presentation
The following table summarizes representative quantitative data from studies utilizing LCMV GP (61-80) in flow cytometry experiments.
| Experimental Context | Assay | Tissue | Time Point | Cell Population | Reported Frequency/Number | Reference |
| LCMV Armstrong Infection | ICS (IFN-γ, TNF-α, IL-2) | Spleen | Day 9 post-infection | SMARTA CD4+ T cells | ~40-60% of SMARTA cells produce IFN-γ | |
| LCMV Clone 13 Infection | ICS (IFN-γ, TNF-α, IL-2) | Spleen | Day 33 post-infection | SMARTA CD4+ T cells | Reduced cytokine production compared to acute infection | |
| DNA Vaccination + IL-10R Blockade | ICS (IFN-γ) | Spleen | Day 39 post-infection | LCMV-GP(61-80)-specific CD4+ T cells | ~6-fold increase in number compared to isotype control | |
| Vaccinia Virus Vector Immunization | MHC Class II Tetramer | Spleen | Day 7 post-infection | I-Ab-GP(66-77)-specific CD4+ T cells | ~0.5-1.0% of CD4+ T cells | |
| Persistent LCMV Infection | ICS (IFN-γ) | Spleen | Day 40 post-infection | I-Ab GP(67-77)+ CD4+ T cells | Variable, dependent on experimental conditions |
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining (ICS) for LCMV GP (61-80)-Specific CD4+ T Cells
This protocol is adapted from methodologies described in several research articles.
Materials:
-
Single-cell suspension from spleen, lymph nodes, or other tissues.
-
Complete RPMI medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).
-
LCMV GP (61-80) peptide (e.g., GLNGPDIYKGVYQFKSVEFD).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Recombinant murine IL-2 (optional, can enhance cytokine detection).
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) as a positive control.
-
Unstimulated cells as a negative control.
-
Fluorescently conjugated antibodies against surface markers (e.g., CD4, CD44) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Fixation/Permeabilization buffer.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest. For splenocytes, red blood cell lysis is recommended.
-
Cell Plating: Resuspend cells in complete RPMI medium and plate in a 96-well round-bottom plate at a density of 1-2 x 106 cells per well.
-
Peptide Stimulation:
-
Add LCMV GP (61-80) peptide to the designated wells at a final concentration of 1-5 µg/mL.
-
Include positive control wells (e.g., PMA/Ionomycin) and negative control wells (no peptide).
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Addition of Protein Transport Inhibitor: Add Brefeldin A to all wells at a final concentration of 1 µg/mL.
-
Continued Incubation: Incubate for an additional 4-5 hours at 37°C in a 5% CO2 incubator. The total stimulation time is typically 5-6 hours.
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain for surface markers (e.g., anti-CD4, anti-CD44) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.
-
-
Intracellular Staining:
-
Wash the cells with Permeabilization buffer.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) in Permeabilization buffer for 30 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Wash the cells with Permeabilization buffer and then resuspend in FACS buffer.
-
Acquire events on a flow cytometer.
-
Protocol 2: MHC Class II Tetramer Staining for LCMV GP (61-80)-Specific CD4+ T Cells
This protocol is based on established methods for MHC class II tetramer staining.
Materials:
-
Single-cell suspension from spleen, lymph nodes, or other tissues.
-
I-Ab GP(61-80) tetramer conjugated to a fluorochrome (e.g., PE or APC).
-
Irrelevant or unloaded MHC Class II tetramer as a negative control.
-
Fluorescently conjugated antibodies against surface markers (e.g., CD4, CD44, CD16/32).
-
FACS buffer.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension as described in Protocol 1.
-
Fc Receptor Blocking: Incubate cells with an anti-CD16/32 antibody (Fc block) for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Tetramer Staining:
-
Add the I-Ab GP(61-80) tetramer to the cells at the manufacturer's recommended concentration.
-
Incubate for 60-90 minutes at 37°C or room temperature in the dark. The optimal temperature and time should be determined empirically.
-
-
Surface Staining:
-
Without washing, add the cocktail of fluorescently conjugated surface antibodies (e.g., anti-CD4, anti-CD44).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire events on a flow cytometer immediately. It is generally not recommended to fix cells after tetramer staining as it can reduce the signal.
-
Visualizations
References
- 1. Assessment of CD4+ and CD8+ T Cell Responses Using MHC Class I and II Tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pnas.org [pnas.org]
- 5. JCI - Reprogramming of antiviral T cells prevents inactivation and restores T cell activity during persistent viral infection [jci.org]
Application Notes and Protocols for Generating Specific CD4+ T Cell Lines Using LCMV GP (61-80)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of antigen-specific CD4+ T cell lines is a cornerstone of immunological research, enabling detailed studies of T cell function, differentiation, and memory. The lymphocytic choriomeningitis virus (LCMV) glycoprotein peptide 61-80 (GP 61-80) is a well-characterized, immunodominant MHC class II-restricted epitope in C57BL/6 mice, making it an excellent model antigen for generating specific CD4+ T cell lines.[1][2] These cell lines are invaluable tools for dissecting the mechanisms of antiviral immunity, evaluating vaccine efficacy, and developing novel immunotherapies. This document provides detailed protocols for the generation, culture, and characterization of LCMV GP (61-80)-specific CD4+ T cell lines.
Principle of the Method
The methodology is based on the in vivo priming of CD4+ T cells in C57BL/6 mice through infection with LCMV, followed by the isolation of splenocytes and in vitro restimulation and expansion of the antigen-specific CD4+ T cells with the GP (61-80) peptide. The resulting cell lines can then be characterized phenotypically and functionally. The core immunodominant epitope has been identified as the 11-amino acid sequence GP 67-77.[1][3]
Applications
-
Basic Research: Studying the molecular and cellular mechanisms of CD4+ T cell activation, differentiation (Th1, Tfh), and memory formation.[4]
-
Vaccine Development: Evaluating the efficacy of vaccine candidates in eliciting robust CD4+ T cell responses.
-
Immunotherapy: Developing and testing novel T cell-based immunotherapies for infectious diseases and cancer.
-
Drug Discovery: Screening and validation of immunomodulatory compounds that target CD4+ T cell responses.
Experimental Protocols
Protocol 1: In Vivo Generation of LCMV-Specific CD4+ T Cells
This protocol describes the initial priming of the immune response in mice to generate a population of LCMV-specific CD4+ T cells.
Materials:
-
C57BL/6 mice (H-2b)
-
LCMV Armstrong strain (e.g., clone 53b)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Propagate and titer the LCMV Armstrong virus stock to a known concentration (plaque-forming units, PFU/mL).
-
On day 0, infect C57BL/6 mice intraperitoneally (i.p.) with a sublethal dose of LCMV Armstrong, typically 1.5 x 10^5 PFU per mouse.
-
House the infected mice under appropriate biosafety conditions.
-
At 8 to 13 days post-infection, the mice will have mounted a robust LCMV-specific CD4+ T cell response, and their spleens can be harvested for T cell isolation.
Protocol 2: Generation of LCMV GP (61-80) Specific CD4+ T Cell Lines
This protocol details the isolation of splenocytes and the in vitro stimulation to generate the specific CD4+ T cell line.
Materials:
-
Spleens from LCMV-infected C57BL/6 mice (from Protocol 1)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
LCMV GP (61-80) peptide (sequence: GLKGPDIYKGVYQFKSVEFD)
-
CD8a (Ly-2) MicroBeads for magnetic-activated cell sorting (MACS)
-
Recombinant murine IL-2
-
Ficoll-Paque PLUS
-
Cell culture plates (24-well)
Procedure:
-
Aseptically harvest spleens from the LCMV-infected mice into a sterile petri dish containing cold PBS.
-
Prepare a single-cell suspension by gently disrupting the spleens between the frosted ends of two microscope slides or using a cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Isolate splenocytes by density gradient centrifugation using Ficoll-Paque PLUS.
-
Deplete CD8+ T cells from the splenocyte population using CD8a MicroBeads according to the manufacturer's protocol. This enriches for CD4+ T cells.
-
Resuspend the CD8-depleted cells in complete RPMI-1640 medium at a concentration of 5 x 10^6 cells/mL.
-
Add the LCMV GP (61-80) peptide to the cell suspension at a final concentration of 1-10 µg/mL.
-
Plate the cells in 24-well plates and incubate at 37°C in a 5% CO2 incubator.
-
After 3-4 days of culture, supplement the medium with recombinant murine IL-2 (e.g., 20 U/mL) to promote the proliferation of activated T cells.
-
Restimulate the T cell lines every 7-10 days with fresh irradiated, peptide-pulsed splenocytes (as antigen-presenting cells) and IL-2 to maintain and expand the line.
Protocol 3: Functional Characterization by Intracellular Cytokine Staining (ICS)
This protocol is for assessing the functionality of the generated CD4+ T cell line by measuring cytokine production in response to peptide stimulation.
Materials:
-
Generated LCMV GP (61-80) specific CD4+ T cell line
-
LCMV GP (61-80) peptide
-
Brefeldin A
-
PMA and Ionomycin (positive control)
-
Anti-mouse CD4, IFN-γ, TNF-α, and IL-2 antibodies conjugated to different fluorochromes
-
Fixation/Permeabilization solution
-
Flow cytometer
Procedure:
-
Rest the CD4+ T cell line for at least 7 days after the last restimulation.
-
Harvest the cells and resuspend them in complete RPMI-1640 medium.
-
Stimulate the cells for 5-6 hours with:
-
LCMV GP (61-80) peptide (e.g., 2 µg/mL)
-
PMA (50 ng/mL) and Ionomycin (500 ng/mL) as a positive control
-
No peptide as a negative control
-
-
Add Brefeldin A (e.g., 1 µg/mL) for the last 4-5 hours of stimulation to inhibit cytokine secretion.
-
After stimulation, wash the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines (IFN-γ, TNF-α, IL-2) with fluorochrome-conjugated antibodies.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data by gating on CD4+ T cells and quantifying the percentage of cells producing each cytokine.
Data Presentation
Table 1: Phenotypic Profile of LCMV GP (61-80) Specific CD4+ T Cells
| Cell Surface Marker | Expression on Naïve CD4+ T Cells | Expression on Effector CD4+ T Cells (Day 8 post-infection) | Function | Reference |
| CD44 | Low | High | Adhesion and activation marker | |
| CD62L | High | Low | Lymph node homing receptor | |
| CD11a (LFA-1) | Low | High | Adhesion molecule | |
| CD49d (VLA-4) | Negative | Positive | Adhesion molecule | |
| CXCR5 | Low | Variable (Tfh subset is high) | Follicular homing receptor | |
| T-bet | Low | High (Th1 subset) | Th1 lineage transcription factor |
Table 2: Functional Characteristics of LCMV GP (61-80) Specific CD4+ T Cells
| Functional Assay | Typical Result | Description | Reference |
| IFN-γ production | High | Signature cytokine for Th1 cells, crucial for antiviral immunity. | |
| TNF-α production | Moderate to High | Pro-inflammatory cytokine. | |
| IL-2 production | Moderate | T cell growth factor, important for proliferation and survival. | |
| Proliferation | Robust | Antigen-specific expansion upon peptide stimulation. | |
| EC50 for IFN-γ induction | Varies | The peptide concentration required to induce a half-maximal IFN-γ response, a measure of functional avidity. |
Visualizations
Caption: Experimental workflow for generating LCMV GP (61-80) specific CD4+ T cell lines.
Caption: Simplified TCR signaling pathway in CD4+ T cells upon recognition of LCMV GP (61-80).
References
- 1. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic Functional Modulation of CD4+ T Cell Recall Responses Is Dependent on the Inflammatory Environment of the Secondary Stimulus | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols for the Synthesis of LCMV GP (61-80) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lymphocytic Choriomeningitis Virus (LCMV) glycoprotein (GP) derived peptide, spanning amino acids 61-80, is a crucial tool in immunological research. This 20-amino acid sequence, GLKGPDIYKGVYQFKSVEFD, represents an immunodominant epitope for CD4+ T-cells in C57BL/6 mice, making it indispensable for studying T-cell activation, immune responses to viral infections, and the development of T-cell-based vaccines and immunotherapies.[1][2][3] The synthesis of this peptide with high purity is paramount for reliable and reproducible experimental outcomes.
This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of the LCMV GP (61-80) peptide. It also includes protocols for its application in stimulating CD4+ T-cells and a diagram of the associated signaling pathway.
Peptide Specifications
| Property | Value |
| Sequence (Single-Letter Code) | GLKGPDIYKGVYQFKSVEFD |
| Sequence (Three-Letter Code) | H-Gly-Leu-Lys-Gly-Pro-Asp-Ile-Tyr-Lys-Gly-Val-Tyr-Gln-Phe-Lys-Ser-Val-Glu-Phe-Asp-OH |
| Molecular Formula | C₁₀₈H₁₆₀N₂₄O₃₁ |
| Molecular Weight | 2290.7 g/mol [2] |
| Purity (Commercial) | Typically ≥95% or ≥98% as determined by HPLC[4] |
Methods for Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic peptides. The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most common approach due to its milder reaction conditions compared to the Boc strategy. Both manual and automated microwave-assisted SPPS methods can be employed for the synthesis of LCMV GP (61-80).
Quantitative Data on Synthesis Methods
| Parameter | Manual SPPS | Microwave-Assisted SPPS |
| Synthesis Time (per cycle) | 1 - 4 hours | 10 - 30 minutes |
| Total Synthesis Time (20-mer) | 2 - 5 days | < 1 day |
| Crude Purity (by HPLC) | 40 - 60% | 50 - 70% |
| Final Yield (after purification) | 15 - 30% | 20 - 40% |
Note: Yields can vary significantly depending on the specific peptide sequence, resin, coupling reagents, and purification efficiency.
Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis of LCMV GP (61-80)
This protocol describes the manual synthesis of the LCMV GP (61-80) peptide on a Rink Amide resin to yield a C-terminal amide.
Materials:
-
Rink Amide MBHA resin (0.4-0.8 mmol/g loading)
-
Fmoc-protected amino acids
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5-7 times).
-
Peptide Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, starting from the C-terminal Aspartic Acid (Asp) and ending with the N-terminal Glycine (Gly).
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Microwave-Assisted Fmoc SPPS of LCMV GP (61-80)
This protocol provides a general guideline for microwave-assisted synthesis. Specific parameters should be optimized for the microwave synthesizer used.
Materials:
-
Same as Protocol 1, with the addition of a microwave peptide synthesizer.
Procedure:
-
Resin Swelling: Swell the resin in DMF in the reaction vessel.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Irradiate with microwaves at a controlled temperature (e.g., 75-90°C) for 3-5 minutes.
-
Drain and wash the resin with DMF.
-
-
Amino Acid Coupling:
-
Prepare the activated amino acid solution as in Protocol 1.
-
Add the solution to the resin.
-
Irradiate with microwaves at a controlled temperature (e.g., 75-90°C) for 5-10 minutes.
-
Drain and wash the resin with DMF.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid.
-
Final Steps: Follow steps 5-9 from Protocol 1 for final deprotection, cleavage, and precipitation.
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
Materials:
-
Crude LCMV GP (61-80) peptide
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A.
-
Method Development (Analytical Scale): Optimize the separation on an analytical C18 column to determine the retention time of the target peptide.
-
Preparative Purification:
-
Inject the dissolved crude peptide onto the preparative C18 column.
-
Elute the peptide using a gradient of Mobile Phase B (e.g., 5-65% B over 60 minutes).
-
Collect fractions corresponding to the main peptide peak.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (e.g., >98%) and lyophilize to obtain the final purified peptide.
Protocol 4: Characterization by Mass Spectrometry
Procedure:
-
Analyze the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight. The expected monoisotopic mass should be consistent with the calculated mass of 2290.7 Da.
Application: T-Cell Stimulation
The LCMV GP (61-80) peptide is widely used to stimulate CD4+ T-cells in vitro to assess their frequency and function.
Protocol 5: Intracellular Cytokine Staining (ICS) of Splenocytes
This protocol describes the stimulation of mouse splenocytes with LCMV GP (61-80) followed by ICS to detect cytokine-producing CD4+ T-cells.
Materials:
-
Splenocytes from LCMV-infected or immunized C57BL/6 mice
-
LCMV GP (61-80) peptide (1 mg/mL stock in DMSO)
-
Complete RPMI medium
-
Brefeldin A (Golgi transport inhibitor)
-
Anti-mouse CD16/32 (Fc block)
-
Fluorescently conjugated antibodies against mouse CD4, CD8, and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes and adjust the concentration to 1-2 x 10⁶ cells/mL in complete RPMI.
-
Stimulation:
-
Plate 10⁶ cells per well in a 96-well plate.
-
Add LCMV GP (61-80) peptide to a final concentration of 1-5 µg/mL.
-
Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Incubate for 1 hour at 37°C.
-
-
Inhibition of Cytokine Secretion: Add Brefeldin A to each well and incubate for an additional 4-5 hours at 37°C.
-
Surface Staining:
-
Wash the cells and stain with antibodies against surface markers (e.g., CD4, CD8) after blocking with anti-CD16/32.
-
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometry: Wash the cells and acquire data on a flow cytometer. Analyze the frequency of cytokine-producing cells within the CD4+ T-cell population.
Visualizations
CD4+ T-Cell Activation Signaling Pathway
Caption: Simplified signaling pathway of CD4+ T-cell activation.
Experimental Workflow: Peptide Synthesis to T-Cell Analysis
Caption: Overall workflow from peptide synthesis to functional analysis.
References
LCMV GP (61-80) peptide suppliers and purchasing information
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lymphocytic Choriomeningitis Virus (LCMV) glycoprotein-derived peptide, GP (61-80), is a critical tool in immunological research, particularly in the study of T-cell responses to viral infections. This 20-amino-acid peptide (Sequence: GLKGPDIYKGVYQFKSVEFD) is a well-characterized, immunodominant MHC class II-restricted epitope (I-Ab) that specifically stimulates CD4+ T helper cells in C57BL/6 mice.[1][2][3] Its use is central to in vitro and in vivo studies of T-cell activation, differentiation, memory formation, and effector functions in the context of acute and chronic viral infections. These application notes provide a comprehensive overview of commercially available LCMV GP (61-80) peptide, along with detailed protocols for its use in key immunological assays.
I. Peptide Suppliers and Purchasing Information
A variety of vendors supply LCMV GP (61-80) peptide, typically as a lyophilized powder with purity levels suitable for cell-based assays and in vivo studies. The following table summarizes purchasing information from prominent suppliers.
| Supplier | Catalog Number (Example) | Purity | Available Quantities | Storage Conditions |
| MedChemExpress | HY-P1475 | >98% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | -20°C to -80°C[4][5] |
| Eurogentec | AS-64851 | ≥95% | 1 mg | -20°C |
| KareBay Biochem | Not specified | Not specified | Custom | -20°C |
| InnoPep | Not specified | Not specified | Custom | -20°C |
| Ace Therapeutics | IBDI-438393 | 98.01% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | -20°C to -80°C |
| InvivoChem | V54157 | ≥98% | Not specified | -20°C to -80°C |
| JPT Peptide Technologies | Not specified | >90% (Trial Grade) | 1 mg | Not specified |
II. Experimental Protocols
A. In Vitro Stimulation of Splenocytes for Intracellular Cytokine Staining (ICS)
This protocol details the ex vivo restimulation of splenocytes isolated from LCMV-infected mice to detect antigen-specific CD4+ T cells by measuring intracellular cytokine production.
Materials:
-
LCMV GP (61-80) peptide
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
Brefeldin A (Golgi transport inhibitor)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) as a positive control
-
96-well round-bottom plates
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-IFN-γ, anti-TNF-α)
-
Fixation/Permeabilization buffers
-
FACS buffer (PBS with 2% FBS)
Protocol:
-
Prepare Splenocytes: Isolate spleens from mice (e.g., 8 days post-LCMV infection) and prepare a single-cell suspension. Lyse red blood cells and wash the cells with complete RPMI-1640 medium. Resuspend the cells to a final concentration of 5 x 106 cells/mL.
-
Peptide Stimulation:
-
Add 200 µL of the splenocyte suspension (1 x 106 cells) to each well of a 96-well plate.
-
Add LCMV GP (61-80) peptide to the respective wells at a final concentration of 2-5 µg/mL.
-
Include a negative control (no peptide) and a positive control (cell stimulation cocktail).
-
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Inhibit Cytokine Secretion: Add Brefeldin A to each well at a final concentration of 1-4 µg/mL to inhibit cytokine secretion.
-
Continued Incubation: Incubate the plate for an additional 4-5 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Stain for surface markers (e.g., CD4, CD8) by incubating with fluorescently conjugated antibodies for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) by incubating with fluorescently conjugated antibodies in permeabilization buffer for 30 minutes at 4°C.
-
-
Flow Cytometry: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer and analyze the data by gating on CD4+ T cells to determine the percentage of cells producing specific cytokines.
B. In Vivo Activation of Antigen-Specific CD4+ T Cells
This protocol describes the in vivo activation of adoptively transferred, TCR-transgenic CD4+ T cells (SMARTA cells), which are specific for the LCMV GP (61-80) epitope.
Materials:
-
SMARTA transgenic mice (Thy1.1+)
-
Recipient C57BL/6 mice (Thy1.2+)
-
LCMV GP (61-80) peptide
-
Sterile PBS
-
Equipment for intravenous or intraperitoneal injections
Protocol:
-
Prepare SMARTA Cells: Isolate CD4+ T cells from the spleen and lymph nodes of a SMARTA mouse.
-
Adoptive Transfer: Adoptively transfer 1 x 104 to 5 x 104 naïve SMARTA cells into recipient C57BL/6 mice via intravenous injection. Allow the cells to equilibrate for at least one day.
-
Peptide Administration:
-
Prepare a sterile solution of LCMV GP (61-80) peptide in PBS.
-
Inject mice intraperitoneally with 200 µg of the peptide.
-
-
Analysis: At desired time points after peptide injection (e.g., 18 hours for initial activation, or several days for proliferation and differentiation studies), harvest spleens or other lymphoid organs from the recipient mice. The activated SMARTA cells (identified by the Thy1.1 marker) can then be analyzed for various parameters, including proliferation (e.g., by CFSE dilution), cytokine production, and expression of activation markers by flow cytometry.
III. Signaling Pathway
The LCMV GP (61-80) peptide stimulates CD4+ T cells through the canonical T-cell receptor (TCR) signaling pathway. The peptide is first taken up by antigen-presenting cells (APCs), such as dendritic cells or B cells, where it is processed and loaded onto MHC class II molecules (I-Ab in C57BL/6 mice). The peptide-MHC II complex is then presented on the APC surface.
A naïve CD4+ T cell with a cognate TCR recognizes this complex, leading to the initiation of a signaling cascade. This involves the phosphorylation of key downstream molecules like ZAP-70 and ERK1/2. Co-stimulatory signals, such as the interaction of CD28 on the T cell with CD80/CD86 on the APC, are crucial for full T-cell activation. This activation cascade results in transcriptional changes that drive cellular proliferation, differentiation into effector (e.g., Th1) and memory T cells, and the production of effector cytokines like IFN-γ.
References
- 1. Vaccinia virus vectors targeting peptides for MHC-II presentation to CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LCMV GP (61-80) | Arenavirus | 232598-19-5 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Experimental Use of SMARTA Transgenic Mice with LCMV GP (61-80)
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMARTA transgenic mice are a powerful tool in immunological research, specifically for studying the dynamics of CD4+ T cell responses to viral antigens. These mice express a T-cell receptor (TCR) specific for the lymphocytic choriomeningitis virus (LCMV) glycoprotein peptide 61-80 (GP (61-80)) presented by the MHC class II molecule I-Ab.[1][2][3] This monospecificity allows for precise tracking and analysis of antigen-specific CD4+ T cell activation, differentiation, memory formation, and effector function in various experimental settings.[2][4] These mice are instrumental in dissecting the cellular and molecular mechanisms of CD4+ T cell-mediated immunity and have been pivotal in studies of inflammation, tolerance, and anti-viral responses.
Key Applications
-
Studying CD4+ T Cell Activation and Differentiation: The high frequency of antigen-specific T cells in SMARTA mice facilitates detailed analysis of the signaling pathways and transcriptional changes that occur upon initial encounter with the LCMV GP (61-80) antigen.
-
Modeling Acute and Chronic Viral Infections: By infecting SMARTA mice or wild-type mice that have received adoptive transfers of SMARTA T cells with different strains of LCMV (e.g., Armstrong for acute infection, Clone 13 for chronic infection), researchers can investigate how CD4+ T cells respond to and are affected by persistent antigen stimulation.
-
Evaluating Vaccine Efficacy: The SMARTA model is valuable for assessing the ability of novel vaccine candidates to elicit robust and protective CD4+ T cell responses. This can be achieved by using recombinant viruses or other vaccine platforms that express the LCMV GP (61-80) epitope.
-
Investigating Immune Checkpoint Blockade: These mice have been used to explore the role of co-inhibitory and co-stimulatory molecules in regulating CD4+ T cell function, particularly in the context of T cell exhaustion during chronic infections.
-
Adoptive Transfer Models: A common application involves the adoptive transfer of a small number of naive SMARTA CD4+ T cells into congenic recipient mice, followed by infection or immunization. This allows for the study of the expansion, contraction, and memory phases of the T cell response in a more physiological setting.
Quantitative Data Summary
The following tables summarize representative quantitative data from experiments using SMARTA mice and the LCMV GP (61-80) peptide. These values can vary depending on the specific experimental conditions.
Table 1: Expansion of SMARTA CD4+ T cells in Spleen Following LCMV Infection
| Days Post-Infection | Fold Expansion of SMARTA Cells | Reference |
| 5 | ~100-fold | |
| 8 | ~1,000 to 10,000-fold | |
| 9 | Peak expansion |
Table 2: Cytokine Production by Splenic SMARTA CD4+ T cells at Peak of Primary Response (Day 8-9 post-LCMV Armstrong infection)
| Cytokine | Percentage of SMARTA cells producing cytokine (ex vivo restimulation with GP (61-80)) | Reference |
| IFN-γ | >60% | |
| TNF-α | ~50-70% | |
| IL-2 | ~20-40% |
Table 3: Comparison of SMARTA CD4+ T cell Responses in Acute (LCMV Armstrong) vs. Chronic (LCMV Clone 13) Infection
| Parameter (Day >30 post-infection) | Acute Infection (Memory Phase) | Chronic Infection (Exhaustion) | Reference |
| Number of SMARTA cells | Stable memory population | Gradual decline | |
| IFN-γ production | Maintained | Significantly reduced | |
| IL-2 production | Maintained | Severely impaired/absent | |
| Expression of inhibitory receptors (e.g., PD-1) | Low | High |
Experimental Protocols
Protocol 1: Adoptive Transfer of SMARTA CD4+ T cells and LCMV Infection
This protocol describes the adoptive transfer of naive SMARTA CD4+ T cells into recipient mice, followed by infection with LCMV to study the primary T cell response.
Materials:
-
SMARTA transgenic mice (CD45.1+ or Thy1.1+ for tracking)
-
Recipient C57BL/6 mice (CD45.2+ or Thy1.2+)
-
LCMV Armstrong (for acute infection) or Clone 13 (for chronic infection)
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
FACS buffer (PBS with 2% FBS)
-
CD4+ T cell isolation kit (e.g., magnetic bead-based negative selection)
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD45.1, anti-Thy1.1)
-
LCMV GP (61-80) peptide (GLKGPDIYKGVYQFKSVEFD)
Procedure:
-
Isolation of Naive SMARTA CD4+ T cells:
-
Euthanize a SMARTA mouse and aseptically harvest the spleen and lymph nodes.
-
Prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer.
-
Isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions to a purity of >90%.
-
Verify the naive phenotype (CD44loCD62Lhi) by flow cytometry if desired.
-
-
Adoptive Transfer:
-
Resuspend the purified SMARTA CD4+ T cells in sterile PBS.
-
Inject 1 x 104 to 1 x 105 naive SMARTA cells intravenously (i.v.) via the retro-orbital sinus or tail vein into each recipient C57BL/6 mouse.
-
-
LCMV Infection:
-
One day after the adoptive transfer, infect the recipient mice with LCMV.
-
For acute infection, inject 2 x 105 plaque-forming units (PFU) of LCMV Armstrong intraperitoneally (i.p.).
-
For chronic infection, inject 2 x 106 PFU of LCMV Clone 13 i.v.
-
-
Analysis of T cell Response:
-
At desired time points (e.g., day 8 for peak primary response, day >30 for memory), harvest spleens and other organs from euthanized mice.
-
Prepare single-cell suspensions.
-
Enumerate the total number of SMARTA cells by flow cytometry using congenic markers (CD45.1 or Thy1.1).
-
For intracellular cytokine staining, restimulate splenocytes with 2 µg/mL of LCMV GP (61-80) peptide for 5-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Stain for surface markers and then intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and analyze by flow cytometry.
-
Protocol 2: In Vitro Stimulation of SMARTA CD4+ T cells
This protocol details the in vitro activation of SMARTA CD4+ T cells for mechanistic studies.
Materials:
-
Purified naive SMARTA CD4+ T cells (as in Protocol 1)
-
T-cell depleted splenocytes from C57BL/6 mice as antigen-presenting cells (APCs)
-
Complete RPMI 1640 medium
-
LCMV GP (61-80) peptide
-
Recombinant murine IL-2 (optional)
-
Cell proliferation dye (e.g., CFSE)
Procedure:
-
Preparation of APCs:
-
Prepare a single-cell suspension of splenocytes from a C57BL/6 mouse.
-
Deplete T cells using an appropriate method (e.g., anti-Thy1.2 antibody and complement, or magnetic beads).
-
Irradiate the T-cell depleted splenocytes (e.g., 3000 rads) to prevent their proliferation.
-
-
Co-culture and Stimulation:
-
Label purified SMARTA CD4+ T cells with a proliferation dye if assessing cell division.
-
In a 96-well round-bottom plate, co-culture 1 x 105 SMARTA CD4+ T cells with 5 x 105 irradiated APCs.
-
Add LCMV GP (61-80) peptide at a final concentration of 1 µg/mL.
-
Culture for 3-5 days at 37°C in 5% CO2.
-
-
Analysis:
-
Assess T cell proliferation by measuring the dilution of the proliferation dye by flow cytometry.
-
Measure cytokine secretion in the culture supernatant by ELISA or cytometric bead array.
-
Analyze the expression of activation markers (e.g., CD25, CD44, CD69) on the SMARTA cells by flow cytometry.
-
Visualizations
Caption: Signaling pathway of SMARTA T-cell activation.
Caption: Adoptive transfer and infection workflow.
References
Application Notes and Protocols for Assessing T Cell Receptor Affinity for LCMV GP (61-80)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between a T cell receptor (TCR) and its cognate peptide-Major Histocompatibility Complex (pMHC) is a cornerstone of the adaptive immune response. The affinity of this interaction is a critical determinant of T cell activation, proliferation, and effector function.[1][2] For viral antigens like the lymphocytic choriomeningitis virus (LCMV) glycoprotein peptide 61-80 (GP 61-80), understanding TCR affinity is crucial for vaccine development and immunotherapy.[3][4] This document provides detailed application notes on key techniques and step-by-step protocols for assessing the affinity of TCRs for the I-Ab-restricted LCMV GP (61-80) epitope, a well-established immunodominant epitope for CD4+ T cells in C57BL/6 mice.[3]
Application Notes: Techniques for Affinity Assessment
Several methods exist to quantify the binding strength between a TCR and its pMHC ligand. These techniques can be broadly categorized by whether they measure three-dimensional (3D) affinity in solution or two-dimensional (2D) affinity on cell surfaces, a more physiologically relevant parameter.
-
Surface Plasmon Resonance (SPR): Considered the "gold standard" for measuring 3D binding kinetics, SPR provides high-resolution data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) is calculated. The technique involves immobilizing one molecule (e.g., pMHC) on a sensor chip and flowing its binding partner (e.g., soluble TCR) over the surface. While highly quantitative, SPR requires the production of soluble, recombinant TCR proteins, which can be laborious.
-
pMHC Multimer Staining: This flow cytometry-based technique uses fluorescently labeled pMHC molecules oligomerized on a scaffold (e.g., streptavidin) to form tetramers, dextramers, or other multimers. This multimerization increases the avidity of the interaction, allowing for stable binding to and detection of antigen-specific T cells with low-affinity TCRs that would otherwise be undetectable. While primarily a tool for quantifying the frequency of antigen-specific T cells, the mean fluorescence intensity (MFI) of multimer staining can serve as a surrogate for overall TCR avidity.
-
Micropipette Adhesion Assay: This advanced technique measures the 2D binding affinity between a T cell and a target cell (often a red blood cell) coated with pMHC molecules. By bringing the two cells into contact repeatedly, an adhesion probability is determined, which is then used to calculate the effective 2D affinity (AcKa). This method excels at measuring TCR-pMHC interactions in a membrane context and can detect low-affinity interactions missed by other techniques.
A diagram illustrating the fundamental TCR-pMHC interaction that these techniques measure is provided below.
Quantitative Data Summary
The following table summarizes published affinity measurements for TCRs specific to the LCMV GP (61-80) epitope.
| Technique | TCR Source | Ligand | Measured Affinity (KD / AcKa) | Reference |
| Surface Plasmon Resonance (SPR) | CD4+ T cell clone #3 | I-Ab-GP61-80 | KD = 4.2 µM | |
| 2D Micropipette Adhesion Assay | Polyclonal CD4+ T cells primed with LCMV GP61-80 | I-Ab-GP66-77 | AcKa = 4.21 ± 1.48 × 10-4 µm4 | |
| 2D Micropipette Adhesion Assay | Polyclonal CD4+ T cells (Day 8 post-LCMV infection) | I-Ab-GP66-77 | AcKa = 1.65 ± 0.79 × 10-4 µm4 | |
| 2D Micropipette Adhesion Assay | SMARTA TCR transgenic CD4+ T cells | I-Ab-GP61-80 | >10,000-fold higher affinity than self-reactive TCRs |
Experimental Protocols
Protocol 1: TCR-pMHC Affinity Measurement by Surface Plasmon Resonance (SPR)
This protocol outlines the measurement of 3D binding kinetics for a soluble, recombinant TCR binding to an immobilized pMHC ligand.
Materials:
-
Purified, soluble recombinant TCR (analyte)
-
Biotinylated, purified recombinant I-Ab/GP (61-80) monomer (ligand)
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip (e.g., CM5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (if necessary, e.g., glycine-HCl pH 2.5)
Methodology:
-
Preparation:
-
Express and purify the alpha and beta chains of the TCR of interest.
-
Prepare a dilution series of the soluble TCR in running buffer, typically ranging from low micromolar to nanomolar concentrations. Ensure all protein samples are centrifuged to remove aggregates.
-
-
Ligand Immobilization:
-
Equilibrate the streptavidin sensor chip with running buffer.
-
Inject the biotinylated I-Ab/GP (61-80) monomer over one flow cell to achieve the desired immobilization level (e.g., 200-500 Response Units, RU).
-
Use a second flow cell as a reference, either leaving it blank or immobilizing an irrelevant pMHC.
-
-
Analyte Binding:
-
Inject the lowest concentration of soluble TCR over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 120 seconds).
-
Switch to running buffer flow and monitor the dissociation phase for a set time (e.g., 300 seconds).
-
Repeat the injection cycle for each concentration in the dilution series, from lowest to highest.
-
If the interaction is fully reversible, a regeneration step (a short pulse of low pH buffer) can be used between cycles. For high-affinity interactions, a non-regeneration protocol may be necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the ligand flow cell signal for each injection to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD = koff/kon).
-
Protocol 2: I-Ab/GP (61-80) Tetramer Staining of T Cells
This protocol describes the identification and quantification of LCMV-specific CD4+ T cells from a mixed population using flow cytometry.
Materials:
-
Single-cell suspension (e.g., splenocytes from LCMV-infected mice)
-
PE- or APC-conjugated I-Ab/GP (61-80) tetramer
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorescently conjugated antibodies (e.g., anti-CD4, anti-CD44, anti-CD8)
-
Viability dye (e.g., Fixable Viability Dye)
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension from spleen or lymph nodes and count the cells.
-
Resuspend cells in FACS buffer at a concentration of 2-5 x 107 cells/mL.
-
Aliquot 1-2 x 106 cells per staining tube or well.
-
-
Staining:
-
Optional (for low-affinity TCRs): Pre-incubate cells with a protein kinase inhibitor like Dasatinib to prevent TCR internalization.
-
Add the I-Ab/GP (61-80) tetramer at the pre-titrated optimal concentration.
-
Incubate for 30-60 minutes at 4°C or room temperature in the dark. Incubation at room temperature or 37°C can sometimes improve staining intensity, but may affect other surface markers.
-
Add the cocktail of surface-staining antibodies (e.g., anti-CD4, anti-CD44) and the viability dye.
-
Incubate for an additional 20-30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells 2-3 times with 2-3 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the final cell pellet in 200 µL of FACS buffer (or 1% paraformaldehyde for fixation).
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate sequentially on: 1) Lymphocytes (FSC-A vs. SSC-A), 2) Single cells (FSC-A vs. FSC-H), 3) Live cells (Viability Dye negative).
-
From the live singlet gate, plot CD4 vs. I-Ab/GP (61-80) tetramer to identify the antigen-specific population.
-
Include a negative control, such as an irrelevant tetramer or cells from an uninfected mouse, to set the gates accurately.
-
Protocol 3: 2D TCR-pMHC Affinity Measurement by Micropipette Adhesion Assay
This protocol provides a conceptual overview of the micropipette adhesion assay, a specialized technique for measuring 2D affinity.
Materials:
-
Antigen-specific T cells (e.g., SMARTA TCR transgenic T cells)
-
Red blood cells (RBCs)
-
Biotinylated I-Ab/GP (61-80) pMHC monomers
-
Streptavidin
-
Dual-micropipette manipulation system equipped with a piezoelectric translator
Methodology:
-
Preparation of pMHC-Coated RBCs:
-
Coat RBCs with streptavidin.
-
Incubate the streptavidin-coated RBCs with biotinylated I-Ab/GP (61-80) monomers to create the target surface. The density of pMHC can be controlled and measured.
-
-
Micropipette Setup:
-
Aspirate a single T cell onto one micropipette and a pMHC-coated RBC onto a second, opposing micropipette. The RBC serves as a sensitive force transducer.
-
-
Adhesion Measurement:
-
Using the piezoelectric translator, bring the T cell into brief, controlled contact with the RBC.
-
Retract the T cell. An adhesion event is detected by the visible deformation of the RBC upon retraction.
-
Repeat this contact-retraction cycle approximately 50 times to obtain a statistically robust adhesion frequency (Pa), which is the number of observed adhesions divided by the total number of contacts.
-
-
Data Analysis:
-
The adhesion frequency is used in a probabilistic model that also accounts for the measured receptor (TCR) and ligand (pMHC) densities to calculate the effective 2D affinity (AcKa). This value reflects the intrinsic binding affinity in the context of the cell membrane.
-
References
- 1. Evaluation of TCR-pMHC affinity and its implications for T cell responsiveness | Quality Assistance [quality-assistance.com]
- 2. mdpi.com [mdpi.com]
- 3. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Practical Guide to Using LCMV GP (61-80) in Vaccine Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide, GP (61-80), is a cornerstone in immunological research, serving as a model antigen for studying CD4+ T cell responses. This 20-amino acid peptide (GLKGPDIYKGVYQFKSVEFD) contains the immunodominant I-Ab-restricted epitope GP (66-77) for C57BL/6 mice, making it an invaluable tool in vaccine development against infectious diseases and cancer.[1][2] Its ability to elicit robust and well-characterized Th1-biased immune responses allows for the precise evaluation of vaccine efficacy and the dissection of mechanisms underlying T-cell-mediated immunity.[3]
These application notes provide a practical guide for researchers on the utilization of LCMV GP (61-80) in vaccine research, complete with detailed experimental protocols, data presentation guidelines, and visual representations of key biological pathways and workflows.
Key Applications in Vaccine Research
-
Model Antigen for Adjuvant and Vaccine Platform Testing: Due to its strong immunogenicity, LCMV GP (61-80) is an ideal candidate for evaluating the potency of novel adjuvants and the effectiveness of various vaccine delivery platforms, including viral vectors, DNA vaccines, and peptide-based formulations.[3][4]
-
Cancer Immunology and Immunotherapy: In preclinical cancer models, LCMV GP (61-80) can be expressed as a neoantigen in tumor cells. This allows for the study of tumor-specific CD4+ T cell responses and the evaluation of immunotherapies, such as checkpoint blockades, in combination with therapeutic vaccines.
-
Infectious Disease Modeling: As a well-defined viral epitope, GP (61-80) is instrumental in studying the dynamics of antiviral CD4+ T cell responses during acute and chronic infections.
-
Understanding T-Cell Biology: The robust and easily trackable response to GP (61-80) facilitates fundamental research into CD4+ T cell activation, differentiation, memory formation, and effector functions.
Data Presentation: Quantitative Analysis of LCMV GP (61-80)-Specific T-Cell Responses
Summarizing quantitative data in a structured format is crucial for comparing the outcomes of different vaccination strategies. The following tables provide examples of how to present data from typical immunological assays used to assess GP (61-80)-specific responses.
| Vaccine Group | Immunization Strategy | Adjuvant | Peak % of IFN-γ+ CD4+ T cells in Spleen (Day 8 post-infection) | Absolute Number of IFN-γ+ CD4+ T cells in Spleen (x 10^4) | Reference |
| Control | pCMV vector | None | ~0.5% | ~1 | |
| DNA Vaccine | pCMV-GPTh | None | ~3.0% | ~6 | |
| Heterologous Prime-Boost | LM-GP61 prime, IAV-GP61 boost | None | Not specified | Not specified | |
| Peptide | GP (61-80) peptide | CpG ODN 1826 | Not specified | Not specified |
Table 1: Example Data Summary for Intracellular Cytokine Staining (ICCS) Following Vaccination and LCMV Challenge.
| Assay | Stimulation | Metric | Control Group | Vaccinated Group | Reference |
| MHC-II Tetramer | I-Ab/GP (66-77) | % of Tetramer+ of CD4+ T cells | < 0.1% | 8.9 ± 0.4% | |
| ELISPOT | GP (61-80) peptide | IFN-γ Spot Forming Units (SFU) per 10^6 splenocytes | < 10 | > 500 | |
| Cytokine Production (ELISA) | GP (61-80) peptide | IL-2 concentration (pg/mL) in culture supernatant | < 20 | > 200 |
Table 2: Example Data from Various Assays Quantifying GP (61-80)-Specific CD4+ T-Cell Responses.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and reagents.
Immunization of Mice with LCMV GP (61-80)
This protocol describes a general method for immunizing C57BL/6 mice to elicit a GP (61-80)-specific CD4+ T cell response.
Materials:
-
LCMV GP (61-80) peptide (synthesis grade)
-
Adjuvant (e.g., CpG ODN 1826, AddaVax™, Poly(I:C))
-
Sterile Phosphate-Buffered Saline (PBS)
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized GP (61-80) peptide in sterile PBS or DMSO to a stock concentration of 1 mg/mL. Store aliquots at -20°C.
-
Vaccine Formulation:
-
For a typical immunization, dilute the GP (61-80) peptide stock solution in sterile PBS to the desired final concentration (e.g., 10-100 µg per mouse).
-
If using an adjuvant, mix the peptide solution with the adjuvant according to the manufacturer's instructions. For example, for CpG ODN 1826, a final concentration of 10-20 µg per mouse is often used.
-
The final injection volume is typically 100-200 µL.
-
-
Immunization:
-
Administer the vaccine formulation to the mice via the desired route. Common routes include subcutaneous (s.c.) injection at the base of the tail or intramuscular (i.m.) injection into the quadriceps.
-
For prime-boost strategies, the initial "prime" immunization is followed by one or more "boost" immunizations, typically 2-4 weeks apart.
-
Intracellular Cytokine Staining (ICCS) for IFN-γ
This protocol is for the detection of IFN-γ production in GP (61-80)-specific CD4+ T cells from immunized mice.
Materials:
-
Splenocytes from immunized and control mice
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
LCMV GP (61-80) peptide
-
Brefeldin A (Golgi transport inhibitor)
-
PMA/Ionomycin (positive control)
-
Fluorescently conjugated antibodies against mouse CD4, CD8, and IFN-γ
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
In Vitro Restimulation:
-
Plate 1-2 x 10^6 splenocytes per well in a 96-well plate.
-
Stimulate the cells with GP (61-80) peptide at a final concentration of 1-5 µg/mL.
-
Include an unstimulated control (medium only) and a positive control (PMA/Ionomycin).
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Inhibition of Cytokine Secretion: Add Brefeldin A to each well at a final concentration of 1 µg/mL and incubate for an additional 4-5 hours.
-
Surface Staining: Wash the cells and stain for surface markers (e.g., anti-CD4, anti-CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain for intracellular IFN-γ with a fluorescently conjugated anti-IFN-γ antibody for 30 minutes at 4°C.
-
Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the percentage of IFN-γ-producing cells within the CD4+ T cell population.
MHC Class II Tetramer Staining
This protocol allows for the direct visualization and quantification of GP (61-80)-specific CD4+ T cells using fluorescently labeled I-Ab/GP (66-77) tetramers.
Materials:
-
Splenocytes from immunized and control mice
-
PE-conjugated I-Ab/GP (66-77) tetramer
-
PE-conjugated control tetramer (e.g., I-Ab with an irrelevant peptide)
-
Fluorescently conjugated antibodies against mouse CD4, CD8, and other desired surface markers
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes.
-
Tetramer Staining:
-
Resuspend 1-2 x 10^6 cells in flow cytometry staining buffer.
-
Add the I-Ab/GP (66-77) tetramer at the concentration recommended by the manufacturer.
-
Incubate for 60-75 minutes at 37°C.
-
-
Surface Staining: Add antibodies for surface markers (e.g., anti-CD4, anti-CD8) and incubate for 30 minutes at 4°C.
-
Washing and Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Gate on CD4+ T cells and determine the percentage of tetramer-positive cells.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.
Caption: TCR Signaling Pathway in CD4+ T Cells.
Caption: Experimental Workflow for ICCS.
Conclusion
The LCMV GP (61-80) peptide is a powerful and versatile tool in the arsenal of vaccine researchers. Its well-characterized immunodominance and the robust CD4+ T cell responses it elicits provide a reliable system for evaluating novel vaccine strategies and for delving into the fundamental mechanisms of T-cell-mediated immunity. The protocols and guidelines presented in these application notes offer a solid foundation for the successful integration of LCMV GP (61-80) into a wide range of research applications, from infectious disease to cancer immunotherapy. Careful experimental design and data analysis, as outlined here, will undoubtedly contribute to the continued advancement of the vaccine development field.
References
- 1. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. CD4+ T-cell epitope-based heterologous prime-boost vaccination potentiates anti-tumor immunity and PD-1/PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low T Cell Response to LCMV GP (61-80) Stimulation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low T cell responses during in vitro stimulation with the Lymphocytic Choriomeningitis Virus (LCMV) Glycoprotein (GP) (61-80) peptide.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues leading to a weak T cell response to LCMV GP (61-80) stimulation.
Problem: Low Percentage of Responding T Cells (e.g., low IFN-γ production)
| Potential Cause | Question to Consider | Recommended Solution |
| Suboptimal Peptide Concentration | Are you using the optimal concentration of the LCMV GP (61-80) peptide? | Perform a dose-response titration of the peptide, typically ranging from 0.1 to 10 µg/mL. A common starting concentration is 1 µg/mL for a 4-5 hour stimulation[1]. |
| Incorrect Timing of T Cell Analysis | Are you analyzing the T cell response at the peak of expansion? | For an acute LCMV infection (e.g., Armstrong strain), the peak T cell response is typically observed around day 8-10 post-infection[2][3]. Analyze splenocytes at this time point for maximal response. |
| T Cell Exhaustion (Chronic Infection) | Are you using a model of chronic LCMV infection (e.g., Clone 13 strain)? | T cells can become exhausted during chronic infection, leading to reduced cytokine production. Consider using checkpoint inhibitors (e.g., anti-PD-1) in your experimental design to potentially restore T cell function[4][5]. |
| Poor Peptide Quality or Stability | Is the LCMV GP (61-80) peptide of high purity and stored correctly? | Ensure the peptide purity is >95% as confirmed by HPLC. Store the peptide lyophilized at -20°C or -80°C and, once reconstituted, use it promptly or aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Issues with Antigen Presenting Cells (APCs) | Are your APCs (e.g., splenocytes, dendritic cells) healthy and functional? | Ensure proper isolation and handling of APCs. Use a sufficient ratio of APCs to T cells. Consider using irradiated splenocytes from a naive mouse as a source of APCs. |
| Suboptimal Cell Culture Conditions | Are your cell culture conditions optimized for T cell stimulation? | Use complete RPMI-1640 medium with 10% FBS, L-glutamine, and antibiotics. Maintain a cell density of approximately 1 x 10^6 cells per well in a 96-well plate. Ensure the incubator is properly calibrated for 37°C and 5% CO2. |
Problem: High Background Signal in Unstimulated Controls
| Potential Cause | Question to Consider | Recommended Solution |
| Contaminated Cell Culture | Is your cell culture free from microbial contamination? | Regularly check for signs of contamination (e.g., turbidity, color change). Use sterile techniques and consider adding penicillin/streptomycin to the culture medium. |
| Non-Specific Antibody Staining | Are you using appropriate antibody concentrations and blocking steps? | Titrate your fluorescently-labeled antibodies to determine the optimal concentration. Include an Fc block step (e.g., using anti-CD16/32) before staining to prevent non-specific binding. |
| Recent In Vivo Activation | Have the T cells been recently activated in vivo? | If analyzing T cells shortly after infection, some level of background activation may be present. Ensure you have a true negative control (e.g., cells from a naive mouse). |
Frequently Asked Questions (FAQs)
Q1: What is the LCMV GP (61-80) peptide?
A1: The LCMV GP (61-80) is a peptide fragment derived from the glycoprotein of the Lymphocytic Choriomeningitis Virus. It is a well-characterized, immunodominant epitope that specifically stimulates CD4+ T cells in the context of the MHC class II molecule I-A^b in C57BL/6 mice.
Q2: What is the expected frequency of LCMV GP (61-80) specific CD4+ T cells?
A2: The frequency of LCMV GP (61-80) specific CD4+ T cells can vary depending on the LCMV strain, the time point of analysis, and the specific experimental conditions. During the peak of an acute LCMV Armstrong infection (around day 9 post-infection), you can expect approximately 1-2% of total CD4+ T cells in the spleen to be specific for this peptide, as measured by intracellular cytokine staining for IFN-γ or IL-2.
Q3: How should I store and handle the LCMV GP (61-80) peptide?
A3: The lyophilized peptide should be stored at -20°C or -80°C for long-term stability. Once reconstituted (e.g., in sterile water or PBS), it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. For short-term storage, a refrigerated temperature of 4°C for a few days may be acceptable.
Q4: Can LCMV GP (61-80) stimulate CD8+ T cells?
A4: While LCMV GP (61-80) is primarily recognized as a CD4+ T cell epitope, some studies have shown that a nested epitope within this sequence (GP 67-77) can be recognized by CD8+ T cells in the context of H-2D^b. However, the dominant response to the full GP (61-80) peptide is from CD4+ T cells.
Q5: What are the key cytokines produced by T cells in response to LCMV GP (61-80) stimulation?
A5: Upon stimulation with LCMV GP (61-80), activated CD4+ T cells primarily produce Th1-associated cytokines, including Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α).
Experimental Protocols
Protocol: In Vitro T Cell Stimulation and Intracellular Cytokine Staining (ICS)
This protocol outlines the steps for stimulating splenocytes from LCMV-infected mice with the GP (61-80) peptide and subsequently staining for intracellular cytokines to be analyzed by flow cytometry.
Materials:
-
Single-cell suspension of splenocytes from LCMV-infected and naive control mice.
-
Complete RPMI-1640 medium (containing 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin).
-
LCMV GP (61-80) peptide (e.g., 1 mg/mL stock solution).
-
Brefeldin A or Monensin (protein transport inhibitor).
-
Anti-mouse CD16/32 (Fc block).
-
Fluorescently-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD44).
-
Fluorescently-conjugated antibody for intracellular cytokine (e.g., anti-IFN-γ).
-
Fixation/Permeabilization buffer.
-
FACS buffer (PBS with 2% FBS).
-
96-well U-bottom plates.
Procedure:
-
Prepare a single-cell suspension of splenocytes from the spleens of LCMV-infected and naive control mice.
-
Count the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^7 cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well U-bottom plate.
-
Prepare stimulation conditions in triplicate:
-
Unstimulated Control: Add 100 µL of complete RPMI-1640 medium.
-
Peptide Stimulation: Add 100 µL of complete RPMI-1640 medium containing the LCMV GP (61-80) peptide at a final concentration of 1 µg/mL.
-
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to each well according to the manufacturer's instructions.
-
Incubate for an additional 4-5 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells by centrifugation and wash them with FACS buffer.
-
Perform Fc blocking by incubating the cells with anti-mouse CD16/32 for 10-15 minutes on ice.
-
Stain for surface markers (e.g., anti-CD4, anti-CD44) by incubating with the antibody cocktail for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer according to the manufacturer's protocol.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ) by incubating with the antibody for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Frequency of Virus-Specific Interleukin-2-Producing CD4+ T Cells and Th1 Dominance during Lymphocytic Choriomeningitis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interrogating adaptive immunity using LCMV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
Technical Support Center: Optimizing LCMV GP (61-80) Peptide Concentration for In Vitro Assays
Welcome to the technical support center for the use of the LCMV Glycoprotein (GP) (61-80) peptide in in vitro immunological assays. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the LCMV GP (61-80) peptide?
A1: The LCMV GP (61-80) peptide is a well-characterized, immunodominant epitope derived from the glycoprotein of the Lymphocytic Choriomeningitis Virus.[1] It is presented by the Major Histocompatibility Complex (MHC) class II molecule I-Ab and is primarily used to stimulate and detect specific CD4+ T helper cells in vitro, particularly in C57BL/6 mice.[2] Research has identified a core 11-amino acid sequence, GP (67-77), that is responsible for the peptide's activity and can sometimes elicit an even stronger response than the full GP (61-80) peptide.[2][3]
Q2: How should I reconstitute and store the lyophilized peptide?
A2: For optimal stability, it is recommended to reconstitute the lyophilized peptide in a sterile, inert solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mg/mL).[4] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or -80°C. For experiments, dilute the DMSO stock solution to the final working concentration in your cell culture medium.
Q3: What is the optimal concentration of LCMV GP (61-80) to use in my assay?
A3: The optimal concentration is highly dependent on the specific assay, the cell type, and the experimental goals. A titration experiment is always recommended to determine the ideal concentration for your specific conditions. However, published literature provides effective ranges for common assays.
Q4: What are the essential controls for an LCMV GP (61-80) stimulation experiment?
A4: To ensure the validity of your results, the following controls are critical:
-
Unstimulated Control (Negative Control): Cells cultured with medium and the same concentration of vehicle (e.g., DMSO) used for the peptide. This determines the baseline or background level of activation.
-
Positive Control: Cells stimulated with a potent, antigen-independent (polyclonal) mitogen, such as Phorbol 12-myristate 13-acetate (PMA) and ionomycin, or a commercial cell stimulation cocktail. This confirms that the cells are viable and capable of responding.
-
Irrelevant Peptide Control: (Optional) Cells stimulated with an irrelevant peptide of a similar length and composition that is not expected to elicit a response. This control helps to rule out non-specific peptide effects.
Troubleshooting Guide
Issue 1: No or very low T-cell activation (e.g., minimal IFN-γ production) is observed after peptide stimulation.
| Possible Cause | Recommended Solution |
| Peptide Degradation | Use a fresh aliquot of the peptide stock solution. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Suboptimal Peptide Concentration | Perform a dose-response experiment, testing a range of concentrations (e.g., 0.1 µg/mL to 10 µg/mL) to find the optimal level for your specific cell type and assay. |
| Low Cell Viability | Check cell viability using a method like Trypan Blue exclusion before starting the experiment. Ensure viability is >90%. Handle cells gently during preparation. |
| Absence or Low Frequency of Antigen-Specific T-Cells | The timing of cell harvest is crucial. For an acute LCMV infection, the peak T-cell response is typically around day 8-9 post-infection. Ensure your experimental model and timeline are appropriate for generating a detectable response. |
| Lack of Functional Antigen Presenting Cells (APCs) | The GP (61-80) peptide requires processing and presentation by APCs (like dendritic cells or B cells) on MHC class II molecules. If using purified T-cells, ensure you have co-cultured them with a source of APCs (e.g., irradiated splenocytes). |
| Issues with Detection Reagents | Verify that your detection antibodies (e.g., anti-IFN-γ for ICS or ELISpot) are working correctly by checking their performance with the positive control sample. |
Issue 2: High background signal is observed in the unstimulated (negative control) wells.
| Possible Cause | Recommended Solution |
| In Vivo Cell Activation | If cells are sourced from recently infected or treated animals, they may be pre-activated, leading to spontaneous cytokine release. Ensure an appropriate "rest" period in your experimental design if applicable. |
| Cell Culture Contamination | Inspect cell cultures for signs of microbial contamination. Use sterile technique and antibiotic-containing medium if necessary. |
| Non-Specific Antibody Binding | During flow cytometry staining, ensure you include an Fc block step and have properly titrated your antibodies to minimize non-specific binding. Use Fluorescence Minus One (FMO) controls to set gates correctly. |
| Serum in Culture Medium | Some lots of fetal bovine serum (FBS) can be mitogenic. Test different lots of FBS or consider using a serum-free medium. |
Issue 3: Results are inconsistent and show high variability between experiments.
| Possible Cause | Recommended Solution |
| Inaccurate Cell Counting | Use a reliable method for cell counting and ensure a homogenous cell suspension before plating. Plate the same number of viable cells in each well. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. When adding small volumes of peptide stock, dilute it first in a larger volume of medium to allow for more accurate pipetting into wells. |
| Biological Variability | Account for inherent biological differences between individual animals. Pool samples if appropriate for your experimental question, or increase the number of animals per group to achieve statistical power. |
| Peptide Stock Inconsistency | Ensure the peptide stock is thoroughly mixed before making dilutions for each experiment. Avoid using the last few microliters of a stock tube, where concentration may vary due to evaporation. |
Data Presentation: Recommended Peptide Concentrations
The following table summarizes commonly used concentrations of LCMV GP (61-80) for various in vitro assays based on published studies. Note: These are starting points; optimization is highly recommended.
| Assay Type | Peptide Concentration Range | Reference(s) |
| Intracellular Cytokine Staining (ICS) | 1 - 10 µg/mL | |
| ELISpot | ~10 µg/mL | |
| T-Cell Proliferation Assay | Graded doses (e.g., 0.001 to 10 µg/mL) |
Experimental Protocols & Visualizations
Protocol 1: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol details the stimulation of splenocytes for the detection of IFN-γ producing CD4+ T-cells by flow cytometry.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the spleens of LCMV-infected mice (e.g., day 8 post-infection). Lyse red blood cells using ACK lysis buffer. Wash the cells and resuspend them in complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).
-
Plating: Plate 1-2 x 106 cells per well in a 96-well round-bottom plate.
-
Stimulation:
-
Add LCMV GP (61-80) peptide to the appropriate wells to a final concentration of 1-5 µg/mL.
-
Add vehicle (DMSO) to unstimulated wells.
-
Add PMA (50 ng/mL) and Ionomycin (500 ng/ml) to positive control wells.
-
-
Incubation: Add a protein transport inhibitor (e.g., Brefeldin A at 1-5 µg/mL or Monensin). Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator. Some protocols suggest a 1-hour pre-incubation with the peptide before adding Brefeldin A.
-
Surface Staining: Wash the cells with FACS buffer (PBS + 2% FBS). Stain with fluorescently conjugated antibodies against surface markers (e.g., anti-CD4, anti-CD44) and a viability dye for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial Cytofix/Cytoperm kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular IFN-γ with a fluorescently conjugated anti-IFN-γ antibody for 30 minutes at 4°C in the dark.
-
Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Gate on live, singlet, CD4+ lymphocytes and quantify the percentage of cells expressing IFN-γ.
T-Cell Activation Signaling Pathway
The recognition of the LCMV GP (61-80) peptide by a specific T-cell receptor (TCR) is the critical first step in initiating the downstream signaling cascade that leads to T-cell activation and effector function.
References
common issues with LCMV GP (61-80) peptide stability and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common issues encountered with the stability and storage of the Lymphocytic Choriomeningitis Virus (LCMV) Glycoprotein (GP) (61-80) peptide. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with the LCMV GP (61-80) peptide.
Issue 1: Low or no T-cell stimulation in functional assays.
-
Question: I am not observing the expected CD4+ T-cell response after stimulating splenocytes with my LCMV GP (61-80) peptide. What could be the issue?
-
Answer: Several factors could contribute to a lack of T-cell stimulation. The primary suspect is often the integrity and concentration of the peptide. Here’s a step-by-step troubleshooting guide:
-
Verify Peptide Storage and Handling: Improper storage is a common cause of peptide degradation. Ensure that the lyophilized peptide has been stored at -20°C or -80°C and protected from light and moisture.[1][2][3][4] Once reconstituted, the peptide solution is significantly less stable and should be used immediately or aliquoted and stored at -80°C for short-term use, avoiding repeated freeze-thaw cycles.
-
Assess Peptide Purity and Integrity: The purity of the peptide is crucial for its biological activity. It is advisable to check the purity of your peptide stock.
-
Recommended Action: Perform High-Performance Liquid Chromatography (HPLC) analysis to assess the purity of your peptide stock. A significant decrease in the main peak area or the appearance of multiple new peaks compared to the manufacturer's chromatogram indicates degradation.
-
-
Confirm Peptide Concentration: An inaccurate peptide concentration will lead to unreliable results in T-cell stimulation assays.
-
Recommended Action: Re-quantify your peptide stock solution. UV-Vis spectrophotometry at 280 nm can be used if the peptide contains Tryptophan or Tyrosine residues. The LCMV GP (61-80) sequence (GLKGPDIYKGVYQFKSVEFD) contains Tyrosine, making this method applicable. Alternatively, amino acid analysis provides a more accurate concentration determination.
-
-
Check Experimental Protocol: Review your T-cell stimulation protocol. Ensure that the peptide concentration, incubation time, and cell density are optimal for your specific assay. The core immunodominant epitope has been identified as GP (67-77), and using truncated versions of the peptide can sometimes lead to a greater response.
-
Issue 2: Peptide precipitation upon reconstitution or during storage.
-
Question: My LCMV GP (61-80) peptide, which was initially in solution, has now formed a precipitate. Can I still use it?
-
Answer: Peptide precipitation indicates that the peptide has aggregated, which can significantly impact its biological activity and lead to non-reproducible results. It is not recommended to use a precipitated peptide solution. The LCMV GP (61-80) peptide's sequence contains several hydrophobic residues which can contribute to aggregation.
-
Immediate Action: Do not use the precipitated solution. Discard it and prepare a fresh solution from your lyophilized stock.
-
Preventative Measures:
-
Proper Reconstitution: The solubility of a peptide is highly dependent on its amino acid sequence and the solvent used. For LCMV GP (61-80), which has a net charge, initial reconstitution in sterile, distilled water is a good starting point. If solubility is an issue, a small amount of a suitable solvent like acetonitrile or DMSO can be used initially, followed by dilution with your aqueous buffer.
-
Avoid High Concentrations: Do not prepare stock solutions at excessively high concentrations, as this can promote aggregation.
-
pH of the Solution: The pH of the buffer can influence peptide solubility. For peptides with a net charge, adjusting the pH away from the isoelectric point can improve solubility.
-
Storage of Solutions: If you must store the peptide in solution, do so at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
-
Frequently Asked Questions (FAQs)
Storage and Stability
-
Q1: What are the optimal storage conditions for lyophilized LCMV GP (61-80) peptide?
-
A1: For long-term storage, lyophilized LCMV GP (61-80) peptide should be stored at -80°C. For short-term storage (weeks to a few months), -20°C is acceptable. It is crucial to keep the peptide in a tightly sealed container in a desiccated environment to protect it from moisture and away from direct light.
-
Q2: How long is the LCMV GP (61-80) peptide stable once reconstituted in a solution?
-
A2: The stability of peptides in solution is limited. For immediate use, a peptide solution can be stored at 4°C for a few days. For longer-term storage of a few weeks, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation. Peptides containing amino acids like Cys, Met, Trp, Asn, and Gln are particularly prone to degradation in solution.
-
Q3: What are the common chemical degradation pathways for peptides like LCMV GP (61-80)?
-
A3: Peptides can degrade through several chemical pathways, including:
-
Oxidation: Methionine (Met) and Cysteine (Cys) residues are susceptible to oxidation. The LCMV GP (61-80) sequence does not contain these residues.
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation. The LCMV GP (61-80) sequence contains a Gln residue.
-
Hydrolysis: Peptide bonds, particularly those involving Aspartic Acid (Asp), can be cleaved through hydrolysis. The LCMV GP (61-80) sequence contains Asp residues.
-
Handling and Preparation
-
Q4: What is the best way to reconstitute lyophilized LCMV GP (61-80) peptide?
-
A4: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. The choice of solvent depends on the peptide's properties. A general strategy is to first try sterile, distilled water. If the peptide does not dissolve, based on its net charge, you can use a small amount of an appropriate solvent (e.g., acetonitrile for hydrophobic peptides) to dissolve it first, and then slowly add your aqueous buffer of choice while vortexing.
-
Q5: How can I accurately determine the concentration of my LCMV GP (61-80) peptide solution?
-
A5: Accurate concentration determination is critical. Several methods can be used:
-
UV-Vis Spectrophotometry: Since the LCMV GP (61-80) peptide contains a Tyrosine residue, you can measure the absorbance at 280 nm.
-
Amino Acid Analysis (AAA): This is the most accurate method for determining peptide concentration.
-
Weighing: While seemingly straightforward, accurately weighing small amounts of lyophilized peptide can be challenging due to its hygroscopic nature.
-
Data Presentation
Table 1: General Stability Guidelines for Peptides
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -80°C | Years | Protect from moisture and light. Allow to warm to room temperature before opening. |
| Lyophilized | -20°C | Months to a year | Protect from moisture and light. |
| In Solution | -80°C | Weeks to months | Aliquot to avoid freeze-thaw cycles. |
| In Solution | 4°C | Days | For immediate use only. |
Experimental Protocols
Protocol 1: Assessment of Peptide Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the LCMV GP (61-80) peptide.
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Reconstitute a small, accurately weighed amount of the lyophilized peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
-
HPLC System and Column:
-
Use a reverse-phase C18 column suitable for peptide separation.
-
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized based on the peptide's retention time.
-
-
Data Analysis:
-
Integrate the peak areas from the chromatogram. The purity is calculated as the percentage of the main peptide peak area relative to the total area of all peaks. Compare the chromatogram to the one provided by the manufacturer.
-
Protocol 2: In Vitro T-Cell Stimulation Assay
This protocol describes a general workflow for stimulating splenocytes with the LCMV GP (61-80) peptide to assess CD4+ T-cell activation.
-
Cell Preparation:
-
Isolate splenocytes from an LCMV-infected mouse (e.g., 8 days post-infection).
-
Prepare a single-cell suspension and count the cells.
-
-
Cell Plating:
-
Plate the splenocytes in a 96-well round-bottom plate at a density of 1-2 x 10^6 cells per well in complete RPMI medium.
-
-
Peptide Stimulation:
-
Add the LCMV GP (61-80) peptide to the wells at a final concentration typically ranging from 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., a mitogen like Concanavalin A).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 6 hours for intracellular cytokine staining, or longer for proliferation assays).
-
-
Analysis of T-Cell Activation:
-
Intracellular Cytokine Staining (ICS): Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-5 hours of incubation. After incubation, stain the cells for surface markers (e.g., CD4) and then intracellularly for cytokines (e.g., IFN-γ, TNF-α). Analyze by flow cytometry.
-
Proliferation Assay: Add a proliferation marker (e.g., BrdU or CFSE) at the beginning of the culture. After 3-5 days, analyze the incorporation of the marker by flow cytometry.
-
Mandatory Visualizations
Caption: Workflow for proper handling and preparation of lyophilized peptides.
Caption: Simplified signaling pathway for CD4+ T-cell activation by LCMV GP (61-80).
References
Technical Support Center: Purity Enhancement for Synthetic LCMV GP (61-80) Peptide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address common challenges encountered during the purification of the synthetic Lymphocytic Choriomeningitis Virus (LCMV) Glycoprotein (GP) (61-80) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the sequence of the LCMV GP (61-80) peptide and what are its properties? A1: The LCMV GP (61-80) peptide corresponds to amino acids 61-80 of the LCMV glycoprotein.
-
Sequence (Three-Letter Code): H-Gly-Leu-Lys-Gly-Pro-Asp-Ile-Tyr-Lys-Gly-Val-Tyr-Gln-Phe-Lys-Ser-Val-Glu-Phe-Asp-OH[1]
-
Properties: It is a well-characterized, immunodominant epitope capable of stimulating CD4+ T-cell responses and is frequently used in immunological research.[3][4]
Q2: What are the most common impurities found in crude synthetic LCMV GP (61-80)? A2: Impurities in solid-phase peptide synthesis (SPPS) are common and can affect experimental results. For LCMV GP (61-80), these typically include:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection steps during synthesis.
-
Truncation Sequences: Peptide chains that have prematurely stopped growing.
-
Incompletely Deprotected Peptides: Peptides where side-chain protecting groups have not been fully removed during the final cleavage step.
-
Products of Side Reactions: Modifications such as oxidation of tyrosine, deamidation of glutamine (Gln), or acylation.
-
Reagent Adducts: Residual scavengers or trifluoroacetic acid (TFA) from the synthesis and cleavage process.
Q3: How are impurities in my peptide sample detected and identified? A3: The two primary analytical techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
-
RP-HPLC: This technique separates the target peptide from impurities based on hydrophobicity. The purity is determined by comparing the area of the target peptide peak to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired peptide and to identify the mass of impurities. This is critical for diagnosing the specific type of impurity present (e.g., a mass difference of -128 Da would indicate a missing Gln residue).
Q4: How should I handle and store my LCMV GP (61-80) peptide to maintain its purity? A4: Proper handling is crucial to prevent degradation.
-
Long-Term Storage: Lyophilized (powder) peptides should be stored at -20°C or preferably -80°C in a sealed container with a desiccant.
-
Before Use: Allow the vial to warm to room temperature before opening to prevent condensation, as moisture can degrade the peptide.
-
In Solution: The shelf-life of peptides in solution is limited. If necessary, dissolve the peptide in a sterile buffer (pH 5-6), create single-use aliquots, and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter while purifying the LCMV GP (61-80) peptide.
Issue 1: Low Purity (<70%) in Crude Sample with Multiple Unidentified Peaks on HPLC
-
Possible Cause: Inefficient coupling or deprotection during Solid-Phase Peptide Synthesis (SPPS). This is the most common reason for the presence of deletion and truncation sequences.
-
Troubleshooting Steps:
-
Review Synthesis Report: Check the synthesis protocol for any steps involving difficult couplings (e.g., Pro, Val, Ile). The LCMV GP (61-80) sequence contains several of these residues.
-
Optimize HPLC Gradient: A standard "scouting" gradient (e.g., 5% to 95% acetonitrile over 30 minutes) is a good starting point for analysis. To better resolve the target peptide from closely eluting impurities, a shallower, more focused gradient around the elution time of the main peak is recommended.
-
Characterize Impurities with LC-MS: Identify the molecular weights of the major impurity peaks. This will confirm if they are deletion sequences or other modifications, guiding your purification strategy.
-
Issue 2: A Persistent Peak Eluting Close to the Main Peptide Peak
-
Possible Cause: Presence of a modified peptide, such as an oxidized or deamidated version, which has very similar hydrophobicity to the target peptide. The Gln and Tyr residues in the LCMV GP (61-80) sequence are susceptible to modification.
-
Troubleshooting Steps:
-
Analyze by Mass Spectrometry: Check for a mass increase of +16 Da (oxidation) or +1 Da (deamidation).
-
Adjust Mobile Phase pH: Changing the pH of the mobile phase can sometimes alter the selectivity between the target peptide and the impurity, improving separation. However, this may require switching from TFA-based systems to other modifiers like formic acid (for MS compatibility) or using high/low pH conditions if your column is suitable.
-
Optimize Gradient Slope: Employ an extremely shallow gradient across the elution window of the target and impurity peaks to maximize resolution.
-
Issue 3: Poor Peak Shape (Broadening or Tailing) on HPLC
-
Possible Cause:
-
Peptide Aggregation: Hydrophobic peptides can aggregate, leading to poor chromatography.
-
Column Overload: Injecting too much crude peptide onto the column can exceed its loading capacity.
-
Secondary Interactions: The peptide may be interacting with residual silanols on the silica-based column.
-
-
Troubleshooting Steps:
-
Sample Solubility: Ensure the peptide is fully dissolved before injection. If it is hydrophobic, a small amount of an organic solvent like DMSO or acetonitrile may be needed for initial dissolution before diluting with the aqueous mobile phase.
-
Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts of the crude material to see if peak shape improves.
-
Use a Different Column: Columns specifically designed for peptide separations often provide better peak shapes.
-
Quantitative Data Summary
Table 1: Common Impurities and Their Expected Mass Differences for LCMV GP (61-80) (Theoretical Monoisotopic Mass of LCMV GP (61-80): ~2289.1 Da)
| Impurity Type | Specific Modification | Expected Mass Change (Da) |
| Deletion | Missing Glycine (G) | -57.02 |
| Missing Leucine (L) / Isoleucine (I) | -113.08 | |
| Missing Lysine (K) | -128.09 | |
| Missing Phenylalanine (F) | -147.07 | |
| Modification | Oxidation (e.g., on Tyr) | +15.99 |
| Deamidation (Gln to Glu) | +0.98 | |
| SPPS Artifact | Incomplete Fmoc removal | +222.08 |
| Acetyl cap | +42.01 |
Table 2: Typical RP-HPLC Parameters for Peptide Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 3-5 µm | C18, 21.2 x 250 mm, 5-10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection | 214-220 nm | 214-220 nm |
| Typical Load | 10-50 µg | 10-100 mg (depends on purity) |
| Gradient | Fast, scouting gradient (e.g., 5-95% B in 30 min) | Shallow, optimized gradient (e.g., 20-50% B in 60 min) |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Solvent Preparation: Prepare Mobile Phase A (0.1% TFA in HPLC-grade water) and Mobile Phase B (0.1% TFA in HPLC-grade acetonitrile). Filter both through a 0.22 µm filter.
-
Sample Preparation: Dissolve a small amount of the lyophilized crude peptide (~1 mg) in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution. If solubility is an issue, dissolve in a minimal volume of DMSO first, then dilute with Mobile Phase A. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Injection and Gradient: Inject 10-20 µL of the sample. Run a linear scouting gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Analysis: Integrate the peaks in the resulting chromatogram (at ~214 nm). Calculate purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Preparative RP-HPLC for Purification
-
Method Optimization: Based on the analytical run, determine the retention time of the target peptide. Design a shallow, focused gradient that starts ~5% below the elution concentration of the target peptide and ends ~5% above it, run over a longer period (e.g., 40-60 minutes). This will improve separation from closely eluting impurities.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A at the highest possible concentration without precipitation. Filter the entire solution.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting conditions of your optimized gradient until the baseline is stable.
-
Injection and Fraction Collection: Inject the crude peptide solution onto the column. Collect fractions of 2-5 mL across the entire elution profile of the target peak and its shoulders. Collecting smaller fractions provides higher purity in the final pooled product.
-
Purity Analysis of Fractions: Analyze each collected fraction using the analytical HPLC method (Protocol 1) to determine its purity.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level (e.g., >95% or >98%). Freeze the pooled solution and lyophilize it to obtain the final purified peptide as a white powder.
Visualizations
Caption: Workflow for the purification of synthetic peptides.
Caption: Troubleshooting logic for common peptide purification issues.
References
Technical Support Center: Refining Protocols for LCMV GP (61-80) Tetramer Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LCMV GP (61-80) tetramer staining.
Troubleshooting Guide
This guide addresses specific issues that may arise during your LCMV GP (61-80) tetramer staining experiments.
| Issue | Potential Cause | Recommended Solution |
| High Background / Non-specific Staining | 1. Inappropriate tetramer concentration.[1] 2. Dead cells binding the tetramer non-specifically.[1] 3. Fc receptor-mediated binding. 4. Simultaneous incubation of tetramer and antibodies.[1] | 1. Titrate the tetramer to determine the optimal concentration.[1] A common starting point is a 1:100 to 1:400 dilution.[2] 2. Use a viability dye (e.g., 7-AAD, Propidium Iodide) to exclude dead cells from analysis. 3. Include an Fc receptor block in your staining protocol. 4. Perform sequential staining: incubate with the tetramer first, wash, and then add surface marker antibodies. |
| Low or No Tetramer-Positive Signal | 1. Low frequency of antigen-specific T cells. 2. Suboptimal incubation time or temperature. 3. T cell receptor (TCR) internalization. 4. Low-affinity TCRs on the target T cell population. 5. Improperly stored or expired tetramer reagent. | 1. Use a brighter fluorochrome on the tetramer (e.g., PE, APC). 2. Optimize incubation conditions. For I-Ab GP66-77 tetramers, optimal staining has been observed at 37°C for 3 hours. For MHC class I tetramers, 45 minutes at 4°C is a common starting point. 3. Consider pre-treating cells with a protein kinase inhibitor like dasatinib to prevent TCR internalization. 4. Be aware that standard tetramer staining may underestimate the true frequency of antigen-specific T cells, especially those with lower affinity TCRs. 5. Ensure tetramers are stored correctly and have not expired. |
| Poor Resolution Between Positive and Negative Populations | 1. Inadequate washing steps. 2. Spectral overlap from other fluorochromes in the panel. | 1. Increase the number of wash steps before and after staining to remove unbound tetramer. 2. Carefully design your flow cytometry panel to minimize spectral overlap. Select fluorochromes with minimal emission overlap with the tetramer's fluorochrome. |
| Variability Between Experiments | 1. Inconsistent cell numbers. 2. Deviations in protocol execution. | 1. Start with a consistent number of cells for each staining reaction (e.g., 1-2 x 106 cells). 2. Document all experimental details and any deviations from the protocol to aid in troubleshooting. |
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for LCMV GP (61-80) tetramer staining?
A1: While optimization is crucial, a general protocol for staining murine splenocytes is as follows:
-
Prepare a single-cell suspension of splenocytes.
-
Resuspend 1-2 x 106 cells in flow cytometry staining buffer.
-
Add the LCMV GP (61-80) tetramer at its optimal dilution and incubate. For MHC Class II I-Ab restricted GP66-77, incubation at 37°C for 3 hours has been shown to be effective. For MHC Class I, incubation at 4°C for 45-60 minutes is a common starting point.
-
Wash the cells to remove unbound tetramer.
-
Incubate with fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD8, CD44) for 30 minutes at 4°C.
-
Wash the cells again.
-
If desired, perform a live/dead cell stain.
-
Resuspend the cells in buffer for flow cytometry analysis.
-
Acquire events on a flow cytometer, ensuring to gate on live, single cells.
Q2: What are the essential controls for an LCMV GP (61-80) tetramer staining experiment?
A2: The following controls are highly recommended:
-
Negative Control Tetramer: A tetramer of the same MHC allele and fluorochrome but with an irrelevant peptide that should not be recognized by the T cells in your sample.
-
Biological Negative Control: Cells from a naïve or uninfected mouse stained with the LCMV GP (61-80) tetramer.
-
Biological Positive Control: Cells from an LCMV-infected mouse known to have a response to the GP (61-80) epitope.
-
Unstained Control: A sample of cells with no antibodies or tetramer to set the baseline fluorescence.
-
Single-Stain Controls: Samples stained with each individual fluorochrome-conjugated antibody or tetramer to set up compensation.
Q3: Can I stain for intracellular cytokines along with the LCMV GP (61-80) tetramer?
A3: Yes, this is a common application. The recommended order is to perform the tetramer staining first, followed by fixation, permeabilization, and then intracellular cytokine staining.
Q4: Does the choice of anti-CD4 or anti-CD8 antibody clone matter?
A4: Yes, some antibody clones can interfere with tetramer binding. For murine studies, the anti-CD8 clone KT15 is often recommended as it has been shown to have minimal interference with tetramer staining. It is advisable to perform sequential staining, with tetramer incubation preceding the addition of surface marker antibodies, to minimize potential interference.
Q5: Why do I see a lower frequency of LCMV GP (61-80)-specific T cells with tetramer staining compared to functional assays like intracellular cytokine staining?
A5: Tetramer staining may underestimate the true frequency of antigen-specific T cells, particularly those with lower affinity T cell receptors (TCRs). Functional assays can detect cells that are capable of responding to the antigen, even if their TCR affinity is too low for stable tetramer binding under standard conditions.
Experimental Protocols
Detailed Methodology for MHC Class II I-Ab GP61-80 Tetramer Staining
This protocol is adapted for the staining of splenocytes from LCMV-infected mice.
Materials:
-
Single-cell suspension of murine splenocytes
-
I-Ab GP61-80 tetramer conjugated to a fluorochrome (e.g., PE or APC)
-
Negative control tetramer (I-Ab with an irrelevant peptide)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD44)
-
Viability dye (e.g., Propidium Iodide)
-
96-well round-bottom plate or flow cytometry tubes
Procedure:
-
Prepare a single-cell suspension of splenocytes from LCMV-infected and control mice.
-
Aliquot 2 x 106 cells per well or tube.
-
Wash cells with flow cytometry staining buffer.
-
Add the I-Ab GP61-80 tetramer (or control tetramer) at the predetermined optimal concentration (a starting concentration of 2 µg/ml is suggested for I-Ab GP66-77).
-
Incubate for 3 hours at 37°C.
-
Wash the cells with staining buffer.
-
Add the antibody cocktail containing anti-CD4 and other surface markers of interest.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in buffer containing a viability dye just before analysis.
-
Acquire the samples on a flow cytometer.
Data Analysis:
-
Gate on lymphocytes based on forward and side scatter.
-
Gate on single cells.
-
Exclude dead cells using the viability dye.
-
Gate on CD4-positive cells.
-
Within the CD4-positive population, identify the tetramer-positive cells.
Visualizations
Caption: A generalized workflow for LCMV GP (61-80) tetramer staining.
Caption: A decision tree for troubleshooting low tetramer staining signal.
References
Technical Support Center: Generation of LCMV GP(61-80) Specific Memory T Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the generation of LCMV GP(61-80) specific memory T cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in generating a robust LCMV GP(61-80) specific memory T cell response?
A1: Researchers may encounter several challenges, including:
-
Suboptimal Peptide Stimulation: The choice of peptide for restimulation can significantly impact the detection of GP(61-80) specific T cells. While the full GP(61-80) peptide is commonly used, studies have shown that the core epitope GP(67-77) can elicit a response of slightly greater magnitude from primary LCMV-specific CD4+ T cells.[1] Flanking residues in the longer GP(61-80) peptide may preclude recognition by a subset of virus-specific CD4+ T cells.[1][2]
-
Low-Affinity T Cells: A significant portion of the GP(61-80) specific CD4+ T cell population may consist of low-affinity cells.[3] These cells may not be readily detectable by standard pMHC II tetramer staining, leading to an underestimation of the true frequency of antigen-specific T cells.[3]
-
Presence of a Cryptic CD8+ T Cell Epitope: The GP(61-80) peptide contains a cryptic epitope that can be recognized by CD8+ T cells. This can lead to the unintended activation and detection of CD8+ T cells, confounding the analysis of the CD4+ T cell response.
-
Influence of the Inflammatory Environment: The nature of the inflammatory milieu during the primary response significantly shapes the functional quality and memory potential of the responding T cells. For example, the presence of cytokines like IL-12 and Type I interferons can influence the differentiation of effector and memory precursor T cells.
-
Acute vs. Persistent Infection Models: The dynamics of the T cell response differ starkly between acute (e.g., LCMV Armstrong) and persistent (e.g., LCMV Clone 13) infection models. During persistent infection, T cells can become exhausted, leading to impaired effector function and memory formation.
Q2: My intracellular cytokine staining (ICS) for IFN-γ following GP(61-80) stimulation shows a weak or no signal. What are some potential causes and solutions?
A2: A weak or absent IFN-γ signal in your ICS assay can stem from several factors:
-
Inadequate Stimulation:
-
Peptide Concentration: Ensure you are using an optimal peptide concentration. Typical concentrations for GP(61-80) stimulation range from 2-5 µg/ml.
-
Stimulation Duration: A standard stimulation time is 5 hours in the presence of a protein transport inhibitor like Brefeldin A.
-
-
Suboptimal T Cell Population:
-
Low Frequency of Precursors: The initial number of GP(61-80) specific T cells may be too low in your experimental system.
-
T Cell Exhaustion: If using a chronic infection model, T cells may be exhausted and functionally impaired.
-
-
Assay-Specific Issues:
-
Reagent Quality: Verify the activity of your antibodies and the potency of your Brefeldin A.
-
Gating Strategy: Ensure you are correctly gating on your CD4+ T cell population of interest.
-
Troubleshooting Table: Weak IFN-γ Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Peptide Concentration | Titrate GP(61-80) peptide from 1-10 µg/ml. | Identification of the optimal concentration for maximal IFN-γ production. |
| Insufficient Stimulation Time | Perform a time-course experiment (e.g., 4, 5, 6 hours). | Determine the optimal stimulation duration for your specific cell type. |
| T Cell Exhaustion (Chronic Models) | Include positive controls (e.g., PMA/Ionomycin stimulation). Analyze expression of exhaustion markers like PD-1. | Positive controls should still elicit a strong signal. High PD-1 expression may indicate exhaustion. |
| Low Precursor Frequency | Increase the initial number of transferred transgenic T cells (if applicable). | A higher starting population should lead to a more detectable response. |
| Reagent Issues | Test antibodies on a positive control cell line. Use a fresh aliquot of Brefeldin A. | Confirmation that all assay components are functional. |
Q3: I am observing a significant CD8+ T cell response after stimulation with the GP(61-80) peptide. Is this expected?
A3: Yes, this is a known phenomenon. The CD4+ T cell immunodominant epitope GP(61-80) contains a cryptic epitope that can be recognized by CD8+ T cells. This means that stimulation with this peptide can lead to the activation of both CD4+ and CD8+ T cells. It is crucial to carefully gate on your CD4+ T cell population during flow cytometry analysis to exclude this confounding CD8+ T cell response.
Experimental Protocols
Protocol 1: In Vitro Peptide Restimulation and Intracellular Cytokine Staining
This protocol is adapted from standard techniques used in multiple studies.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized or infected mice.
-
Stimulation:
-
Resuspend splenocytes at a concentration of 1-2 x 10^6 cells/well in a 96-well round-bottom plate.
-
Add LCMV GP(61-80) peptide to a final concentration of 2-5 µg/ml.
-
Include a "no peptide" control and a positive control (e.g., PMA/Ionomycin).
-
Add a protein transport inhibitor, such as Brefeldin A (e.g., GolgiPlug), to each well.
-
Incubate for 5 hours at 37°C.
-
-
Surface Staining:
-
Wash cells with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers (e.g., CD4, CD8, CD44) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash cells and then fix and permeabilize them using a commercial kit (e.g., Cytofix/Cytoperm kit) according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.
-
-
Acquisition: Wash cells and acquire them on a flow cytometer.
Quantitative Data Summary
| Parameter | Value | Reference |
| LCMV GP(61-80) Peptide Concentration for Restimulation | 2-5 µg/ml | |
| Restimulation Duration | 5 hours | |
| Recombinant Murine IL-2 (optional supplement) | 50 U/ml | |
| Brefeldin A Concentration | 1 mg/ml |
Signaling Pathways and Experimental Workflows
Diagram 1: Key Cytokine Signaling in T Cell Differentiation
Caption: Cytokine signaling pathways influencing CD4+ T cell fate.
Diagram 2: Experimental Workflow for Assessing Memory T Cell Function
Caption: Workflow for analyzing memory T cell cytokine production.
Diagram 3: Troubleshooting Logic for Weak ICS Signal
Caption: Troubleshooting guide for weak intracellular cytokine staining.
References
avoiding non-specific activation with LCMV GP (61-80) peptide
Welcome to the technical support center for the Lymphocytic Choriomeningitis Virus (LCMV) Glycoprotein (GP) (61-80) peptide. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments while avoiding common pitfalls such as non-specific T-cell activation.
Frequently Asked Questions (FAQs)
Q1: What is the LCMV GP (61-80) peptide and what is its primary application?
A1: The LCMV GP (61-80) peptide, with the sequence GLKGPDIYKGVYQFKSVEFD, is a well-characterized, immunodominant epitope for CD4+ T-cells in the context of the MHC class II molecule I-Ab.[1][2][3] Its primary application is the in vitro or ex vivo stimulation of antigen-specific CD4+ T-cells from LCMV-infected or immunized C57BL/6 mice.[4] This is used in a variety of T-cell assays, including ELISpot, Intracellular Cytokine Staining (ICS), and proliferation assays, to quantify and characterize the immune response.[5]
Q2: What is non-specific T-cell activation?
A2: Non-specific T-cell activation refers to the stimulation of T-cells in an antigen-independent manner. This can be caused by contaminants in the peptide preparation, high concentrations of the peptide, or other experimental artifacts. It leads to false-positive results, where T-cells appear to be responding to the specific epitope, but the activation is triggered by another mechanism.
Q3: Can the LCMV GP (61-80) peptide activate CD8+ T-cells?
A3: Yes, the full GP (61-80) sequence contains a nested, cryptic epitope (GP 70-77: GVYQFKSV) that can be presented by MHC class I molecules (Kb) and stimulate CD8+ T-cells. Researchers aiming to study a pure CD4+ T-cell response should be aware of this potential for "off-target" but still specific activation of CD8+ T-cells. For a more CD4-specific response, the core epitope GP (67-77) can be considered.
Q4: What are the most common causes of non-specific activation with synthetic peptides?
A4: The most common causes stem from impurities introduced during solid-phase peptide synthesis. Even with high-performance liquid chromatography (HPLC) purification, trace amounts of highly immunogenic contaminants can remain and cause significant non-specific activation. These include:
-
Cross-Contamination: Contamination with a small amount of an unrelated, highly immunogenic peptide from previous syntheses on the same equipment.
-
Synthesis By-products: Chemical modifications from protecting groups (e.g., Fmoc, tBu) used during synthesis can create non-natural epitopes that activate T-cells.
-
Truncated or Deletion Sequences: Incomplete coupling or deprotection steps during synthesis can lead to peptides missing one or more amino acids, which may have unexpected biological activity.
Troubleshooting Guide
Problem 1: High background signal in negative control wells (e.g., unstimulated cells or cells with a scrambled peptide).
| Potential Cause | Recommended Solution |
| Peptide Contamination | 1. Verify Purity: Request detailed mass spectrometry (MS) and HPLC data from the supplier for your specific peptide lot. Standard purity (>95%) may not be sufficient to detect highly active contaminants. 2. Use a Scrambled Control: Synthesize or purchase a scrambled version of the GP (61-80) peptide. This control should have the same amino acid composition but a randomized sequence and should not elicit a specific response. 3. Test a New Batch: If contamination is suspected, test a new lot of the peptide, preferably from a different supplier or a custom synthesis batch with stringent quality control. |
| Cell Culture Contamination | 1. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which is a known cause of non-specific immune cell activation. 2. Endotoxin Levels: Ensure all reagents, including the peptide solvent (e.g., DMSO, water), are endotoxin-free. |
| Cell Viability Issues | 1. Check Viability: Assess cell viability before and after the assay. High levels of cell death can release molecules that non-specifically activate remaining live cells. 2. Optimize Handling: Handle cells gently and avoid harsh vortexing or centrifugation to maintain cell health. |
Problem 2: T-cells from uninfected or non-immunized animals are responding to the peptide.
| Potential Cause | Recommended Solution |
| Peptide Impurities | This is a strong indicator of contamination. Minor impurities can be recognized by T-cells, leading to false-positive results. 1. Perform a Dose-Response: Titrate the peptide over a wide concentration range (e.g., 0.001 µg/mL to 10 µg/mL). A true antigen-specific response will typically show a sigmoidal curve, while non-specific activation may occur only at very high concentrations. 2. Source a High-Purity Peptide: Obtain the peptide at the highest possible purity (>98% or >99%) and request analysis to rule out common synthesis-related impurities. |
| Cross-Reactivity | In rare cases, naïve T-cells may exhibit cross-reactivity. However, this is less likely than contamination. The primary troubleshooting step should be to rule out impurities. |
Problem 3: Inconsistent results between different batches of the LCMV GP (61-80) peptide.
| Potential Cause | Recommended Solution |
| Lot-to-Lot Variability | Peptide synthesis is complex, and different lots can have varying purity profiles and contaminant levels, even from the same supplier. 1. Validate Each New Lot: Never assume a new batch will perform identically. Perform a dose-response titration with each new lot to determine the optimal concentration. 2. Request Lot-Specific Data: Always obtain and compare the Certificate of Analysis (CoA), HPLC, and MS data for each new lot. |
| Improper Storage/Handling | Peptides are sensitive to degradation from freeze-thaw cycles, improper storage temperatures, and oxidation. 1. Aliquot Peptide: Upon receipt, dissolve the lyophilized peptide in a sterile, appropriate solvent (e.g., DMSO or sterile water), aliquot into single-use volumes, and store at -80°C. 2. Avoid Repeated Freeze-Thaw: Use a fresh aliquot for each experiment to ensure consistent peptide integrity. |
Visualizations
Caption: Diagram of the intended specific T-cell activation mechanism.
Caption: A logical workflow for diagnosing non-specific activation.
Caption: Origins of impurities during peptide synthesis.
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining (ICS) for LCMV GP (61-80)
This protocol outlines a standard method for identifying GP (61-80)-specific CD4+ T-cells by measuring intracellular IFN-γ production following peptide stimulation.
Materials:
-
Single-cell suspension of splenocytes from LCMV-infected C57BL/6 mice (>8 days post-infection).
-
LCMV GP (61-80) peptide (1 mg/mL stock in sterile DMSO).
-
Scrambled control peptide (1 mg/mL stock).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin).
-
Brefeldin A (Golgi transport inhibitor).
-
PMA and Ionomycin (positive control).
-
FACS buffer (PBS + 2% FBS + 0.02% sodium azide).
-
Fc block (anti-CD16/32).
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-IFN-γ.
-
Live/Dead stain.
-
Fixation/Permeabilization Buffer.
-
96-well round-bottom plate.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the spleen and count live cells. Resuspend cells in complete RPMI at 10 x 106 cells/mL.
-
Plating: Add 1 x 106 cells (100 µL) to each well of a 96-well plate.
-
Stimulation: Prepare stimulation cocktails in complete RPMI. Add 100 µL of the appropriate cocktail to each well for the following final concentrations:
-
Negative Control: Medium only.
-
Peptide Stimulation: 1-5 µg/mL of LCMV GP (61-80) peptide.
-
Positive Control: PMA (50 ng/mL) and Ionomycin (500 ng/mL).
-
-
Incubation: Add Brefeldin A to all wells at the manufacturer's recommended concentration. Incubate the plate for 4-6 hours at 37°C, 5% CO2.
-
Surface Staining:
-
Wash cells with FACS buffer.
-
Stain with a Live/Dead marker according to the manufacturer's protocol.
-
Block Fc receptors with anti-CD16/32 for 10 minutes.
-
Add surface antibodies (e.g., anti-CD4, anti-CD8) and incubate for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash cells twice with FACS buffer.
-
Resuspend cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.
-
-
Intracellular Staining:
-
Wash cells with Permeabilization buffer.
-
Add the anti-IFN-γ antibody diluted in Permeabilization buffer. Incubate for 30 minutes at 4°C in the dark.
-
-
Final Wash and Acquisition: Wash cells twice with Permeabilization buffer and resuspend in FACS buffer. Acquire samples on a flow cytometer.
-
Analysis: Gate on live, single lymphocytes, then on CD4+ T-cells. Determine the percentage of IFN-γ positive cells within the CD4+ population. The specific response is the percentage in the peptide-stimulated well minus the percentage in the negative control well.
Protocol 2: Peptide Dose-Response Titration to Determine Functional Avidity
This protocol is crucial for validating a new peptide lot and identifying the optimal concentration that maximizes specific signal while minimizing non-specific background.
Methodology:
-
Follow the ICS protocol (Protocol 1) as described above.
-
Instead of a single peptide concentration, create a serial dilution of the LCMV GP (61-80) peptide in complete RPMI.
-
A suggested concentration range is: 10, 2, 0.5, 0.1, 0.02, 0.005, 0.001, and 0 µg/mL.
-
Stimulate cells from an LCMV-immune animal with each concentration.
-
After flow cytometry analysis, plot the percentage of IFN-γ+ CD4+ T-cells against the log of the peptide concentration.
-
The resulting sigmoidal curve reveals the functional avidity. The optimal concentration for routine assays is typically at the top of the plateau, where the response is maximal. The EC50 (concentration giving 50% of the maximal response) can be calculated to compare different peptide lots or T-cell populations.
References
- 1. Lymphocytic Choriomeningitis Virus Infection Yields Overlapping CD4+ and CD8+ T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Interrogating adaptive immunity using LCMV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jpt.com [jpt.com]
Technical Support Center: Optimizing Buffer Conditions for LCMV GP (61-80) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for the Lymphocytic Choriomeninigitis Virus (LCMV) Glycoprotein peptide (61-80).
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and key physicochemical properties of LCMV GP (61-80)?
A1: The amino acid sequence for LCMV GP (61-80) is H-Gly-Leu-Lys-Gly-Pro-Asp-Ile-Tyr-Lys-Gly-Val-Tyr-Gln-Phe-Lys-Ser-Val-Glu-Phe-Asp-OH.[1][2] Based on this sequence, the following properties can be determined:
| Property | Value | Significance for Handling |
| Molecular Weight | ~2290.7 g/mol | Important for calculating molar concentrations. |
| Net Charge at pH 7 | -1 | The peptide is slightly acidic. Dissolution in slightly basic buffers may be favorable, but it is generally soluble in aqueous solutions. |
| Hydrophobic Residues | ~45% (L, I, V, F, Y, P) | A moderate level of hydrophobicity suggests that while soluble in aqueous buffers, aggregation can be a concern at high concentrations. |
| Isoelectric Point (pI) | Estimated to be slightly acidic | The peptide will have the lowest solubility at its pI. Buffering away from this pH will improve solubility. |
Q2: What is the recommended solvent for initial reconstitution of lyophilized LCMV GP (61-80)?
A2: For initial reconstitution, it is recommended to use sterile, distilled, or deionized water.[3] Given the peptide's moderate hydrophobicity and slightly acidic nature, it should be soluble in water. If solubility issues arise, a small amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) can be used, followed by dilution with the desired aqueous buffer.[4] For cellular assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid toxicity.
Q3: How should I store the lyophilized peptide and stock solutions?
A3: Proper storage is crucial to maintain the integrity and activity of the peptide.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term | Protect from moisture and light. Before opening, allow the vial to equilibrate to room temperature to prevent condensation. |
| Stock Solution | -20°C or -80°C | Short to medium-term | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
Troubleshooting Guides
Problem 1: The lyophilized LCMV GP (61-80) peptide will not dissolve in water or my desired buffer (e.g., PBS).
-
Possible Cause: The peptide may be aggregating due to its hydrophobic residues, or the pH of the solvent may be close to the peptide's isoelectric point.
-
Solution:
-
Sonication: Briefly sonicate the solution in a water bath to aid dissolution.
-
pH Adjustment: Since the peptide is slightly acidic, a small increase in the pH of the buffer (e.g., to pH 7.4-8.0) might improve solubility.
-
Use of Organic Solvents: As a last resort for creating a stock solution, dissolve the peptide in a small amount of DMSO and then slowly add it to your aqueous buffer with gentle mixing.
-
Problem 2: After dissolving the peptide, I observe precipitation or cloudiness in my working solution.
-
Possible Cause: The peptide concentration may be too high for the aqueous buffer, leading to aggregation. Salts in buffers like PBS can sometimes reduce the solubility of peptides.
-
Solution:
-
Dilution: Prepare a more dilute working solution.
-
Buffer Composition: Try dissolving the peptide in sterile water first before diluting it with a concentrated buffer stock to reach the final desired buffer composition.
-
Additives: For non-cellular assays, small amounts of additives like acetonitrile can sometimes help maintain solubility.
-
Problem 3: I am not observing the expected T-cell activation (e.g., low IFN-γ production in an ELISpot assay).
-
Possible Cause: The peptide may have degraded due to improper storage or handling, or it may have aggregated in the culture medium, reducing its effective concentration.
-
Solution:
-
Freshly Prepare: Use a fresh aliquot of the peptide stock solution for each experiment.
-
Check for Aggregation: Before adding to your cells, visually inspect the peptide solution for any signs of precipitation. If unsure, you can centrifuge the solution and test the supernatant.
-
Optimize Peptide Concentration: Titrate the peptide concentration in your assay to determine the optimal dose for T-cell stimulation. Typical concentrations for T-cell stimulation with LCMV GP (61-80) range from 1 to 10 µg/mL.
-
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized LCMV GP (61-80) Peptide
-
Allow the vial of lyophilized peptide to warm to room temperature before opening.
-
Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution (e.g., 1 mg/mL).
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solution for T-Cell Assays
-
Thaw an aliquot of the concentrated peptide stock solution.
-
Dilute the stock solution to the desired final concentration (e.g., 1-10 µg/mL) in your cell culture medium (e.g., RPMI + 10% FBS).
-
Mix gently by pipetting.
-
Use the working solution immediately for your T-cell stimulation assay.
Visualizations
Caption: Workflow for dissolving lyophilized LCMV GP (61-80) peptide.
Caption: Decision tree for troubleshooting low T-cell activation.
References
how to solve solubility issues with LCMV GP (61-80) peptide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding solubility issues encountered with the Lymphocytic Choriomeningitis Virus (LCMV) Glycoprotein (GP) (61-80) peptide.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of the LCMV GP (61-80) peptide, and how do they impact its solubility?
A1: The solubility of a peptide is determined by its amino acid sequence and overall physicochemical properties. The LCMV GP (61-80) peptide is a 20-amino acid sequence: Gly-Leu-Lys-Gly-Pro-Asp-Ile-Tyr-Lys-Gly-Val-Tyr-Gln-Phe-Lys-Ser-Val-Glu-Phe-Asp .[1][2][3][4][5] Its properties present significant solubility challenges.
-
High Hydrophobicity: The peptide has a high content of hydrophobic (water-repelling) amino acids, approximately 60% of the sequence. Peptides with over 50% hydrophobic residues are often poorly soluble in aqueous solutions.
-
Neutral Net Charge: At a physiological pH of ~7.0, the peptide has a calculated net charge of 0. It contains an equal number of positively charged (basic) and negatively charged (acidic) residues. Peptides are typically least soluble at or near their isoelectric point (pI), where their net charge is zero.
These combined factors—high hydrophobicity and a neutral charge—mean the peptide is prone to aggregation and is difficult to dissolve in neutral aqueous buffers like water or PBS.
Q2: My LCMV GP (61-80) peptide will not dissolve in water or PBS. What should I do first?
A2: Due to its hydrophobic and neutral nature, LCMV GP (61-80) is not expected to dissolve readily in water or neutral buffers. The recommended first step is to use a small amount of a water-miscible organic solvent to create a concentrated stock solution. It is always best practice to test the solubility of a small portion of the peptide before dissolving the entire sample.
Q3: What is the recommended organic solvent for dissolving LCMV GP (61-80)?
A3: For hydrophobic and uncharged peptides, Dimethyl sulfoxide (DMSO) is the most commonly recommended starting solvent, especially for biological applications due to its relatively low toxicity. Other potential solvents include dimethylformamide (DMF) or acetonitrile.
Important Precaution: The final concentration of DMSO in your experimental assay should be kept low, typically below 0.5% or 1%, as higher concentrations can be cytotoxic to cells.
Q4: How do I properly prepare a stock solution using an organic solvent?
A4: The correct procedure is crucial to prevent the peptide from precipitating.
-
Add a small volume of 100% organic solvent (e.g., DMSO) directly to the lyophilized peptide powder to dissolve it completely.
-
Once the peptide is fully dissolved in the organic solvent, slowly add this concentrated solution dropwise into your desired aqueous buffer while gently vortexing or stirring.
-
If the solution becomes cloudy or shows signs of precipitation, you have likely exceeded the peptide's solubility limit in that final buffer concentration.
Q5: Are there other methods to improve the solubility of this peptide?
A5: Yes, if you continue to face issues, several techniques can be employed, often in combination with the use of organic co-solvents:
-
Sonication: Using a bath sonicator can help break up aggregates and facilitate dissolution.
-
Gentle Warming: Warming the solution to approximately 37°C may increase solubility. However, do not exceed 40°C, as this could risk peptide degradation.
-
pH Adjustment: Since the peptide is neutral, altering the pH of the aqueous buffer can introduce a net charge and improve solubility. You can try dissolving it in a slightly acidic solution (e.g., 10% acetic acid) or a slightly basic one (e.g., 0.1M ammonium bicarbonate), though this may not be as effective as using an organic solvent given the peptide's high hydrophobicity.
Q6: How should I properly store the LCMV GP (61-80) peptide?
A6: Proper storage is critical to maintain the integrity of the peptide.
-
Lyophilized Powder: Store the peptide in its lyophilized (powder) form at -20°C or, for longer-term storage, at -80°C. Keep the container tightly sealed and protected from moisture and light. Before opening the vial, always allow it to equilibrate to room temperature in a desiccator to prevent water condensation onto the peptide.
-
Peptide Solutions: Peptide solutions are significantly less stable than the lyophilized powder. It is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots frozen at -20°C or -80°C.
Data Summary
Table 1: Physicochemical Properties of LCMV GP (61-80)
| Property | Value | Implication for Solubility |
| Amino Acid Sequence | GLKGPDIYKGVYQFKSVEFD | - |
| Molecular Weight | ~2290.6 g/mol | - |
| Net Charge (at pH 7.0) | 0 | Low solubility near neutral pH. |
| Hydrophobic Residues | ~60% (L, I, V, F, P, Y, G) | High hydrophobicity leads to poor aqueous solubility and potential for aggregation. |
Troubleshooting Guide & Experimental Protocols
If you encounter solubility issues, follow this systematic approach.
Caption: Troubleshooting workflow for solubilizing LCMV GP (61-80).
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to find an effective solvent without risking your entire peptide stock.
-
Prepare Peptide: Carefully weigh a small amount of the lyophilized peptide (e.g., 0.1-0.5 mg) into a sterile microcentrifuge tube.
-
Initial Test (Aqueous): Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 1-2 mg/mL). Vortex gently. Observe if the peptide dissolves. If not, proceed to the next step.
-
Organic Solvent Test: To the same tube, add a very small volume of 100% DMSO (e.g., 5-10 µL). Vortex thoroughly. The peptide should dissolve completely.
-
Dilution Test: Slowly add your final experimental buffer (e.g., PBS) dropwise to the concentrated DMSO stock while vortexing. Observe for any signs of precipitation. This will help you determine the maximum soluble concentration in your final working buffer.
Protocol 2: Preparing a Concentrated Stock Solution
Based on the results from the solubility test, this protocol outlines how to prepare a larger stock.
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening.
-
Initial Dissolution: Add the minimum volume of 100% DMSO required to completely dissolve the peptide and create a concentrated stock (e.g., 10-20 mg/mL). Ensure full dissolution by vortexing.
-
Dilution: Prepare your final working solution by adding the concentrated stock drop-by-drop to your chilled aqueous experimental buffer while continuously and gently stirring. Do not add the aqueous buffer to the concentrated DMSO stock.
-
Final Check: After dilution, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved micro-aggregates. Carefully transfer the supernatant to a new sterile tube.
-
Storage: Immediately prepare single-use aliquots from the supernatant and store them at -80°C.
Solvent Selection Logic
The decision on which solvent to use should be based on the peptide's intrinsic properties. The following diagram illustrates the logical path for choosing a starting solvent for any peptide, with the path for LCMV GP (61-80) highlighted.
Caption: Decision diagram for selecting a peptide solubilization solvent.
References
best practices for handling and aliquoting LCMV GP (61-80)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Lymphocytic Choriomeningitis Virus (LCMV) Glycoprotein (GP) (61-80) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized LCMV GP (61-80) peptide?
A1: For initial reconstitution, sterile, distilled water or sterile Phosphate-Buffered Saline (PBS) is commonly recommended.[1] However, some data sheets indicate that the peptide may have low solubility in water (<0.1 mg/mL), and sonication may be required to aid dissolution. If you encounter solubility issues, using a small amount of dimethyl sulfoxide (DMSO) to first dissolve the peptide, followed by dilution with your aqueous buffer of choice, is a common alternative strategy.
Q2: What is the optimal storage condition for the LCMV GP (61-80) peptide?
A2: Proper storage is crucial to maintain the integrity and activity of the peptide.
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[1]
-
Reconstituted Solution: For short-term storage (less than one week), keep at 4°C. For long-term storage, it is highly recommended to create single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1] Adding a cryoprotectant like glycerol (to a final concentration of 10-50%) can further protect the peptide during frozen storage.
Q3: What is the typical working concentration of LCMV GP (61-80) for T-cell stimulation assays?
A3: The optimal working concentration can vary depending on the specific experimental setup, cell type, and desired outcome. However, published studies commonly use concentrations in the range of 1 µg/mL to 10 µg/mL for in vitro stimulation of splenocytes or other immune cells.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: Can I vortex the peptide solution to help it dissolve?
A4: It is generally recommended to avoid vigorous shaking or vortexing of peptide solutions, as this can cause aggregation and denaturation.[1] Instead, gently swirl the vial or use a rocker platform to facilitate dissolution. If the peptide is difficult to dissolve, gentle warming or brief sonication can be attempted.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in aqueous buffer. | The peptide has low aqueous solubility. | 1. Try gentle warming of the solution.2. Use brief sonication to aid dissolution.3. Reconstitute the peptide in a small amount of an organic solvent like DMSO first, then slowly add the aqueous buffer while mixing gently. Ensure the final concentration of the organic solvent is compatible with your downstream application. |
| Inconsistent experimental results between aliquots. | 1. Improper aliquoting leading to uneven concentrations.2. Multiple freeze-thaw cycles of the same aliquot. | 1. Ensure the peptide is fully dissolved before aliquoting.2. Create small, single-use aliquots to avoid repeated freezing and thawing.3. Briefly centrifuge the vial after thawing to collect all the solution at the bottom before use. |
| Loss of peptide activity over time. | 1. Improper storage conditions.2. Peptide degradation due to microbial contamination. | 1. Store lyophilized peptide and aliquots at the recommended temperatures (-20°C or -80°C).2. Use sterile buffers and aseptic techniques for reconstitution and handling to prevent contamination. |
| High background in cell-based assays. | 1. Peptide concentration is too high, leading to non-specific stimulation.2. Contamination of the peptide solution. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration.2. Ensure all reagents and equipment used for reconstitution and the assay are sterile. |
Experimental Protocols & Methodologies
Protocol for Reconstitution and Aliquoting of Lyophilized LCMV GP (61-80)
This protocol outlines the best practices for reconstituting and aliquoting the lyophilized peptide to ensure its stability and performance in downstream applications.
-
Equilibration: Before opening, allow the vial of lyophilized peptide to come to room temperature to prevent condensation of moisture inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Using a sterile pipette tip, slowly add the calculated volume of your chosen sterile solvent (e.g., sterile water, PBS, or a buffer containing a small amount of DMSO) down the side of the vial. Do not squirt the solvent directly onto the peptide powder.
-
Dissolution: Gently swirl the vial or place it on a rocker at room temperature until the peptide is completely dissolved. Avoid vigorous shaking. If necessary, brief sonication can be used.
-
Aliquoting: Once fully dissolved, dispense the solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use.
Protocol for In Vitro T-Cell Stimulation
This protocol provides a general methodology for stimulating splenocytes with LCMV GP (61-80) for intracellular cytokine staining.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized or infected mice.
-
Cell Plating: Plate the splenocytes in a 96-well plate at a density of 1-2 x 10^6 cells per well in complete RPMI medium.
-
Peptide Stimulation: Add LCMV GP (61-80) peptide to the desired final concentration (e.g., 1-5 µg/mL). Include appropriate controls (e.g., unstimulated cells, positive control stimulant).
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of a total 5-6 hour incubation period.
-
Staining: After incubation, harvest the cells and proceed with surface and intracellular staining protocols for flow cytometry analysis of cytokine production (e.g., IFN-γ, TNF-α).
References
Validation & Comparative
Comparative Immunogenicity of LCMV GP (61-80) Across Mouse Strains: A Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunogenicity of the Lymphocytic Choriomeningitis Virus (LCMV) glycoprotein-derived peptide GP (61-80) in different laboratory mouse strains. The data presented herein is crucial for researchers selecting appropriate animal models for studies involving T-cell immunity, vaccine development, and immunotherapeutic strategies targeting viral antigens.
Executive Summary
The immunogenicity of the LCMV GP (61-80) peptide is strictly dependent on the Major Histocompatibility Complex (MHC) class II haplotype of the mouse strain. It is a well-established, immunodominant CD4+ T-cell epitope in C57BL/6 mice, which possess the H-2b haplotype and express the I-A b MHC class II molecule. In contrast, this peptide is not immunogenic in BALB/c mice (H-2d haplotype), which express I-A d. Data regarding the immunogenicity of GP (61-80) in C3H mice (H-2k haplotype) is not readily available in the current scientific literature, suggesting a likely lack of response or that it has not been a focus of investigation. This guide summarizes the experimental evidence supporting these conclusions, provides detailed protocols for validation, and illustrates the underlying immunological pathways.
Data Presentation: Immunogenicity of LCMV GP (61-80)
The following table summarizes the CD4+ T-cell response to the LCMV GP (61-80) peptide in different mouse strains based on intracellular cytokine staining (ICS) and Enzyme-Linked Immunospot (ELISpot) assays.
| Mouse Strain | H-2 Haplotype | MHC Class II Allele | Immunogenicity of GP (61-80) | Representative Data (IFN-γ Response) |
| C57BL/6 | H-2b | I-A | ||
| b | High | ICS: 0.25% - 3.04% of CD4+ T-cells[1] | ||
| ELISpot: >200 Spot Forming Cells (SFCs) / 10 | ||||
| 6 CD4+ T-cells[1] | ||||
| BALB/c | H-2d | I-A | ||
| d | None Detected | Not reported as an immunogenic epitope in this strain. Other epitopes like NP6-20 and Z31-45 are recognized. | ||
| C3H | H-2k | I-A | ||
| k | Not Determined | No available data on the immunogenicity of GP (61-80) in this strain. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate these findings.
Mouse Infection Protocol for Induction of LCMV-Specific T-Cell Responses
-
Virus Strain: LCMV Armstrong (for acute infection).
-
Mice: 6-8 week old C57BL/6, BALB/c, and C3H mice.
-
Infection Route: Intraperitoneal (i.p.) injection.
-
Dose: 2 x 10 5 Plaque Forming Units (PFU) of LCMV Armstrong per mouse.
-
Procedure:
-
Thaw a stock aliquot of LCMV Armstrong.
-
Dilute the virus to the desired concentration in sterile phosphate-buffered saline (PBS).
-
Inject each mouse i.p. with the viral suspension.
-
House the mice under appropriate biosafety conditions.
-
Spleens are typically harvested for immunological analysis 8 days post-infection, which corresponds to the peak of the primary T-cell response.
-
Intracellular Cytokine Staining (ICS) for IFN-γ
-
Objective: To quantify the percentage of GP (61-80)-specific CD4+ T-cells producing IFN-γ.
-
Materials:
-
Single-cell suspension of splenocytes from infected mice.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
LCMV GP (61-80) peptide (or the more specific core epitope GP (66-80)).
-
Brefeldin A (protein transport inhibitor).
-
Fluorescently conjugated antibodies against mouse CD4, and IFN-γ.
-
Fixation and permeabilization buffers.
-
Flow cytometer.
-
-
Procedure:
-
Prepare a single-cell suspension of splenocytes.
-
Plate 1-2 x 10 6 splenocytes per well in a 96-well plate.
-
Stimulate the cells with LCMV GP (61-80) peptide (typically 1-5 µg/mL) for 5-6 hours at 37°C in the presence of Brefeldin A. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
After stimulation, wash the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data by gating on CD4+ lymphocytes and determining the percentage of IFN-γ positive cells.[1][2]
-
IFN-γ ELISpot Assay
-
Objective: To enumerate the frequency of GP (61-80)-specific, IFN-γ-secreting cells.
-
Materials:
-
ELISpot plates pre-coated with anti-IFN-γ capture antibody.
-
Single-cell suspension of splenocytes (or purified CD4+ T-cells) from infected mice.
-
LCMV GP (61-80) peptide.
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase).
-
Substrate for the enzyme.
-
ELISpot reader.
-
-
Procedure:
-
Prepare ELISpot plates by coating with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash and block the plates.
-
Add splenocytes (typically 2-4 x 10 5 cells/well) or purified CD4+ T-cells to the wells.
-
Stimulate the cells with LCMV GP (61-80) peptide.
-
Incubate for 18-24 hours at 37°C.
-
Wash the plates to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash and add the enzyme-conjugate.
-
Wash and add the substrate to develop the spots.
-
Stop the reaction and count the spots using an ELISpot reader.[1]
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key immunological pathway and the experimental workflow for validating the immunogenicity of LCMV GP (61-80).
Conclusion
The validation of the immunogenicity of the LCMV GP (61-80) peptide is highly dependent on the choice of mouse strain. For researchers aiming to study CD4+ T-cell responses to this specific epitope, the C57BL/6 mouse is the appropriate model. Conversely, BALB/c mice do not mount a CD4+ T-cell response to GP (61-80) and are therefore unsuitable for such studies. The lack of data for C3H mice highlights an area for potential future investigation. The experimental protocols and workflows provided in this guide offer a robust framework for the validation and comparative analysis of T-cell epitopes in preclinical research.
References
A Comparative Guide to Viral Epitopes: LCMV GP (61-80) vs. NP396
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two well-characterized viral epitopes from the Lymphocytic Choriomeningitis Virus (LCMV): the glycoprotein-derived peptide GP (61-80) and the nucleoprotein-derived peptide NP396. Understanding the distinct immunological properties of these epitopes is crucial for research in T-cell immunology, vaccine development, and the study of host-pathogen interactions.
Core Comparison of LCMV GP (61-80) and NP396
The fundamental difference between these two epitopes lies in the type of T-cell response they elicit. GP (61-80) is a classic MHC class II-restricted epitope that activates CD4+ "helper" T cells, which are central to orchestrating the adaptive immune response. In contrast, NP396 is an MHC class I-restricted epitope that activates CD8+ "killer" T cells, responsible for directly eliminating virus-infected cells. This distinction governs their roles in antiviral immunity and their behavior in different phases of infection.
| Feature | LCMV GP (61-80) | LCMV NP396 (NP396-404) |
| Virus and Protein Source | Lymphocytic Choriomeningitis Virus (LCMV), Glycoprotein | Lymphocytic Choriomeningitis Virus (LCMV), Nucleoprotein |
| T-Cell Response | CD4+ T-cell epitope[1][2][3] | CD8+ T-cell epitope[1][4] |
| MHC Restriction | I-Ab (MHC Class II) in C57BL/6 mice | H-2Db (MHC Class I) in C57BL/6 mice |
| Immunodominance | Immunodominant for CD4+ T-cell responses. The core epitope is GP67-77. | Immunodominant for CD8+ T-cell responses, often co-dominant with GP33-41. |
| Antigen Processing Pathway | Primarily exogenous pathway, though studies suggest a lysosome-independent pathway for this specific epitope. | Endogenous pathway, presented on the surface of infected cells. |
| Role in Acute Infection | Primes and activates CD4+ helper T cells, which are crucial for the development of robust CD8+ T-cell and B-cell responses. | Elicits a strong cytotoxic T-lymphocyte (CTL) response that is critical for clearing the acute viral infection. |
| Response in Chronic Infection | CD4+ T-cell responses to GP (61-80) can be sustained, though they may become dysfunctional. | The NP396-specific CD8+ T-cell response is often severely exhausted and can be physically deleted during chronic infection. |
| MHC Binding Affinity | High affinity for I-Ab. One study reported a 26-fold higher 2D affinity compared to a self-antigen epitope. | Forms a very stable complex with H-2Db, indicative of high binding affinity. |
| Naive T-Cell Precursor Frequency | While a precise number is not consistently reported, its immunodominance suggests a relatively high precursor frequency for a CD4+ epitope. Studies with SMARTA transgenic mice, which have T-cells specific for GP (61-80), are widely used, highlighting its significance. | Estimated to be approximately 1 in 120,000 to 1 in 164,000 naive CD8+ T cells. This is considered a lower frequency compared to the co-dominant GP33 epitope. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are foundational for the characterization and comparison of viral epitopes.
Intracellular Cytokine Staining (ICS) for T-Cell Function
This assay is used to identify and quantify T-cells that produce specific cytokines upon stimulation with an epitope.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from LCMV-infected mice.
-
Epitope Stimulation: Incubate the cells with the GP (61-80) peptide (for CD4+ T-cell analysis) or the NP396 peptide (for CD8+ T-cell analysis) at a concentration of 1-5 µg/mL for 5-6 hours at 37°C. Include a protein transport inhibitor, such as Brefeldin A, to cause cytokines to accumulate within the cell.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD4, CD8, and CD44, to identify specific T-cell populations.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+ or CD8+ T-cells that are producing specific cytokines in response to the epitope.
ELISPOT (Enzyme-Linked Immunospot) Assay for Quantifying Secreting Cells
The ELISPOT assay is a highly sensitive method to quantify the number of cells secreting a specific cytokine.
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).
-
Cell Incubation: Add a known number of splenocytes or PBMCs to each well, along with the GP (61-80) or NP396 peptide. Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugation: Add an enzyme-conjugated streptavidin (e.g., streptavidin-alkaline phosphatase).
-
Spot Development: Add a substrate that precipitates upon enzymatic cleavage, forming a colored spot at the location of each cytokine-secreting cell.
-
Analysis: Count the number of spots in each well using an ELISPOT reader to determine the frequency of epitope-specific, cytokine-producing cells.
MHC Tetramer Staining for T-Cell Enumeration
MHC tetramers are fluorescently labeled complexes of four MHC molecules bound to a specific peptide epitope. They allow for the direct visualization and quantification of epitope-specific T-cells.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs.
-
Tetramer Staining: Incubate the cells with a phycoerythrin (PE) or allophycocyanin (APC) labeled I-Ab/GP (61-80) tetramer (for CD4+ T-cells) or H-2Db/NP396 tetramer (for CD8+ T-cells) for 30-60 minutes at room temperature or 37°C.
-
Surface Staining: Following tetramer incubation, add fluorescently labeled antibodies against CD4, CD8, and other surface markers.
-
Washing: Wash the cells to remove unbound tetramers and antibodies.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the CD4+ or CD8+ T-cell population and then identify the cells that are positive for the tetramer staining.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in T-cell activation and the workflows for their analysis is essential for a comprehensive understanding.
T-Cell Receptor (TCR) Signaling Pathway
Upon recognition of the peptide-MHC complex, the T-cell receptor initiates a signaling cascade that leads to T-cell activation, proliferation, and differentiation into effector cells.
Caption: TCR Signaling Cascade.
Experimental Workflow for Epitope Comparison
This diagram outlines the typical workflow for comparing the immunogenicity and T-cell responses to different viral epitopes.
References
- 1. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing the CD4+ T Cell Precursor Frequency Leads to Competition for IFN-γ Thereby Degrading Memory Cell Quantity and Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lymphocytic Choriomeningitis Virus Infection Yields Overlapping CD4+ and CD8+ T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous Naive CD8+ T Cell Precursor Frequency Regulates Primary and Memory Responses to Infection - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of T Cell Cross-Reactivity: A Guide Focused on LCMV GP (61-80)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of T cell cross-reactivity, with a central focus on the well-characterized CD4+ T cell response to the Lymphocytic Choriomeningitis Virus (LCMV) glycoprotein-derived peptide, GP (61-80). Understanding the principles of T cell cross-reactivity is paramount for the rational design of vaccines and immunotherapies, as well as for anticipating and mitigating off-target effects in drug development. This document will delve into the experimental data demonstrating heterologous immunity, provide detailed protocols for assessing T cell responses, and visualize key experimental workflows and signaling pathways.
The Concept of T Cell Cross-Reactivity
T cell recognition is a highly specific process governed by the interaction between the T cell receptor (TCR) and a peptide presented by a Major Histocompatibility Complex (MHC) molecule. However, a single TCR can recognize multiple, structurally similar peptide-MHC complexes. This phenomenon, known as T cell cross-reactivity, has profound implications for immunity. It can be beneficial, leading to heterologous immunity where an immune response to one pathogen confers protection against another. Conversely, it can be detrimental, contributing to autoimmune diseases and off-target toxicities in immunotherapies.
The LCMV GP (61-80) epitope is an immunodominant target for CD4+ T cells in C57BL/6 mice and has been instrumental in studying the intricacies of T cell memory and cross-reactivity. Research has shown that the core of this epitope lies within the amino acid sequence GP (67-77).[1][2]
Heterologous Immunity and Cross-Reactivity Involving LCMV GP (61-80)-Specific T Cells
While direct quantitative comparisons of various viral peptides stimulating LCMV GP (61-80)-primed T cells are not extensively documented in single studies, the concept of heterologous immunity provides strong evidence for cross-reactive potential. Studies involving sequential infections with different viruses have demonstrated that the memory T cell pool generated in response to LCMV can influence the outcome of a subsequent infection with an unrelated virus.
Data from Heterologous Infection Models
The following table summarizes key findings from studies investigating the response of T cells, including those specific for LCMV GP (61-80), in the context of heterologous viral challenges. These studies highlight how a pre-existing memory T cell population can be recalled and participate in an immune response to a different pathogen.
| Primary Pathogen | Secondary Pathogen | T Cell Specificity Studied | Key Findings | Reference |
| LCMV | Murine Cytomegalovirus (MCMV) | LCMV GP (61-80) (CD4+) | MCMV infection leads to a reduction in the number and frequency of LCMV-specific memory CD4+ T cells. | [3] |
| LCMV | Vaccinia Virus (VV) expressing GP (61-80) | LCMV GP (61-80) (CD4+) | Memory CD4+ T cells generated by LCMV infection are reactivated by VV-Ii-GP (61-80) and provide protective immunity. | [4][5] |
| LCMV | Listeria monocytogenes expressing GP (61-80) | LCMV GP (61-80) (CD4+) | Heterologous challenge with Lm-gp61 robustly activates memory CD4+ T cells. |
Note: The studies with Vaccinia Virus and Listeria monocytogenes utilize engineered pathogens expressing the GP (61-80) epitope to demonstrate the recall of a specific memory T cell population in a heterologous context, rather than natural cross-reactivity with a different peptide.
Experimental Protocols for Assessing T Cell Cross-Reactivity
Accurate assessment of T cell responses is crucial for studying cross-reactivity. The following are detailed protocols for commonly used assays.
Intracellular Cytokine Staining (ICS)
This assay allows for the quantification of cytokine-producing cells at a single-cell level.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected animals.
-
Peptide Stimulation: Stimulate 1-2 x 10^6 cells with the relevant peptides (e.g., LCMV GP (61-80) and potential cross-reactive peptides) at a concentration of 1-5 µg/mL in a 96-well plate. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin or anti-CD3/CD28).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator. After 1-2 hours, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion. Continue incubation for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain for surface markers (e.g., CD4, CD8, memory markers like CD44, CD62L) with fluorescently conjugated antibodies for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently conjugated antibodies for 30-45 minutes at 4°C or room temperature.
-
Data Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer and analyze the percentage of cytokine-producing cells within the T cell population of interest.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to detect and quantify the number of cytokine-secreting cells.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C.
-
Plate Blocking: Wash the plate and block with sterile cell culture medium containing 10% fetal bovine serum for at least 30 minutes at room temperature.
-
Cell Plating and Stimulation: Prepare a single-cell suspension and add a defined number of cells (e.g., 2-5 x 10^5 cells/well) to the wells. Add the stimulating peptides (LCMV GP (61-80) and test peptides) at an appropriate concentration.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Detection: Wash the plate to remove cells. Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add a substrate solution that will form a colored precipitate. Stop the reaction by washing with water once spots have developed.
-
Analysis: Allow the plate to dry completely. Count the number of spots in each well using an automated ELISpot reader.
Peptide-MHC Tetramer Staining
This technique allows for the direct visualization and quantification of antigen-specific T cells based on their TCR specificity.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest.
-
Tetramer Staining: Incubate 1-2 x 10^6 cells with the fluorescently labeled peptide-MHC class II tetramer (e.g., I-A(b) loaded with GP (61-80) peptide) for 60-90 minutes at 37°C. The staining for class II tetramers is often performed at 37°C to improve signal intensity.
-
Surface Antibody Staining: Following tetramer incubation, add a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD4, CD44) and incubate for 30 minutes at 4°C.
-
Washing: Wash the cells with FACS buffer.
-
Data Acquisition and Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the frequency of tetramer-positive cells within the CD4+ T cell population.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing T Cell Cross-Reactivity
Caption: Workflow for assessing T cell cross-reactivity.
T Cell Receptor (TCR) Signaling Pathway
Upon recognition of the cognate peptide-MHC complex, the TCR initiates a complex signaling cascade leading to T cell activation, proliferation, and differentiation into effector and memory cells.
Caption: Simplified T Cell Receptor signaling pathway.
Conclusion
The study of T cell cross-reactivity, particularly through well-established models like the LCMV GP (61-80) system, provides invaluable insights for the broader fields of immunology and drug development. While the direct identification of a broad panel of naturally occurring cross-reactive viral peptides for LCMV GP (61-80)-specific CD4+ T cells requires further investigation, the principles of heterologous immunity clearly demonstrate the potential for such interactions. The experimental frameworks and data presented in this guide offer a solid foundation for researchers to design and interpret their own studies on T cell cross-reactivity, ultimately contributing to the development of safer and more effective immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous Immunity and Persistent Murine Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsu.edu [ohsu.edu]
- 5. academic.oup.com [academic.oup.com]
Confirming the Specificity of LCMV GP (61-80) Induced T Cell Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The lymphocytic choriomeningitis virus (LCMV) glycoprotein peptide spanning amino acids 61-80 (GP 61-80) is a cornerstone for studying CD4+ T cell responses in the context of viral infections. Its immunodominance in C57BL/6 mice makes it an invaluable tool for immunological research.[1][2][3] This guide provides a comparative overview of the experimental data and methodologies used to confirm the specificity of the T cell response induced by this critical epitope.
Data Presentation: Quantitative Analysis of LCMV GP (61-80)-Specific T Cell Responses
The magnitude of the T cell response to LCMV GP (61-80) is a key indicator of its immunogenicity. The following tables summarize quantitative data from studies characterizing this response.
| Parameter | Method | Mouse Strain | Time Point | Result | Reference |
| Frequency of GP(61-80)-specific CD4+ T cells | pMHC II Tetramer | C57BL/6 | Day 8 post-infection | 8.9 ± 0.4% of CD4+ T cells | [4] |
| Frequency of GP(61-80)-specific CD4+ T cells | 2D Adhesion Analysis | C57BL/6 | Day 8 post-infection | 33.7 ± 4.8% of CD4+ T cells | [4] |
| IFN-γ producing CD4+ T cells against GP(66-80) | Intracellular Cytokine Staining (ICCS) | C57BL/6 | Day 8 post-infection | ~3% of total CD4+ T cells |
Note: Discrepancies in frequencies between methods can be attributed to the lower affinity of some T cell interactions that may not be detected by tetramer staining but are captured by more sensitive adhesion-based assays.
Comparative Analysis of Core Epitopes
While the 20-amino acid peptide GP (61-80) is widely used, research has identified a more precise core epitope.
| Peptide | Description | Key Findings | Reference |
| GP (61-80) | The originally identified immunodominant CD4+ T cell epitope. | Induces a robust CD4+ T cell response. | |
| GP (67-77) | The minimal core epitope for CD4+ T cell recognition. | Elicits a slightly greater magnitude of response compared to the full GP (61-80) peptide in some assays. Also contains a nested CD8+ T cell epitope restricted by D^b. |
Experimental Protocols: Methodologies for Specificity Confirmation
Accurate assessment of T cell specificity is paramount. Below are detailed protocols for key experiments used to validate the response to LCMV GP (61-80).
Intracellular Cytokine Staining (ICCS) for IFN-γ
This assay is a workhorse for quantifying antigen-specific T cells based on their cytokine production.
-
Objective: To determine the frequency of T cells that produce IFN-γ in response to stimulation with the LCMV GP (61-80) peptide.
-
Methodology:
-
Cell Preparation: Isolate splenocytes from LCMV-infected mice (e.g., C57BL/6) at the desired time point post-infection (e.g., day 8 for peak response).
-
In Vitro Restimulation: Culture the splenocytes in the presence of the LCMV GP (61-80) peptide (typically at 1 µg/mL). Include a negative control (no peptide or an irrelevant peptide) and a positive control (e.g., a mitogen like PMA/Ionomycin).
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final hours of culture to trap cytokines intracellularly.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD4 and CD8.
-
Fixation and Permeabilization: Fix the cells and permeabilize the cell membrane to allow for intracellular antibody staining.
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody against IFN-γ.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the data to determine the percentage of CD4+ T cells that are IFN-γ positive.
-
MHC Class II Tetramer Staining
MHC tetramers allow for the direct visualization and quantification of antigen-specific T cells.
-
Objective: To identify and enumerate CD4+ T cells with T cell receptors (TCRs) that specifically bind to the I-A^b-GP(66-77) complex.
-
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from LCMV-infected mice.
-
Tetramer Staining: Incubate the cells with a fluorescently labeled I-A^b tetramer folded with the GP(66-77) peptide. It is crucial to use the minimal core epitope for optimal tetramer binding.
-
Surface Marker Staining: Co-stain the cells with antibodies against CD4, CD44 (to identify activated/memory cells), and a viability dye.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, gating on live, CD4+ lymphocytes to determine the percentage of tetramer-positive cells.
-
In Vivo Specificity Confirmation using Recombinant Viruses
To confirm that the T cell response is antigen-specific and provides protection in vivo, recombinant viruses expressing the epitope of interest can be utilized.
-
Objective: To demonstrate that memory CD4+ T cells specific for GP (61-80) can be reactivated and confer protection against a heterologous virus expressing this epitope.
-
Methodology:
-
Generation of LCMV-immune mice: Infect C57BL/6 mice with LCMV to generate a memory CD4+ T cell population specific for GP (61-80).
-
Challenge with Recombinant Virus: After the memory response is established (e.g., >30 days post-infection), challenge the LCMV-immune mice and a control group of naive mice with a recombinant Vaccinia virus engineered to express the GP (61-80) epitope targeted to the MHC-II pathway (VacV-Ii-GP 61-80).
-
Assessment of Protection: Monitor viral titers in the infected tissue (e.g., skin) at a specific time point post-challenge. A significant reduction in viral load in the LCMV-immune mice compared to the naive controls demonstrates antigen-specific protection.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for confirming the specificity of the T cell response to LCMV GP (61-80).
Caption: Workflow for Confirming LCMV GP (61-80) T Cell Specificity.
References
A Comparative Analysis of LCMV GP (61-80) and its Core Epitope GP (67-77)
For Researchers, Scientists, and Drug Development Professionals
The study of viral immunology and the development of effective vaccines and immunotherapies rely on a precise understanding of T-cell epitopes. Within the lymphocytic choriomeningitis virus (LCMV) glycoprotein (GP), the peptide spanning amino acids 61-80 has been a focal point for immunological research. This guide provides a detailed comparative analysis of the well-established CD4+ T-cell epitope, LCMV GP (61-80), and its identified core immunodominant epitope, GP (67-77). This comparison is supported by experimental data to inform researchers in their selection and application of these critical immunological tools.
Peptide Characteristics
| Feature | LCMV GP (61-80) | LCMV GP (67-77) |
| Amino Acid Sequence | GLKGPDIYKGVYQFKSVEFD[1][2] | DIYKGVYQFKS |
| Molecular Weight | ~2290.6 g/mol [3] | Not specified |
| Description | A 20-amino acid peptide fragment of LCMV glycoprotein. | An 11-amino acid core motif within GP (61-80).[4][5] |
| Primary Function | Induces a specific CD4+ T-cell response. | Identified as the immunodominant, I-Ab-restricted CD4+ T-cell core epitope. |
Immunological Performance: A Head-to-Head Comparison
Experimental evidence reveals nuanced differences in the immunological activity of the full-length peptide versus its core epitope. While both are potent stimulators of the immune system, their efficiency can vary depending on the context of the T-cell population being studied.
| Experimental Outcome | LCMV GP (61-80) | LCMV GP (67-77) | Reference |
| CD4+ T-Cell Line/Clone IFNγ Response | Elicits a maximal IFNγ response. | Induces approximately two-thirds of the maximal IFNγ response compared to GP (61-80). | |
| Primary CD4+ T-Cell IFNγ Response | Strong IFNγ induction. | Consistently elicits a slightly greater IFNγ response. | |
| MHC Restriction | Primarily recognized by CD4+ T-cells via MHC class II (I-Ab). | Dual MHC restriction: recognized by CD4+ T-cells via MHC class II (I-Ab) and by CD8+ T-cells via MHC class I (Db). | |
| Functional Avidity (EC50) for CD4+ T-cells | No significant difference observed between the two peptides. | No significant difference observed between the two peptides. |
The observation that the shorter GP (67-77) peptide can induce a stronger response in primary T-cells suggests that the flanking residues in the longer GP (61-80) peptide may, in some instances, interfere with T-cell receptor (TCR) recognition for a subset of virus-specific CD4+ T-cells.
Experimental Protocols
A variety of sophisticated techniques are employed to dissect the immunological properties of these peptides. Below are summaries of key experimental methodologies.
Intracellular Cytokine Staining (ICCS) for IFNγ
This assay is a cornerstone for measuring T-cell activation.
-
Cell Stimulation: Splenocytes or peripheral blood mononuclear cells (PBMCs) are stimulated ex vivo with the peptide of interest (e.g., LCMV GP (61-80) or GP (67-77)) for several hours. A protein transport inhibitor, such as Brefeldin A, is added to trap cytokines intracellularly.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD4 and CD8, to identify specific T-cell populations.
-
Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are incubated with a fluorescently labeled antibody specific for IFNγ.
-
Flow Cytometry Analysis: The percentage of IFNγ-producing cells within the CD4+ or CD8+ T-cell population is quantified using a flow cytometer.
ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFNγ).
-
Cell Incubation: Isolated immune cells (e.g., splenocytes) are added to the wells along with the stimulating peptide.
-
Cytokine Capture: As cells secrete the cytokine, it is captured by the antibody on the plate surface.
-
Detection: After removing the cells, a biotinylated detection antibody for the cytokine is added, followed by a streptavidin-enzyme conjugate.
-
Spot Formation: A substrate is added that precipitates upon enzymatic reaction, forming a visible spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted to determine the frequency of antigen-specific T-cells.
MHC Tetramer Staining
This technique allows for the direct visualization and quantification of antigen-specific T-cells.
-
Tetramer Production: Recombinant MHC class I or class II molecules are folded with the specific peptide epitope (e.g., GP (67-77)) and biotinylated. These monomers are then tetramerized using fluorescently labeled streptavidin.
-
Cell Staining: Isolated lymphocytes are incubated with the fluorescent MHC tetramer, which binds to T-cells expressing the specific TCR.
-
Co-staining: Cells are also stained with antibodies against surface markers like CD4 and CD8.
-
Flow Cytometry Analysis: The population of T-cells that are positive for both the tetramer and the relevant lineage marker is quantified.
Signaling and Experimental Workflows
To visualize the complex processes involved in T-cell recognition and the experimental procedures used to study them, the following diagrams are provided.
References
- 1. innopep.com [innopep.com]
- 2. NB-64-78703-500mg | LCMV GP (61-80) [232598-19-5] Clinisciences [clinisciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating LCMV GP (61-80) as a Positive Control in Immunological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in the validation of immunological assays. The lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide, GP (61-80), is a widely utilized positive control for assays measuring CD4+ T-cell responses, particularly in the context of C57BL/6 mice. This guide provides an objective comparison of LCMV GP (61-80) with alternative controls, supported by experimental data, detailed protocols, and visual workflows to aid in its effective implementation.
The LCMV GP (61-80) peptide is a well-characterized, immunodominant epitope that elicits a robust CD4+ T-cell response in C57BL/6 mice, being restricted by the MHC class II molecule I-Ab.[1][2][3][4] Its consistent and potent ability to induce cytokine production and proliferation in T-cells makes it a reliable tool for confirming the integrity of assay components and the responsiveness of the biological system.
Performance Data of LCMV GP (61-80) in Immunological Assays
The efficacy of LCMV GP (61-80) as a positive control has been demonstrated across various standard immunological assays. The following tables summarize quantitative data from published studies, showcasing its performance in stimulating T-cell responses.
| Assay Type | Cell Source | Peptide Concentration | Readout | Reference |
| Intracellular Cytokine Staining (ICS) | Splenocytes from LCMV-infected C57BL/6 mice | 5 µg/mL | IFN-γ, TNF-α, IL-2 production in CD4+ T-cells | [5] |
| Intracellular Cytokine Staining (ICS) | Splenocytes from LCMV-infected C57BL/6 mice | 4 µg/mL | IFN-γ production in CD4+ T-cells | |
| Intracellular Cytokine Staining (ICS) | Splenocytes from LCMV-infected C57BL/6 mice | 1 µg/mL | IFN-γ production in CD4+ T-cells | |
| ELISpot | Splenocytes from LCMV-infected mice | Not specified | IFN-γ secretion |
Comparison with Alternative Positive Controls
While LCMV GP (61-80) is a robust choice, other peptides can also serve as positive controls, depending on the specific experimental context. The selection of a positive control should consider the T-cell subset of interest (CD4+ or CD8+) and the MHC haplotype of the experimental model.
| Positive Control | T-Cell Subset | MHC Restriction | Key Advantages |
| LCMV GP (61-80) | CD4+ | I-Ab | Well-characterized, strong immunodominant response in C57BL/6 mice. |
| LCMV NP (309-328) | CD4+ | I-Ab | Another well-defined LCMV-derived CD4+ T-cell epitope in C57BL/6 mice. |
| LCMV GP (33-41) | CD8+ | H-2Db | An immunodominant CD8+ T-cell epitope, useful for validating CD8+ T-cell assays. |
| Ovalbumin (OVA) Peptides (e.g., OVA323-339 for CD4+, OVA257-264 for CD8+) | CD4+ or CD8+ | Varies with peptide and MHC haplotype | Widely used model antigens, commercially available and well-characterized for various mouse strains. |
| Phytohemagglutinin (PHA) or Concanavalin A (ConA) | Polyclonal T-cells | N/A (MHC-independent) | Mitogens that induce strong, non-specific T-cell activation, useful for assessing overall cell viability and reactivity. |
| Staphylococcal Enterotoxin B (SEB) | Polyclonal T-cells | Varies with Vβ chain | Superantigen that activates a large proportion of T-cells, providing a potent positive control. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of LCMV GP (61-80) as a positive control. Below are representative protocols for Intracellular Cytokine Staining (ICS) and ELISpot assays.
Intracellular Cytokine Staining (ICS) Protocol
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from LCMV-infected or immunized C57BL/6 mice.
-
Stimulation: Resuspend cells in complete RPMI medium and plate in a 96-well plate. Add LCMV GP (61-80) peptide to a final concentration of 1-5 µg/mL. Include a negative control (no peptide) and a positive mitogen control (e.g., PMA/Ionomycin).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 1 hour.
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A, to the culture and incubate for an additional 4-5 hours.
-
Surface Staining: Wash the cells and stain for surface markers (e.g., CD4, CD8) according to standard protocols.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently labeled antibodies.
-
Data Acquisition: Acquire data using a flow cytometer and analyze the percentage of cytokine-producing cells within the CD4+ T-cell population.
ELISpot Protocol
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-cytokine (e.g., anti-IFN-γ) capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer.
-
Cell Plating: Prepare a single-cell suspension of splenocytes and add them to the wells.
-
Stimulation: Add LCMV GP (61-80) peptide to the appropriate wells. Include negative and positive controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the recommended duration (typically 18-24 hours).
-
Detection: Wash the plate and add a biotinylated anti-cytokine detection antibody.
-
Enzyme Conjugation: After incubation and washing, add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Development: Add a substrate solution to develop the spots.
-
Analysis: Wash and dry the plate, then count the spots using an ELISpot reader.
Visualizing Key Processes
To further clarify the underlying biology and experimental design, the following diagrams illustrate the T-cell activation pathway, a typical experimental workflow for validating a positive control, and the logical considerations for selecting an appropriate positive control.
References
A Researcher's Guide to Selecting Commercial LCMV GP (61-80) Peptides
For researchers in immunology and drug development, the quality and consistency of synthetic peptides are paramount for obtaining reliable and reproducible experimental results. The lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide GP (61-80) is a critical tool for studying CD4+ T-cell responses. This guide provides a framework for comparing commercially available LCMV GP (61-80) peptides, offering a side-by-side look at supplier specifications and detailing essential experimental protocols for independent validation.
Commercial Supplier Overview
Several biotechnology companies offer the LCMV GP (61-80) peptide. Below is a summary of specifications as advertised by prominent vendors. Researchers are encouraged to request certificates of analysis (CoA) and any available in-house quality control data for the specific lot they intend to purchase.
| Supplier | Sequence | Purity | Amount | Format |
| JPT Peptide Technologies | H-GLKGPDIYKGVYQFKSVEFD-OH[1] | > 90% (HPLC/MS)[1] | 1 mg[1] | Freeze-dried[1] |
| MedchemExpress | Not explicitly stated, but implied to be the standard sequence | 99.80%[2] | Varies | Solid |
| KareBay Biochem | H-Gly-Leu-Lys-Gly-Pro-Asp-Ile-Tyr-Lys-Gly-Val-Tyr-Gln-Phe-Lys-Ser-Val-Glu-Phe-Asp-OH | Not specified | Varies | Not specified |
| Eurogentec | GLKGPDIYKGVYQFKSVEFD | Not specified | 1 mg | Not specified |
| InnoPep | GLKGPDIYKGVYQFKSVEFD | > 95% by HPLC | Varies | Not specified |
| Ace Therapeutics | Not explicitly stated | 98.01% | Varies | Not specified |
| InvivoChem | Not explicitly stated | ≥98% | Varies | Not specified |
Note: The sequence for LCMV GP (61-80) is generally conserved as GLKGPDIYKGVYQFKSVEFD. Purity levels and analytical methods for its determination can vary between suppliers.
Experimental Protocols for Peptide Validation
To ensure the quality and functional activity of a commercial peptide, independent verification is crucial. The following are standard protocols for assessing peptide purity, identity, and biological function.
Peptide Purity and Identity Verification
A. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the peptide preparation.
-
Methodology:
-
Reconstitute the lyophilized peptide in a suitable solvent, typically sterile water or a buffer like PBS, to a known concentration (e.g., 1 mg/mL).
-
Inject a small volume (e.g., 10-20 µL) of the peptide solution into a reverse-phase HPLC column (e.g., C18).
-
Elute the peptide using a gradient of two mobile phases, such as 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
The purity is calculated as the area of the main peptide peak relative to the total area of all peaks.
-
B. Mass Spectrometry (MS)
-
Objective: To confirm the identity of the peptide by verifying its molecular weight.
-
Methodology:
-
Introduce the peptide sample into a mass spectrometer (e.g., MALDI-TOF or ESI-MS).
-
Ionize the peptide molecules and separate them based on their mass-to-charge ratio (m/z).
-
Compare the observed molecular weight to the theoretical molecular weight of the LCMV GP (61-80) peptide (approximately 2290.6 g/mol ).
-
Functional Assay: T-Cell Activation
The primary function of the LCMV GP (61-80) peptide is to stimulate a CD4+ T-cell response. This can be quantified using methods like ELISpot or intracellular cytokine staining (ICS).
A. Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
-
Objective: To quantify the number of peptide-specific, IFN-γ-secreting T-cells.
-
Methodology:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from an LCMV-infected mouse.
-
Add the cells to the wells along with the LCMV GP (61-80) peptide at various concentrations (e.g., 1, 5, and 10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., a mitogen like PHA).
-
Incubate the plate for 18-24 hours at 37°C.
-
Wash the cells and add a biotinylated anti-IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-alkaline phosphatase.
-
Add a substrate solution to develop the spots, where each spot represents a single IFN-γ-secreting cell.
-
Count the spots using an ELISpot reader.
-
B. Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α
-
Objective: To identify and quantify peptide-specific T-cells producing intracellular cytokines.
-
Methodology:
-
Isolate splenocytes or PBMCs from an LCMV-infected mouse.
-
Stimulate the cells with the LCMV GP (61-80) peptide (e.g., 1 µg/mL) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). Include negative and positive controls.
-
Wash the cells and stain for surface markers, such as CD4.
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines, such as IFN-γ and TNF-α, using fluorescently labeled antibodies.
-
Analyze the cells by flow cytometry, gating on the CD4+ T-cell population to determine the percentage of cells producing the cytokines of interest.
-
Experimental and Logical Workflow
A systematic approach is necessary for a robust comparison of peptides from different vendors. The following diagram illustrates a logical workflow for this process.
By following this guide, researchers can make an informed decision when selecting a commercial source for the LCMV GP (61-80) peptide, ensuring the use of high-quality reagents for their studies.
References
A Comparative Guide to LCMV Epitope-Specific Immune Responses: GP (61-80) vs. GP33
For researchers, scientists, and drug development professionals, understanding the nuances of epitope-specific immune responses is critical for designing effective vaccines and immunotherapies. In the context of Lymphocytic Choriomeningitis Virus (LCMV), a widely used model in immunology, the glycoprotein (GP)-derived epitopes GP (61-80) and GP33-41 elicit distinct and well-characterized T-cell responses. This guide provides an objective comparison of these two key epitopes, supported by experimental data and detailed methodologies.
The immune response to LCMV is a cornerstone of immunological research, offering profound insights into T-cell activation, memory formation, and viral clearance. Within the LCMV proteome, specific epitopes are recognized by T-cells, initiating an adaptive immune cascade. Among the most studied are GP (61-80), a CD4+ T-cell epitope, and GP33-41 (commonly referred to as GP33), a dominant CD8+ T-cell epitope.[1][2][3] This guide will dissect the characteristics of the immune responses generated against these two epitopes.
Core Distinctions: CD4+ vs. CD8+ T-Cell Responses
The most fundamental difference between the immune responses to GP (61-80) and GP33 lies in the primary T-cell lineage they activate. GP (61-80) is recognized by CD4+ T-helper cells in the context of MHC class II molecules, specifically I-Ab in C57BL/6 mice.[4][5] In contrast, GP33 is an immunodominant epitope for CD8+ cytotoxic T lymphocytes (CTLs), presented by the MHC class I molecule H-2Db. This initial divergence in T-cell recognition dictates the downstream effector functions.
The transgenic SMARTA mouse model, which expresses a T-cell receptor (TCR) specific for LCMV GP (61-80), has been instrumental in elucidating the role of the CD4+ T-cell response in LCMV infection. Similarly, the P14 transgenic mouse model, with CD8+ T-cells specific for GP33, has been pivotal in studying CTL responses.
Quantitative Comparison of Immune Responses
The magnitude and characteristics of the T-cell responses to GP (61-80) and GP33 have been quantified through various immunological assays. The following tables summarize key quantitative data from studies using the Armstrong strain of LCMV in C57BL/6 mice.
| Parameter | LCMV GP (61-80) (CD4+ Response) | LCMV GP33 (CD8+ Response) | Reference |
| Responding T-Cell Population | CD4+ T-cells | CD8+ T-cells | |
| MHC Restriction | I-Ab (MHC Class II) | H-2Db (MHC Class I) | |
| Peak Frequency of Responding Cells (Spleen, Day 8-10 post-infection) | ~2% of total CD4+ T-cells producing IL-2 | 50-70% of total CD8+ T-cells are LCMV-specific (GP33 is a major component) | |
| Primary Cytokine Production | IFN-γ, IL-2, TNF-α (Th1 skewed) | IFN-γ, TNF-α, Granzyme B | |
| Immunodominance | Immunodominant CD4+ T-cell epitope | One of the most immunodominant CD8+ T-cell epitopes |
Functional Differences in T-Cell Responses
GP (61-80) Specific CD4+ T-Cell Response:
The CD4+ T-cell response to GP (61-80) is characterized by a strong Th1 polarization, with cells producing significant amounts of IFN-γ, IL-2, and TNF-α. This response is crucial for providing "help" to B-cells for antibody production and for the priming and maintenance of CD8+ T-cell responses. Studies have shown that the GP (61-80) specific CD4+ T-cell response is critical for controlling chronic LCMV infection.
GP33 Specific CD8+ T-Cell Response:
The GP33-specific CD8+ T-cell response is a classic cytotoxic T-lymphocyte (CTL) response. Upon recognition of the GP33 peptide on infected cells, these CTLs release cytotoxic granules containing perforin and granzymes to directly kill the target cells. They are also potent producers of IFN-γ and TNF-α. The GP33 response, along with responses to other epitopes like NP396, forms the bulk of the anti-viral CD8+ T-cell response that is essential for clearing acute LCMV infection.
Experimental Protocols
The characterization of the immune responses to GP (61-80) and GP33 relies on a set of well-established experimental protocols.
Intracellular Cytokine Staining (ICS) for T-Cell Function
Objective: To quantify the frequency of epitope-specific T-cells producing specific cytokines.
Methodology:
-
Cell Preparation: Single-cell suspensions are prepared from the spleens of LCMV-infected mice.
-
Peptide Stimulation: Splenocytes are stimulated in vitro with the respective peptide (GP (61-80) for CD4+ T-cells or GP33 for CD8+ T-cells) for several hours. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to cause cytokines to accumulate intracellularly.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers such as CD4, CD8, and CD44 to identify specific T-cell populations.
-
Intracellular Staining: Cells are then fixed and permeabilized, followed by staining with fluorescently labeled antibodies against intracellular cytokines like IFN-γ, IL-2, and TNF-α.
-
Flow Cytometry Analysis: The frequency of cytokine-producing cells within the CD4+ or CD8+ T-cell gates is determined using a flow cytometer.
Tetramer Staining for Epitope-Specific T-Cell Enumeration
Objective: To directly visualize and quantify T-cells with receptors specific for a particular peptide-MHC complex.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the spleens of infected mice.
-
Tetramer Staining: Cells are incubated with fluorescently labeled MHC class I (for GP33) or class II (for GP (61-80)) tetramers complexed with the specific peptide.
-
Surface Marker Staining: Co-staining with antibodies against CD8 or CD4 is performed to identify the T-cell lineage.
-
Flow Cytometry Analysis: The percentage of tetramer-positive cells within the CD8+ or CD4+ T-cell population is quantified.
Enzyme-Linked Immunospot (ELISPOT) Assay
Objective: To determine the frequency of cytokine-secreting cells at a single-cell level.
Methodology:
-
Plate Coating: An ELISPOT plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Cell Incubation: Purified CD4+ or CD8+ T-cells are added to the wells along with antigen-presenting cells and the specific peptide (GP (61-80) or GP33).
-
Cytokine Capture: Cells are incubated, allowing secreted cytokines to be captured by the antibody on the plate surface.
-
Detection: A biotinylated detection antibody for the cytokine is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot. Each spot represents a single cytokine-producing cell.
-
Spot Counting: The spots are counted to determine the frequency of antigen-specific cytokine-secreting cells.
Visualizing Experimental Workflows and Signaling
To further clarify the processes involved in studying these epitope responses, the following diagrams illustrate a typical experimental workflow and the fundamental T-cell activation signaling pathway.
References
- 1. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
Validating T Cell Responses: A Comparative Guide to Immunodominant Peptides in Human Studies
For researchers, scientists, and drug development professionals, the selection of appropriate peptide antigens is critical for the accurate assessment of human T cell immunity. While the Lymphocytic Choriomeningitis Virus (LCMV) glycoprotein-derived peptide GP (61-80) is a cornerstone for studying CD4+ T cell responses in murine models, its application in human research is not validated. This guide provides a comprehensive comparison of well-established, immunodominant viral peptides from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus that serve as robust positive controls and model antigens for human T cell assays.
This document outlines the performance of these alternative peptides, supported by experimental data, and provides detailed methodologies for their use in key immunological assays.
Performance Comparison of Immunodominant Human CD4+ T Cell Epitopes
The following table summarizes the characteristics and performance of frequently used viral peptides in stimulating human CD4+ T cell responses. These peptides are derived from common persistent (CMV, EBV) and acute (Influenza) viruses, ensuring a high likelihood of pre-existing memory T cell responses in a broad range of healthy donors.
| Antigen | Protein Source | Peptide Sequence | Common HLA Restriction | Frequency of Responding CD4+ T Cells (in seropositive healthy donors) |
| CMV | pp65 | LPLKMLNIPSINVH (aa 115-127) | HLA-DRB1*0101 | Low ex vivo frequency, detectable after enrichment[1] |
| pp65 | FWDVISTV HTRGIMV (aa 281-295) | HLA-DR53 | Most common response; detectable in all CMV+ individuals tested in some studies[1] | |
| pp65 | Multiple epitopes within the protein | Promiscuous | Median of 0.28% (range 0.015–2.69%) for the pp65 peptide pool[2]; can reach up to 43.8% for total CMV response in some individuals[3] | |
| EBV | BZLF1 | Multiple epitopes within the protein | Promiscuous | Responses are robust and can be detected in the majority of EBV-seropositive individuals[4] |
| Influenza | Matrix Protein 1 (M1) | GLIYNRMGAVTTEV (aa 129-142) | HLA-DR1 | Elicits responses in multiple HLA-DR1+ donors |
| Matrix Protein 1 (M1) | Multiple epitopes within the protein | Promiscuous | Frequencies of M1 reactive T cells ranged from 4/10^6 to 33/10^6 CD4+ T cells | |
| Nucleoprotein (NP) | Multiple epitopes within the protein | Promiscuous | Frequencies of NP reactive T cells ranged from 5/10^6 to 50/10^6 CD4+ T cells |
Experimental Protocols
Detailed methodologies for common T cell assays using these peptides are provided below.
Intracellular Cytokine Staining (ICS)
This protocol is for the detection of cytokine-producing T cells by flow cytometry following short-term in vitro stimulation.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation. Resuspend cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) at a concentration of 1-2 x 10^6 cells/mL.
-
Stimulation:
-
Plate 1-2 x 10^6 PBMCs per well in a 96-well U-bottom plate.
-
Add the peptide of interest (e.g., CMV pp65 peptide pool) at a final concentration of 1-2 µg/mL per peptide.
-
Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., Staphylococcal enterotoxin B (SEB) at 1 µg/mL or PMA/Ionomycin).
-
Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d, 1 µg/mL each).
-
-
Incubation: Incubate cells for 6 hours at 37°C in a 5% CO2 incubator. Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of incubation.
-
Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Perform surface staining by incubating cells with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 20-30 minutes at 4°C in the dark.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining by incubating the permeabilized cells with fluorochrome-conjugated antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer and analyze the data using appropriate software to quantify the percentage of cytokine-producing CD4+ T cells.
Enzyme-Linked Immunospot (ELISPOT) Assay
This assay quantifies the number of cytokine-secreting T cells at a single-cell level.
-
Plate Coating: Coat a 96-well PVDF membrane ELISPOT plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C.
-
Cell Plating:
-
Wash the plate to remove unbound antibody and block with complete RPMI 1640 medium for 1-2 hours at 37°C.
-
Prepare a cell suspension of PBMCs at 2-3 x 10^6 cells/mL.
-
Add 100 µL of cell suspension (2-3 x 10^5 cells) to each well.
-
-
Stimulation:
-
Add the peptide of interest (e.g., Influenza M1 peptide pool) at a final concentration of 1-5 µg/mL per peptide.
-
Include a negative control (medium alone) and a positive control (e.g., Phytohemagglutinin (PHA)).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
-
Development: Wash the plate and add the substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction by washing with water once spots have developed.
-
Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader. The results are expressed as spot-forming units (SFU) per million PBMCs.
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in T cell studies, the following diagrams are provided.
Figure 1. Simplified signaling pathway of CD4+ T cell activation by a viral peptide presented on an APC.
Figure 2. General experimental workflow for quantifying antigen-specific T cell responses from human PBMCs.
References
- 1. Identification of key peptide-specific CD4+ T cell responses to human cytomegalovirus: implications for tracking antiviral populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CMV Antigen-Specific CD4+ and CD8+ T Cell IFNγ Expression and Proliferation Responses in Healthy CMV-Seropositive Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained High Frequencies of Specific CD4 T Cells Restricted to a Single Persistent Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Epstein-Barr virus lytic protein BZLF1 as a candidate target antigen for vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Immune Responses to LCMV GP (61-80): A Comparative Guide to Adjuvants
For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical step in the development of effective peptide-based vaccines. This guide provides a comparative analysis of adjuvants used in conjunction with the lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide epitope (GP 61-80), a key target for inducing CD4+ T-cell responses.
The inherent low immunogenicity of synthetic peptides necessitates the use of adjuvants to elicit a robust and durable immune response. Adjuvants can significantly influence the magnitude and quality of the T-cell response, making a direct comparison of their effects essential for rational vaccine design.[1][2] This guide summarizes experimental data on the performance of different adjuvants with LCMV GP (61-80) immunization, details the experimental protocols used, and provides visual representations of key immunological pathways and workflows.
Comparative Analysis of Adjuvant Performance
The efficacy of different adjuvants in potentiating the immune response to LCMV glycoprotein (GP) or its immunodominant peptide GP (61-80) has been evaluated by assessing key metrics of cellular immunity, primarily the production of effector cytokines by CD4+ T-cells. The following tables summarize the quantitative data from studies comparing the adjuvants Addavax, Poly I:C, and CpG.
T-Cell Response Following Immunization with LCMV Glycoprotein and Adjuvants
A key study compared the ability of different adjuvants to induce Th1 differentiation of CD4+ T-cells following immunization with recombinant LCMV glycoprotein. The data below represents the percentage of IFNγ-producing SMARTA cells (transgenic T-cells specific for the LCMV GP (61-80) epitope) seven days post-immunization.
| Adjuvant | Mean % of IFNγ+ SMARTA Cells | Key Observation |
| Addavax | Negligible | Induced a non-polarized T-helper cell response.[3][4] |
| Poly I:C | ~15% | Generated a small fraction of IFNγ-producing cells.[3] |
| CpG | ~5% | Induced a smaller fraction of IFNγ-producers compared to Poly I:C. |
| LCMV Infection (Control) | High | Generates a strong Th1 response with high levels of IFNγ. |
Table 1: Comparison of IFNγ-producing CD4+ T-cells induced by different adjuvants.
Further analysis of cytokine production by these SMARTA cells revealed differences in the polyfunctionality of the T-cell response.
| Adjuvant | % IFNγ+ of SMARTA cells | % TNFα+ of SMARTA cells | % IL-2+ of SMARTA cells |
| Addavax | Low | Moderate | High |
| Poly I:C | Moderate | High | High |
| LCMV Infection (Control) | High | High | Moderate |
Table 2: Cytokine profile of SMARTA CD4+ T-cells following immunization.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the methodologies described in the cited literature.
Immunization of Mice with Recombinant LCMV Glycoprotein and Adjuvant
This protocol outlines the procedure for immunizing mice to assess the primary CD4+ T-cell response.
-
Animal Model: C57BL/6J mice are used as recipients. In some studies, these mice are adoptively transferred with congenically-marked (e.g., CD45.1+) naïve SMARTA TCR transgenic CD4+ T-cells, which are specific for the LCMV GP (61-80) epitope.
-
Antigen and Adjuvant Preparation:
-
Recombinant LCMV glycoprotein (GP) is used as the antigen at a concentration of 2 µg per mouse.
-
Adjuvants (Addavax, Poly I:C, or CpG) are mixed with the recombinant GP. For Addavax, a 1:1 ratio with the antigen solution is used.
-
-
Immunization Route: Mice are immunized via intramuscular injection into both quadriceps. This route is often chosen to mimic the administration of vaccines in clinical settings.
-
Analysis of Immune Response: Seven days post-immunization, draining lymph nodes (lumbar and inguinal) and spleens are harvested.
-
T-cell Restimulation and Cytokine Staining:
-
Single-cell suspensions are prepared from the harvested lymphoid organs.
-
Cells are restimulated in vitro for 5 hours with the LCMV GP (61-80) peptide in the presence of a protein transport inhibitor (e.g., GolgiPlug).
-
Following restimulation, cells are stained for surface markers (e.g., CD4, CD45.1) and then intracellularly for cytokines (e.g., IFNγ, TNFα, IL-2).
-
-
Flow Cytometry: Stained cells are analyzed by flow cytometry to determine the percentage of antigen-specific CD4+ T-cells producing specific cytokines.
Caption: Experimental workflow for adjuvant comparison with LCMV GP immunization.
Signaling Pathways of Adjuvants
The distinct immunological outcomes elicited by different adjuvants are a direct result of their unique mechanisms of action, which involve the activation of different innate immune signaling pathways.
-
Poly I:C: A synthetic analog of double-stranded RNA, Poly I:C is recognized by Toll-like receptor 3 (TLR3) in endosomes, leading to the activation of transcription factors IRF3 and NF-κB, which drive the production of type I interferons and pro-inflammatory cytokines.
-
CpG: CpG oligodeoxynucleotides contain unmethylated CpG motifs that are recognized by Toll-like receptor 9 (TLR9) in endosomes of plasmacytoid dendritic cells and B cells. This interaction triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, promoting a Th1-biased immune response.
-
Addavax: As a squalene-based oil-in-water emulsion, Addavax is believed to function in a manner similar to MF59. It is thought to induce a localized inflammatory environment that promotes the recruitment of immune cells and enhances antigen uptake. This process can lead to the activation of the NLRP3 inflammasome, resulting in the production of IL-1β and IL-18, which are important for the differentiation of T-helper cells.
Caption: Simplified signaling pathways for Poly I:C, CpG, and Addavax adjuvants.
Conclusion
The choice of adjuvant has a profound impact on the nature of the T-cell response to LCMV GP (61-80) immunization. While Poly I:C and CpG can induce a Th1-biased response characterized by IFNγ production, Addavax tends to promote a non-polarized T-helper cell response. For applications where a strong Th1 response is desirable, such as in viral immunity or cancer immunotherapy, TLR agonists like Poly I:C may be more suitable. Conversely, adjuvants like Addavax may be preferred when a broader or different type of T-helper response is sought. The data and protocols presented in this guide offer a foundation for making informed decisions in the design of peptide-based vaccines targeting CD4+ T-cell responses.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Adjuvants for peptide-based cancer vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein immunization induces memory CD4+ T cells that lack T helper lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of antigen-specific memory CD4 T cells by heterologous immunization enhances the magnitude of the germinal center response upon influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lcmv GP (61-80): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as Lcmv GP (61-80), a fragment of the Lymphocytic Choriomeningitis Virus (LCMV) Glycoprotein, are critical for maintaining laboratory safety and regulatory compliance.[1] While the peptide fragment itself is not infectious, it should be handled as a hazardous chemical. All disposal procedures must adhere to local, state, and federal regulations.[2]
Immediate Safety and Handling
Before beginning any work with Lcmv GP (61-80), it is imperative to consult the material's Safety Data Sheet (SDS). Standard laboratory safety protocols should be strictly followed, treating the peptide as a potentially hazardous chemical.
Personal Protective Equipment (PPE): The minimum required PPE when handling Lcmv GP (61-80) includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.[3]
Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[2]
Step-by-Step Disposal Procedures
The correct disposal method for Lcmv GP (61-80) waste depends on whether it is in liquid or solid form.
Liquid Waste Disposal:
-
Chemical Inactivation: Liquid waste containing Lcmv GP (61-80) should be chemically inactivated. A common and effective method is to use a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).[3] The typical ratio for inactivation is one part waste to ten parts inactivation solution.
-
Neutralization: If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.
-
Final Disposal: After inactivation and neutralization, the solution may be eligible for drain disposal with large amounts of water, but only if it complies with local wastewater regulations. Always confirm with your institution's Environmental Health & Safety (EHS) department before disposing of any chemical waste down the drain.
Solid Waste Disposal:
Solid waste contaminated with Lcmv GP (61-80), such as pipette tips, gloves, and empty vials, must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container that is clearly labeled.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service.
Decontamination of Surfaces and Equipment
In the event of a spill, absorb the liquid with an inert material such as diatomite. Surfaces and equipment can be decontaminated by scrubbing with alcohol. For general laboratory disinfection where the LCMV virus may be present, a 10% bleach solution, 70% ethanol, or other EPA-registered disinfectants effective against enveloped viruses are recommended.
Quantitative Data for Decontamination
The following table summarizes key parameters for common chemical decontamination methods for peptide toxins.
| Decontamination Method | Concentration | Contact Time | Notes |
| Sodium Hypochlorite | 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions | Minimum 20-60 minutes | Effective for many peptides but can be corrosive to some surfaces. |
| Sodium Hydroxide | 1 M | Variable | Effective, but requires neutralization before disposal. |
| Hydrochloric Acid | 1 M | Variable | Effective, but requires neutralization before disposal. |
Experimental Protocol for Chemical Inactivation of Liquid Peptide Waste
-
Select Reagent: Choose an appropriate inactivation reagent, such as a 10% bleach solution, 1 M NaOH, or 1 M HCl.
-
Prepare Solution: In a chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate Waste: Carefully add the liquid peptide waste to the inactivation solution, aiming for a 1:10 ratio of waste to inactivating solution.
-
Allow Contact Time: Let the mixture stand for a minimum of 20-60 minutes to ensure complete inactivation.
-
Neutralize (if necessary): If using a strong acid or base, adjust the pH of the solution to between 5.5 and 9.0.
-
Dispose: Following institutional EHS guidelines, either dispose of the neutralized solution down the drain with copious amounts of water or collect it for hazardous waste pickup.
Logical Workflow for Lcmv GP (61-80) Disposal
Caption: Disposal workflow for Lcmv GP (61-80).
Biosafety Considerations for LCMV
It is important to note that while the Lcmv GP (61-80) peptide is a chemical reagent, the Lymphocytic Choriomeningitis Virus (LCMV) is a Biosafety Level 2 (BSL-2) pathogen. Some activities with the live virus may even require BSL-3 precautions. Therefore, laboratories working with both the peptide and the virus must adhere to all relevant biosafety guidelines for handling and decontaminating potentially infectious materials. Decontamination of any materials potentially exposed to the live virus should be done by autoclaving, incineration, or chemical disinfection.
References
Personal protective equipment for handling Lcmv GP (61-80)
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of the Lymphocytic choriomeningitis virus (LCMV) Glycoprotein peptide (61-80). The following procedures are designed to minimize risk and ensure a safe laboratory environment. While Lcmv GP (61-80) is a synthetic peptide fragment and not the infectious virus, its biological origin and undefined long-term health effects necessitate careful handling. The hazards associated with many synthetic peptides are not fully known, and therefore, they should be treated as potentially hazardous substances.[1]
Personal Protective Equipment (PPE)
All personnel handling Lcmv GP (61-80) should adhere to Biosafety Level 2 (BSL-2) PPE standards as a precautionary measure. This ensures protection against potential, though unconfirmed, hazards associated with the peptide.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or latex, disposable | Prevents skin contact with the peptide. |
| Lab Coat | Dedicated, buttoned, and long-sleeved | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Face Shield | Required when splashes or sprays are possible | Provides an additional layer of protection for the face. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and preventing contamination.
1. Preparation:
-
Ensure all necessary PPE is donned correctly before handling the peptide.
-
Work should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet (BSC), especially when manipulating solutions, to minimize inhalation risk.
2. Handling Lyophilized Peptide:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation and moisture contamination.
-
Weigh the desired amount of peptide quickly in a contained space. Avoid creating dust.
3. Reconstitution and Use:
-
When dissolving the peptide, add the solvent slowly and cap the vial securely before mixing.
-
Handle all solutions containing the peptide with the same level of precaution as the lyophilized powder.
4. Spill Cleanup:
-
In case of a spill, immediately alert others in the area.
-
For liquid spills, cover with absorbent material. For powder spills, gently cover with damp paper towels to avoid aerosolization.
-
Clean the spill area with an enzymatic detergent followed by a 10% bleach solution or 70% ethanol.[2]
-
Dispose of all cleanup materials as biohazardous waste.
Disposal Plan
Even though the peptide is synthetic and non-infectious, its biological origin warrants its disposal as biohazardous waste. This is a conservative approach to ensure environmental and public health safety. Recombinant or synthetic nucleic acids are often categorized as biohazardous waste, and a similar principle can be applied to synthetic viral peptides.[3][4]
| Waste Type | Collection Container | Decontamination Method | Final Disposal |
| Solid Waste (e.g., contaminated gloves, tubes, pipette tips) | Labeled biohazard bag within a rigid, leak-proof container | Autoclave | Through a licensed biohazardous waste hauler |
| Liquid Waste (e.g., unused peptide solutions, contaminated buffers) | Leak-proof, labeled biohazard container | Chemical disinfection (e.g., 10% bleach for at least 30 minutes) or autoclaving | Discharge to a sanitary sewer if permitted by local regulations after decontamination, or dispose of as hazardous waste. |
| Sharps (e.g., needles, contaminated glass) | Puncture-resistant, labeled sharps container | Autoclave | Through a licensed biohazardous waste hauler |
Experimental Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling Lcmv GP (61-80) from receipt to disposal, emphasizing safety at each step.
Caption: Workflow for Safe Handling of Lcmv GP (61-80).
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 3. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 4. Biohazardous Waste Disposal Guide | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
